Product packaging for Conopressin S(Cat. No.:CAS No. 111317-90-9)

Conopressin S

Cat. No.: B550022
CAS No.: 111317-90-9
M. Wt: 1028.3 g/mol
InChI Key: VXIFAUSRCYILTD-FMWAODGFSA-N
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Description

Conopressin S, isolated from Conus striatus, shows high affinity with vasopressin V1b receptor (AVPR1B), with a Ki of 8.3 nM.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H73N17O10S2 B550022 Conopressin S CAS No. 111317-90-9

Properties

IUPAC Name

(2S)-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13,16-bis[(2S)-butan-2-yl]-10-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H73N17O10S2/c1-5-20(3)30-37(66)53-24(11-8-14-50-41(47)48)34(63)54-25(16-28(43)59)35(64)55-26(19-70-69-18-22(42)32(61)56-31(21(4)6-2)38(67)57-30)39(68)58-15-9-12-27(58)36(65)52-23(10-7-13-49-40(45)46)33(62)51-17-29(44)60/h20-27,30-31H,5-19,42H2,1-4H3,(H2,43,59)(H2,44,60)(H,51,62)(H,52,65)(H,53,66)(H,54,63)(H,55,64)(H,56,61)(H,57,67)(H4,45,46,49)(H4,47,48,50)/t20-,21-,22-,23-,24-,25-,26-,27-,30?,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIFAUSRCYILTD-FMWAODGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)N)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N)[C@@H](C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H73N17O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1028.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111317-90-9
Record name Conopressin S
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111317909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Conopressin S from Conus striatus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conopressin S, a nonapeptide neurotoxin isolated from the venom of the marine cone snail Conus striatus, represents a significant molecule of interest for neuropharmacology and drug development.[1][2] As a member of the vasopressin/oxytocin superfamily of peptides, it exhibits notable interactions with G-protein coupled receptors (GPCRs), making it a valuable tool for studying these signaling pathways and a potential lead for therapeutic agents.[1][3] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on detailed experimental protocols and data presentation.

Introduction

The venom of cone snails (Conus spp.) is a complex cocktail of bioactive peptides, known as conotoxins, which have evolved to target a wide array of ion channels, transporters, and receptors in their prey.[4][5] These peptides are characterized by their high potency and specificity, making them invaluable pharmacological probes and potential drug candidates.[4] Conus striatus, a piscivorous cone snail, produces a venom rich in neurotoxins, including this compound.[2]

This compound is a disulfide-poor conopeptide, distinguishing it from the more common disulfide-rich conotoxins.[6] Its structural similarity to the mammalian neurohypophysial hormones vasopressin and oxytocin underpins its biological activity, primarily as an agonist at vasopressin and oxytocin receptors.[7][8][9] This guide will detail the methodologies employed in the pioneering work to isolate and characterize this intriguing peptide.

Physicochemical and Biological Properties of this compound

A summary of the key quantitative data for this compound is presented in Table 1. This data is crucial for its identification and for understanding its structure-function relationship.

PropertyValueReference
Amino Acid Sequence Cys-Ile-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH2[1]
Molecular Weight ~1058 Da (Calculated based on sequence)
Disulfide Bridge Cys¹-Cys⁶[10]
Receptor Binding Affinity (Ki)
Vasopressin V1b Receptor (AVPR1B)8.3 nM[10][11]
Oxytocin Receptor (OXTR)175 nM[10][11]
Vasopressin V1a Receptor (AVPR1A)827 nM[10][11]
Vasopressin V2 Receptor (AVPR2)No significant interaction[11]

Table 1: Quantitative Data for this compound

Experimental Protocols

The isolation and characterization of this compound from the crude venom of Conus striatus involves a multi-step process combining chromatographic separation and sophisticated analytical techniques.

Venom Extraction
  • Specimen Collection: Specimens of Conus striatus are collected from their natural marine habitat.

  • Venom Duct Dissection: The venom ducts are carefully dissected from the snails.

  • Extraction: The venom is extracted from the ducts by mechanical squeezing or homogenization in an appropriate buffer (e.g., 0.1 M acetic acid) to ensure peptide stability.

  • Clarification: The crude extract is centrifuged at high speed (e.g., 10,000 x g for 15 minutes) to pellet cellular debris. The resulting supernatant, containing the crude venom, is collected.

Purification by High-Performance Liquid Chromatography (HPLC)

A multi-step HPLC protocol is typically employed to purify this compound from the complex venom mixture.

  • Initial Fractionation (Size-Exclusion or Ion-Exchange Chromatography):

    • The crude venom is first subjected to a low-resolution chromatography step, such as size-exclusion or ion-exchange chromatography, to separate the components based on size or charge, respectively. This reduces the complexity of the mixture for subsequent purification.

  • Reversed-Phase HPLC (RP-HPLC):

    • Column: A C18 reversed-phase column is commonly used for peptide separation.

    • Mobile Phase: A two-solvent system is employed:

      • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

      • Solvent B: 0.1% TFA in acetonitrile (ACN).

    • Gradient: A linear gradient of increasing Solvent B concentration is used to elute the peptides. A typical gradient might be from 5% to 60% Solvent B over 60 minutes.

    • Detection: Elution is monitored by UV absorbance at 214 nm and 280 nm.

    • Fraction Collection: Fractions are collected at regular intervals.

  • Secondary and Tertiary RP-HPLC:

    • Fractions containing the peptide of interest (identified by subsequent analysis or bioassay) are subjected to further rounds of RP-HPLC using shallower gradients to achieve purification to homogeneity.

Structural Characterization
  • Mass Spectrometry:

    • Technique: Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is used to determine the accurate molecular weight of the purified peptide.[10]

    • Sample Preparation: The purified peptide fraction is desalted and mixed with an appropriate matrix (for MALDI-TOF) or infused directly into the ESI source.

  • Amino Acid Sequencing (Edman Degradation):

    • Principle: The Edman degradation method is a chemical process that sequentially removes one amino acid at a time from the N-terminus of a peptide.[12][13][14]

    • Procedure:

      • The purified peptide is immobilized on a solid support.

      • The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC).

      • The derivatized amino acid is cleaved from the peptide chain under acidic conditions.

      • The released phenylthiohydantoin (PTH)-amino acid is identified by chromatography.

      • The cycle is repeated to determine the sequence of the peptide.[12][13]

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Venom Extraction cluster_purification Purification cluster_characterization Characterization venom_duct Conus striatus Venom Duct extraction Homogenization in Acetic Acid venom_duct->extraction centrifugation Centrifugation extraction->centrifugation crude_venom Crude Venom Supernatant centrifugation->crude_venom rp_hplc_1 Primary RP-HPLC crude_venom->rp_hplc_1 fraction_collection Fraction Collection rp_hplc_1->fraction_collection rp_hplc_2 Secondary/Tertiary RP-HPLC fraction_collection->rp_hplc_2 pure_conopressin_s Pure this compound rp_hplc_2->pure_conopressin_s mass_spec Mass Spectrometry pure_conopressin_s->mass_spec edman_seq Edman Degradation Sequencing pure_conopressin_s->edman_seq

Caption: Workflow for the isolation and characterization of this compound.

Signaling Pathway of this compound

This compound, as a vasopressin/oxytocin analog, is known to exert its effects by binding to and activating their respective G-protein coupled receptors.[1] The primary signaling cascade initiated upon receptor activation is through the Gq/11 family of G-proteins.

signaling_pathway cluster_membrane Cell Membrane receptor Vasopressin/Oxytocin Receptor (GPCR) g_protein Gq/11 Protein receptor->g_protein Activates conopressin_s This compound conopressin_s->receptor Binds and Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 cellular_response Cellular Response ca2->cellular_response pkc->cellular_response

Caption: Gq/11 signaling pathway activated by this compound.

Conclusion

The discovery and isolation of this compound from Conus striatus exemplify the intricate process of natural product drug discovery. The methodologies outlined in this guide, from venom extraction to detailed structural elucidation, have been pivotal in understanding the nature of this potent neurotoxin. The unique properties of this compound, particularly its high affinity for the vasopressin V1b receptor, continue to make it a valuable pharmacological tool.[10][11] Further research into its structure-activity relationships and potential therapeutic applications is warranted, and the protocols described herein provide a solid foundation for such future endeavors.

References

Conopressin S: A Technical Guide to a Vasopressin/Oxytocin Family Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conopressin S is a nonapeptide belonging to the vasopressin/oxytocin superfamily of neuropeptides.[1][2] Originally isolated from the venom of the marine cone snail Conus striatus, this peptide has garnered significant interest within the scientific community due to its structural similarity to mammalian vasopressin and oxytocin and its ability to interact with their respective receptors.[3][4][5] This technical guide provides a comprehensive overview of this compound, including its biochemical properties, receptor interaction profiles, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the fields of pharmacology, neuroscience, and drug discovery.

Molecular Profile of this compound

This compound is a cyclic nonapeptide with the amino acid sequence Cys-Ile-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH2, featuring a disulfide bridge between the two cysteine residues.[1] This structural motif, a six-residue ring and a three-residue tail, is a hallmark of the vasopressin/oxytocin peptide family.[4]

Receptor Interaction and Functional Activity

This compound exerts its physiological effects by binding to and modulating the activity of vasopressin and oxytocin receptors, which are members of the G-protein coupled receptor (GPCR) family.[1][2] Its binding affinity and functional potency have been characterized at several of these receptors.

Quantitative Receptor Binding and Functional Data

The following tables summarize the binding affinities (Ki) and functional activities (EC50) of this compound and related peptides at human vasopressin and oxytocin receptors. This data provides a comparative view of the peptide's receptor selectivity and potency.

PeptideHuman V1aR Ki (nM)Human V1bR Ki (nM)Human V2R Ki (nM)Human OTR Ki (nM)
This compound 827 ± 768.3 ± 1.6>10,000175 ± 13
Arginine Vasopressin (AVP)0.6 ± 0.020.085 ± 0.014.9 ± 0.32110 ± 25
Oxytocin (OT)37 ± 3222 ± 22823 ± 1221.5 ± 0.42

Table 1: Comparative binding affinities (Ki) of this compound, Arginine Vasopressin, and Oxytocin at human vasopressin and oxytocin receptors. Data is presented as mean ± S.E.M.[6]

PeptideHuman V1aR EC50 (nM)Human V1bR EC50 (nM)Human V2R EC50 (nM)Human OTR EC50 (nM)
Conopressin-G52123300-
Arginine Vasopressin (AVP)---8.86
Oxytocin (OT)---4.57
Vasotocin---1.62

Table 2: Functional activity (EC50) of Conopressin-G and other related peptides at human vasopressin and oxytocin receptors.[7] Note: Specific EC50 data for this compound was not available in the reviewed literature.

Signaling Pathways

Upon binding to vasopressin and oxytocin receptors, this compound is expected to trigger downstream signaling cascades analogous to the endogenous ligands. The V1a and V1b receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8] The V2 receptor, on the other hand, couples to Gs proteins, activating adenylyl cyclase (AC) to produce cyclic AMP (cAMP), which then activates protein kinase A (PKA).[8]

G_Protein_Signaling_Pathways cluster_V1aR_V1bR V1aR / V1bR Signaling cluster_V2R V2R Signaling ConopressinS_V1 This compound V1_Receptor V1aR / V1bR ConopressinS_V1->V1_Receptor Gq11 Gq/11 V1_Receptor->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation ConopressinS_V2 This compound V2_Receptor V2R ConopressinS_V2->V2_Receptor Gs Gs V2_Receptor->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA_Activation PKA Activation cAMP->PKA_Activation

Caption: Canonical G-protein signaling pathways for vasopressin/oxytocin receptors.

Experimental Protocols

The characterization of this compound involves a variety of sophisticated experimental techniques. Below are generalized protocols for key assays.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for its receptors.

Receptor_Binding_Assay_Workflow cluster_workflow Receptor Binding Assay Workflow start Start step1 Prepare cell membranes expressing the target receptor start->step1 step2 Incubate membranes with a radiolabeled ligand (e.g., [3H]AVP) and varying concentrations of this compound step1->step2 step3 Separate bound from free radioligand by rapid filtration through a GF/C filter plate step2->step3 step4 Wash the filter plate to remove non-specific binding step3->step4 step5 Quantify bound radioactivity using scintillation counting step4->step5 step6 Analyze data using non-linear regression to determine IC50 and calculate Ki step5->step6 end_node End step6->end_node

Caption: Workflow for a competitive radioligand receptor binding assay.

Methodology:

  • Membrane Preparation: Cells (e.g., CHO-K1) stably expressing the human vasopressin or oxytocin receptor of interest are harvested and homogenized. The cell lysate is centrifuged to pellet the membranes, which are then resuspended in a binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).[9]

  • Competition Binding: In a 96-well plate, a fixed concentration of a suitable radioligand (e.g., [3H]Arginine Vasopressin) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.[9]

  • Incubation: The reaction mixture is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 37°C) to reach equilibrium.[9]

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate (e.g., GF/C) pre-treated with a substance like polyethyleneimine to reduce non-specific binding. This separates the membrane-bound radioligand from the free radioligand.[9]

  • Washing: The filters are washed multiple times with a cold wash buffer to remove any remaining unbound radioligand.[9]

  • Quantification: A scintillation cocktail is added to each well of the dried filter plate, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using a non-linear regression model to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the cellular response to receptor activation by this compound.

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.

Methodology:

  • Cell Culture: Cells stably expressing the V1a or V1b receptor are seeded in a 96-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of this compound are added to the wells.

  • Signal Detection: The fluorescence intensity is measured over time using a fluorescence plate reader (e.g., FLIPR). An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: The concentration-response curves are plotted, and the EC50 value is determined.

This assay measures the production of cyclic AMP following the activation of Gs-coupled receptors.

Methodology:

  • Cell Culture: Cells stably expressing the V2 receptor are plated in a 96-well plate.

  • Stimulation: The cells are treated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Lysis and Detection: The cells are lysed, and the amount of cAMP produced is quantified using a competitive immunoassay, often employing a luminescent or fluorescent readout (e.g., cAMP-Glo™ Assay).[10]

  • Data Analysis: The concentration-response data is used to calculate the EC50 value.

3D Structure Determination by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides like this compound in solution.[11]

NMR_Structure_Determination_Workflow cluster_workflow NMR Structure Determination Workflow start Start step1 Prepare a concentrated solution of purified this compound in a suitable solvent (e.g., H2O/D2O) start->step1 step2 Acquire a series of 1D and 2D NMR spectra (e.g., COSY, TOCSY, NOESY) step1->step2 step3 Assign the chemical shifts of all protons in the peptide step2->step3 step4 Identify through-space proton-proton interactions from NOESY spectra to generate distance restraints step3->step4 step5 Use computational software to calculate a family of 3D structures that satisfy the experimental restraints step4->step5 step6 Refine and validate the final ensemble of structures step5->step6 end_node End step6->end_node

Caption: General workflow for determining peptide structure using NMR spectroscopy.

Methodology:

  • Sample Preparation: A highly purified and concentrated sample of this compound is dissolved in an appropriate solvent system, typically a mixture of H2O and D2O.

  • NMR Data Acquisition: A suite of one- and two-dimensional NMR experiments are performed. These include 1H NMR, COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy).[12]

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the this compound sequence.

  • Structural Restraint Generation: NOESY spectra provide information about protons that are close in space (< 5 Å), which are used to generate interproton distance restraints.

  • Structure Calculation: Computational algorithms are used to generate a set of 3D structures that are consistent with the experimental distance restraints.

  • Structure Refinement and Validation: The calculated structures are refined and validated to ensure they are stereochemically sound and consistent with the NMR data.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the interaction of this compound with its receptors at an atomic level.[8]

Methodology:

  • System Setup: A 3D model of the this compound-receptor complex is generated, often based on homology modeling using a known GPCR structure as a template. This complex is then embedded in a simulated lipid bilayer and solvated with water and ions.[8]

  • Simulation: The system is subjected to a molecular dynamics simulation, where the movements of all atoms are calculated over time by solving Newton's equations of motion. This generates a trajectory of the complex's dynamic behavior.[8]

  • Analysis: The simulation trajectory is analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the receptor. This can provide insights into the binding mode and the structural basis of receptor activation or inhibition.[1]

Conclusion

This compound represents a fascinating example of a venom-derived peptide that targets a critical mammalian physiological system. Its distinct receptor interaction profile, particularly its high affinity for the V1b receptor, makes it a valuable pharmacological tool for studying the vasopressin/oxytocin system. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and the development of novel therapeutics targeting vasopressin and oxytocin receptors. Further research into the structure-activity relationships of this compound and its analogs will undoubtedly contribute to a deeper understanding of GPCR function and may pave the way for new treatments for a variety of human diseases.

References

Evolutionary origin of Conopressin S in cone snails

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Evolutionary Origin of Conopressin S in Cone Snails

Abstract

This compound, a nonapeptide toxin found in the venom of the fish-hunting cone snail Conus striatus, is a fascinating example of molecular evolution, showcasing the transition of an endogenous neuropeptide into a potent venom component. As a member of the ancient vasopressin/oxytocin (VP/OT) superfamily, its origins trace back to a common ancestor of all bilaterian animals. This guide provides a detailed examination of the evolutionary trajectory of this compound, from its ancestral hormonal role to its recruitment and diversification within the Conus venom arsenal. We present comparative sequence data, receptor binding affinities, detailed experimental protocols for its characterization, and visualizations of its evolutionary pathway and signaling mechanisms.

Introduction: The Vasopressin/Oxytocin Superfamily

The vasopressin/oxytocin (VP/OT) superfamily represents one of the most ancient and conserved neuropeptide signaling systems in the animal kingdom, with origins dating back over 700 million years.[1] These nonapeptides, characterized by a six-residue ring formed by a disulfide bond between two cysteine residues and a three-residue tail, are crucial regulators of physiological processes. In vertebrates, the ancestral gene duplicated, leading to two distinct lineages: vasopressin, primarily involved in osmoregulation and blood pressure, and oxytocin, which regulates reproductive functions like parturition and lactation.[1][2]

Invertebrates typically possess a single member of this gene family.[1][2] In mollusks, this peptide is known as conopressin. Initially identified in the central nervous system of non-venomous snails like Lymnaea stagnalis, conopressin functions as a neuromodulator, involved in processes such as the control of sexual behavior.[2][3] The discovery that peptides nearly identical to these endogenous hormones were also present in the venom of predatory cone snails provided a compelling model for studying the evolutionary process of neofunctionalization.

The Evolutionary Leap: From Hormone to Toxin

The evolutionary journey of this compound is rooted in the principle of gene duplication and subsequent neofunctionalization.[4] The ancestral gene, encoding a VP/OT-like peptide (an early conopressin), served a hormonal or neuromodulatory function in ancestral mollusks. In the lineage leading to cone snails, this gene was likely duplicated. One copy retained its original function in the central nervous system, while the other copy underwent changes that led to its expression in the newly evolving venom gland.

This recruitment into the venom arsenal subjected the duplicated gene to intense evolutionary pressure to become more effective at disabling prey.[5] This pressure drove rapid diversification, resulting in a variety of conopressin sequences across different Conus species, each tailored to interact with the receptors of their specific prey.[6] Conopressin-S (from the fish-hunting C. striatus) and Conopressin-G (from C. geographus) are classic examples.[7] The presence of highly divergent forms, such as the V1a receptor antagonist Conopressin-T from Conus tulipa, further highlights the functional plasticity and rapid evolution of these peptides after being incorporated into venom.[6][8]

The structural organization of the precursor protein (preproconopressin) is highly conserved between the hormonal and venom-expressed forms, featuring a signal peptide, the conopressin nonapeptide, and a neurophysin domain.[9] This shared architecture is strong evidence of their common ancestry.[3]

Data Presentation: Sequence and Receptor Affinity

Quantitative analysis of conopressin sequences and their binding affinities reveals key evolutionary and functional relationships.

Table 1: Amino Acid Sequence Comparison

This table compares the sequences of Conopressin-S with other conopressins and representative members of the vasopressin/oxytocin superfamily. The conserved cysteine residues (Cys1 and Cys6) that form the disulfide bridge are highlighted.

PeptideSequenceSpecies of OriginPrimary Role
Conopressin-S C I I R N C P R G-NH₂Conus striatusVenom Toxin[7][10]
Conopressin-GC F I R N C P K G-NH₂Conus geographus, Lymnaea stagnalisVenom Toxin / Hormone[7]
Conopressin-TC F I Q N C P L V-NH₂Conus tulipaVenom Toxin (Antagonist)[8]
Arginine Vasopressin (AVP)C Y F Q N C P R G-NH₂Homo sapiensHormone (human)
Oxytocin (OT)C Y I Q N C P L G-NH₂Homo sapiensHormone (human)
VasotocinC Y I Q N C P R G-NH₂Teleost fishHormone (fish)[8]

Note: The residue at position 8 is critical for receptor selectivity, distinguishing vasopressin-like (basic residue) from oxytocin-like (hydrophobic residue) peptides.

Table 2: Receptor Binding Affinity of Conopressin-S

This table summarizes the binding affinities (Ki, in nM) of Conopressin-S for human vasopressin and oxytocin G-protein coupled receptors. Lower Ki values indicate higher affinity.

Receptor SubtypeLigandKi (nM)Reference
Human V1a Receptor (AVPR1A) Conopressin-S827[8][11]
Human V1b Receptor (AVPR1B) Conopressin-S8.3[11]
Human V2 Receptor (AVPR2) Conopressin-S>10,000[8]
Human Oxytocin Receptor (OXTR) Conopressin-S175[8][11]

Note: Conopressin-S shows a marked preference for the V1b receptor, with high affinity, and moderate affinity for the oxytocin receptor. Its low affinity for the V2 receptor is also notable.

Visualization of Pathways and Workflows

Evolutionary Pathway of Conopressin

evolutionary_pathway cluster_ancestor Common Ancestor (Protostome) cluster_mollusc Molluscan Lineage cluster_conus Conus Lineage A Ancestral Vasopressin/ Oxytocin-like Gene B Endogenous Conopressin Gene (Neuromodulation) A->B Divergence C Gene Duplication Event B->C Inheritance C->B Retention of Original Function D Venom-Expressed Conopressin Gene (Neofunctionalization) C->D Recruitment to Venom E Rapid Diversification D->E Positive Selection Pressure F Conopressin-S (in C. striatus) E->F G Other Conopressin Variants (Con-G, Con-T, etc.) E->G

Caption: Proposed evolutionary origin of this compound via gene duplication and neofunctionalization.

Experimental Characterization Workflow

experimental_workflow A 1. Sample Collection (Conus striatus venom gland/CNS) B 2. Transcriptome Sequencing (RNA-seq) or cDNA Library Construction A->B C 3. Bioinformatic Analysis (Identification of Preproconopressin cDNA) B->C D 4. Peptide Synthesis (Solid-Phase Synthesis of Conopressin-S) C->D Sequence Information F 6. Pharmacological Assays D->F I 7. Structural Analysis (NMR) (Determine 3D structure) D->I E 5. Receptor Expression (Transfection of human receptor genes into CHO or HEK293 cells) E->F G Competitive Binding Assay (Determine Ki) F->G Binding H Functional Assay (e.g., Calcium Flux; Determine EC50/IC50) F->H Activity

Caption: Workflow for the discovery and functional characterization of this compound.

Conopressin-S Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane Receptor Vasopressin/Oxytocin Receptor (e.g., V1b - GPCR) G_Protein G-Protein (Gq/11) Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates Conopressin Conopressin-S Conopressin->Receptor Binds PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Stimulates Response Cellular Response (e.g., Neuronal Excitation) DAG->Response Activates Protein Kinase C Ca_Release->Response Modulates

Caption: Simplified Gq-coupled signaling pathway for this compound at a V1-type receptor.

Experimental Protocols

The following are generalized methodologies for the characterization of conopressins, based on protocols cited in the literature.[3][6][8][9][12][13]

Protocol 1: Molecular Cloning of Conopressin Precursor from Conus cDNA
  • Tissue Collection and RNA Extraction: Dissect the venom duct from a live or freshly frozen Conus specimen. Immediately homogenize the tissue in a lysis buffer containing guanidinium thiocyanate (e.g., TRIzol) and extract total RNA following the manufacturer's protocol. Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-5 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III) and an oligo(dT) primer to capture polyadenylated mRNAs.

  • PCR Amplification: Design degenerate primers based on highly conserved regions of the conopressin precursor signal sequence and the neurophysin domain from other known mollusk species. Perform PCR using the synthesized cDNA as a template. Use a touchdown PCR protocol to increase specificity.

  • Cloning and Sequencing: Ligate the resulting PCR products into a suitable cloning vector (e.g., pGEM-T Easy Vector). Transform the ligation product into competent E. coli cells. Screen colonies via PCR, and sequence positive clones using Sanger sequencing to obtain the full precursor sequence.

Protocol 2: Pharmacological Characterization via Receptor Binding Assay
  • Peptide Synthesis: Synthesize the mature Conopressin-S peptide (CIIRNCPRG-NH₂) using solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its mass by mass spectrometry.

  • Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293 or CHO) in appropriate media. Stably or transiently transfect the cells with a plasmid containing the cDNA for the human receptor of interest (e.g., AVPR1B).

  • Membrane Preparation: Harvest the transfected cells, homogenize them in a cold buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane preparation in a binding buffer.

  • Competitive Binding Assay: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled ligand (e.g., [³H]-Arginine Vasopressin) and increasing concentrations of the unlabeled competitor peptide (synthesized Conopressin-S).

  • Data Analysis: After incubation, separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter. Plot the percentage of specific binding against the log concentration of Conopressin-S. Calculate the IC50 value and convert it to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The evolutionary history of this compound provides a clear and compelling narrative of molecular adaptation. Originating from a conserved hormonal system, it was co-opted into the Conus venom through gene duplication and refined by intense selective pressure into a potent neurotoxin. This journey from an endogenous modulator to an envenomation tool highlights a key mechanism by which venom arsenals gain complexity and potency.

For drug development professionals, the conopressins are a valuable resource. Their high affinity and selectivity for specific human vasopressin and oxytocin receptor subtypes make them excellent starting points for designing novel therapeutics. For example, the antagonist properties of Conopressin-T demonstrate that this scaffold can be modified to either activate or block receptor signaling.[13] Future research should focus on exploring the vast diversity of conopressins in other Conus species and characterizing their activity on a wider range of vertebrate and invertebrate receptors to uncover new pharmacological tools and potential drug leads.

References

An In-depth Technical Guide on the Endogenous Role of Conopressin S in Invertebrate Physiology

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Conopressin S is a nonapeptide member of the ancient and highly conserved vasopressin/oxytocin neuropeptide superfamily. Initially identified in the venom of the marine cone snail Conus striatus, its broader family of related peptides, the conopressins, function as endogenous hormones and neurotransmitters across a range of invertebrates, particularly molluscs. These peptides are crucial regulators of a diverse array of physiological processes, including reproduction, neuromodulation, digestion, and behavior. Structurally, conopressins are characterized by a six-residue ring formed by a disulfide bond and a three-residue C-terminal tail, with the notable feature of a positively charged arginine at position 4. They exert their effects by binding to specific G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades. This document provides a comprehensive overview of the structure, function, and physiological significance of this compound and its analogues in invertebrates, presenting quantitative data, detailed experimental methodologies, and visual diagrams of key pathways and workflows to support advanced research and drug development.

Introduction and Background

The vasopressin/oxytocin superfamily of neuropeptides represents one of the oldest signaling systems in the animal kingdom, with origins dating back over 600 million years.[1] While vertebrates typically possess two distinct peptides (vasopressin and oxytocin) resulting from gene duplication, most invertebrates have a single gene encoding a related peptide.[2] In molluscs and other invertebrates, these peptides are known as conopressins.

Arg-conopressin S (sequence: Cys-Ile-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH2) was first purified and sequenced in 1987 from the venom of the fish-hunting cone snail, Conus striatus.[3] Simultaneously, Lys-conopressin G was isolated from Conus geographus.[3] Although discovered in venom, subsequent research revealed that conopressin-G is also an endogenous neuropeptide in non-venomous gastropods like Lymnaea stagnalis and Aplysia californica, as well as the leech Erpobdella octoculata, establishing its role as an intrinsic signaling molecule.[1]

Conopressins are recognized for their pleiotropic effects, acting as neurotransmitters, neuromodulators, and hormones that regulate a wide spectrum of physiological and behavioral functions.[1] Their study offers critical insights into the evolution of neuropeptide signaling and presents opportunities for the development of novel therapeutics targeting their cognate receptors.

Molecular Structure and Receptors

Peptide Structure

This compound is a nonapeptide with a cyclic structure formed by a disulfide bond between cysteine residues at positions 1 and 6.[4] A key distinguishing feature of this compound and its close relative, Conopressin G, is the presence of a positively charged arginine residue at position 4 within the cyclic ring.[5] This feature is rare among vasopressin/oxytocin analogues and contributes to its unique pharmacological profile.[1]

Receptors and Signaling

Conopressins mediate their cellular effects by binding to and activating G-protein coupled receptors (GPCRs).[6] Invertebrates typically possess one or two subtypes of conopressin receptors. For instance, the pond snail Lymnaea stagnalis has two known receptors: LSCPR1 and LSCPR2.[2]

  • LSCPR1 shows a more specific binding affinity for conopressin.[2]

  • LSCPR2 is considered more similar to an ancestral, broadly-responsive receptor, binding more promiscuously to other related nonapeptides.[2]

These receptors share sequence similarity with vertebrate vasopressin (V1a, V1b, V2) and oxytocin (OTR) receptors.[3] Activation of these receptors initiates intracellular signaling cascades, often involving phospholipase C (PLC) or adenylyl cyclase, leading to changes in intracellular calcium levels, protein kinase activity, and ultimately, a specific physiological response.[5]

Quantitative Data Summary

The following tables summarize the primary structures of key conopressins and the quantitative effects observed in various experimental models.

Table 1: Amino Acid Sequences of this compound and Related Peptides

Peptide Name Sequence Source Organism Citation
Arg-Conopressin S C-I-I-R-N-C-P-R-G-NH₂ Conus striatus [3]
Lys-Conopressin G C-F-I-R-N-C-P-K-G-NH₂ Conus geographus, Lymnaea stagnalis [3]
Conopressin-T C-L-I-Q-N-C-L-V-G-NH₂ Conus tulipa [7]
Cephalotocin C-F-I-R-N-C-P-L-G-NH₂ Octopus vulgaris [1]

| Annetocin | C-F-V-R-N-C-P-T-G-NH₂ | Eisenia foetida (Earthworm) |[1] |

Table 2: Summary of Physiological Effects of Conopressins in Invertebrates

Organism Peptide/Concentration Observed Physiological Effect Citation
Berghia stephanieae (Nudibranch) Conopressin (10⁻⁶ M) Reduced locomotion, increased gut contractions, and egestion (vomiting/defecation). [2]
Aplysia californica (Sea Hare) Conopressin G Reduced amplitude of siphon-evoked gill withdrawal reflex; increased frequency of spontaneous gill movements. [8]
Lymnaea stagnalis (Pond Snail) Conopressin Induces membrane depolarization and rhythmic spiking in vas deferens muscle cells, triggering contractions. [3]

| Molluscan Neurons (General) | Conopressin | Stimulates transient and persistent inward currents, affecting neuronal excitability, firing rate, and action potential shape. |[6] |

Table 3: Receptor Binding Affinities (Ki, nM) of this compound on Human Receptors Note: Data on specific invertebrate receptors is limited. The following data on human receptors provides context for its pharmacological profile.

Receptor This compound (Ki, nM)
V1a Receptor 827
V2 Receptor >10,000 (No binding)
Oxytocin Receptor 175

Data from a study on Conopressin-T, which used Conopressin-S for comparison.[9]

Endogenous Physiological Roles

Conopressin signaling is integral to multiple physiological axes in invertebrates.

Reproduction

A primary and well-documented role of conopressins is in the regulation of reproductive behaviors.

  • Male Sexual Function: In the snail Lymnaea stagnalis, conopressin is expressed in neurons that control male reproductive organs. It induces contractions of the vas deferens, playing a direct role in ejaculation.[3]

  • Paternity and Allohormone Function: In the land snail Theba pisana, conopressin is found in the love dart and acts as an allohormone. When injected into a mating partner, it increases the paternity rate of the darting snail.[2]

  • Egg-Laying: The related peptide annetocin induces egg-laying behavior in earthworms, highlighting a conserved role in female reproduction within annelids.[1]

Neuromodulation

Conopressins act as potent neuromodulators in the central nervous system.

  • Neuronal Excitability: In molluscan neurons, conopressin directly impacts neuronal function by stimulating both transient and persistent inward currents, which alters firing patterns and the shape of action potentials.[6]

  • Behavioral Modulation: In Aplysia, conopressin G modulates gill behaviors, reducing the defensive gill withdrawal reflex while increasing spontaneous movements, a state associated with food arousal.[8] When injected intracerebrally into mice, conopressins induce intense grooming and scratching behaviors, indicating a conserved interaction with central neural circuits.[1][10]

Digestion and Feeding Behavior

Recent findings have expanded the known roles of conopressin to include the digestive system.

  • Gut Motility and Egestion: In the nudibranch Berghia stephanieae, bath application of conopressin at a concentration of 10⁻⁶ M significantly reduces locomotion and causes strong gut contractions, leading to defecation or egestion.[2]

  • Receptor Localization: The expression of conopressin and its receptor (BSCPR1) in the gut and on the radula (a feeding organ) of B. stephanieae provides strong evidence for a direct role in coordinating feeding and digestion.[2]

Osmoregulation

Consistent with the function of vasopressin in vertebrates, the conopressin system is implicated in maintaining water and salt homeostasis in invertebrates, a deeply conserved function of this peptide family.[1]

Signaling Pathways and Visualizations

This compound binds to a GPCR, activating G-proteins that in turn modulate effector enzymes like Phospholipase C (PLC). This leads to the production of second messengers such as inositol trisphosphate (IP₃) and diacylglycerol (DAG), causing the release of intracellular Ca²⁺ and the activation of Protein Kinase C (PKC), culminating in a cellular response like muscle contraction or altered neuronal excitability.

Conopressin_Signaling_Pathway CPS This compound (Ligand) GPCR Conopressin Receptor (GPCR) CPS->GPCR Binds to G_protein G-protein (Gq/11) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Induces Ca->PKC Co-activates Response Cellular Response (e.g., Muscle Contraction, Neuronal Firing) Ca->Response Directly influences PKC->Response Phosphorylates targets leading to

Caption: Generalized this compound signaling pathway via a Gq/11-coupled GPCR.

Logical_Relationships CPS This compound System Repro Reproduction CPS->Repro Neuro Neuromodulation CPS->Neuro Digest Digestion CPS->Digest Osmo Osmoregulation CPS->Osmo MaleFunc Male Copulatory Behavior Repro->MaleFunc Allo Allohormone (Paternity) Repro->Allo Egg Egg-Laying (Annelids) Repro->Egg Excite Neuronal Excitability Neuro->Excite Behavior Gill Reflex Modulation Neuro->Behavior Gut Gut Motility & Egestion Digest->Gut Water Water/Salt Homeostasis Osmo->Water

Caption: Logical relationships of this compound physiological functions.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of conopressin physiology.

Protocol for Behavioral Analysis (Bath Application)

This protocol is adapted from studies on Berghia stephanieae.[2]

  • Animal Acclimation: Place individual animals into separate wells of a multi-well plate containing artificial seawater (ASW). Allow them to acclimate for a baseline period of one hour.

  • Video Recording: Record behavior from above using a webcam for the entire duration of the experiment.

  • Peptide Administration: Prepare a stock solution of this compound. Add the peptide to the wells to achieve a final desired concentration (e.g., 10⁻⁶ M). A control group should receive an equivalent volume of ASW.

  • Post-Treatment Recording: Continue video recording for at least one hour post-treatment.

  • Data Analysis:

    • Locomotion: Quantify movement by tracking the animal's position over time. Calculate the percentage change in distance moved between the baseline and treatment periods.

    • Gut Behavior: Manually score the number and duration of gut contraction, defecation, and egestion events observed during the treatment period.

    • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare behavioral changes between conopressin-treated and control groups.

Protocol for In Situ Hybridization Chain Reaction (HCR)

This protocol is used to visualize the localization of conopressin and its receptor mRNA in tissue.[2]

  • Tissue Preparation: Dissect the tissue of interest (e.g., central nervous system ganglia, gut) and fix immediately in a suitable fixative (e.g., 4% paraformaldehyde).

  • Probe Design and Synthesis: Design DNA probes complementary to the target mRNA sequence. Order probes with specific initiator sequences for HCR amplification.

  • Hybridization:

    • Permeabilize the tissue with Proteinase K.

    • Pre-hybridize the tissue in a hybridization buffer to block non-specific binding.

    • Incubate the tissue with the specific DNA probe set overnight at a controlled temperature (e.g., 37°C).

  • Signal Amplification:

    • Wash the tissue extensively to remove unbound probes.

    • Prepare metastable, fluorophore-labeled hairpin amplifiers.

    • Incubate the tissue with the hairpin amplifiers in an amplification buffer, allowing them to self-assemble into fluorescent polymers at the probe-binding site.

  • Imaging: Mount the stained tissue on a slide and visualize using a confocal microscope. The resulting fluorescent signal indicates the cellular location of the target mRNA.

Experimental_Workflow start Hypothesis Formulation prep Animal Acclimation & Baseline Recording start->prep treat Peptide Administration (this compound vs. Control) prep->treat record Post-Treatment Behavioral Recording treat->record data Data Extraction (e.g., Tracking, Event Scoring) record->data analysis Statistical Analysis (e.g., ANOVA) data->analysis conclusion Conclusion & Interpretation analysis->conclusion

Caption: Experimental workflow for a typical behavioral pharmacology study.

Conclusion and Future Directions

This compound and its related peptides are ancient, pleiotropic signaling molecules that are fundamental to invertebrate physiology. Their roles span reproduction, neuromodulation, and digestion, highlighting a remarkable functional diversity derived from a single ancestral gene. For researchers, this system provides a powerful model for understanding the evolution of neuroendocrine control. For drug development professionals, the specificity of conopressins for their invertebrate receptors, which are distinct from their human orthologs, may offer opportunities for developing highly selective pesticides or parasiticides. Furthermore, studying the structure-activity relationships of these peptides can inform the design of novel ligands with tailored agonist or antagonist properties for vertebrate vasopressin and oxytocin receptors.

Future research should focus on:

  • Deorphanizing Receptors: Identifying and characterizing the full complement of conopressin receptors in a wider range of invertebrate species.

  • Mapping Neural Circuits: Delineating the specific neural pathways through which conopressins exert their effects on behavior.

  • Investigating Downstream Pathways: Elucidating the precise intracellular signaling cascades that mediate the diverse physiological outcomes of receptor activation.

A deeper understanding of the endogenous roles of conopressins will continue to illuminate fundamental principles of neurobiology and open new avenues for biotechnological and pharmaceutical innovation.

References

A Technical Guide to the Identification and Localization of the Conopressin S Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for identifying and localizing the Conopressin S receptor. This compound, a vasopressin/oxytocin-like nonapeptide originally isolated from the venom of the marine cone snail Conus striatus, has garnered interest for its specific interactions with G protein-coupled receptors (GPCRs).[1][2][3] Understanding the pharmacology, signaling, and tissue distribution of its receptor is crucial for elucidating its physiological roles and assessing its therapeutic potential.

This compound Receptor Profile and Pharmacology

This compound is known to interact with subtypes of the human vasopressin and oxytocin receptors.[4] The binding affinities of this compound for these receptors have been characterized, providing a basis for competitive binding assays and initial functional screens.

Quantitative Data: Binding Affinities of this compound

The following table summarizes the reported inhibitory constants (Ki) of this compound at human vasopressin and oxytocin receptors expressed in mammalian cell lines. This data is essential for designing experiments to characterize novel ligands and for understanding the selectivity profile of this compound.

Receptor SubtypeLigandKi (nM)Cell LineReference
Human V1a ReceptorConopressin-S827 ± 76CHO cells[4]
Human V1b ReceptorConopressin-S8.3 ± 1.6CHO cells[4]
Human V2 ReceptorConopressin-S>10,000CHO cells[4]
Human Oxytocin ReceptorConopressin-S175 ± 13CHO cells[4]

Experimental Protocols for Receptor Identification and Characterization

The identification and characterization of the this compound receptor, whether it is a known vasopressin/oxytocin receptor subtype or a novel entity, relies on a suite of established molecular and cellular techniques.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[5][6] These assays are fundamental for determining receptor affinity (Kd), receptor density (Bmax), and the binding affinities of unlabeled ligands (Ki).[5][6]

Experimental Workflow for Radioligand Binding Assays

G cluster_prep Sample Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis prep Prepare cell membranes or tissue homogenates expressing the receptor incubation Incubate membranes with radiolabeled this compound (or a competing radioligand) and unlabeled test compounds prep->incubation filtration Separate bound from free radioligand via vacuum filtration incubation->filtration counting Quantify radioactivity of bound ligand using a scintillation counter filtration->counting analysis Analyze data to determine Kd, Bmax, and Ki values counting->analysis

Caption: Workflow for Radioligand Binding Assay.

Detailed Methodology for Competition Radioligand Binding Assay:

  • Membrane Preparation: Homogenize tissues or cultured cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) with protease inhibitors. Centrifuge the homogenate to pellet the membranes, wash the pellet, and resuspend in an appropriate assay buffer.[7] Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Arginine Vasopressin), and varying concentrations of unlabeled this compound or other test compounds.[6][7] To determine non-specific binding, include wells with a high concentration of an unlabeled competing ligand.

  • Incubation: Incubate the plates at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[7]

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate the receptor-bound radioligand from the free radioligand.[7] Wash the filters rapidly with ice-cold wash buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the log concentration of the competing ligand and fit the data using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Receptor Localization Techniques

Identifying the specific tissues and cell types that express the this compound receptor is crucial for understanding its physiological function. The two primary methods for this are in situ hybridization (ISH) and immunohistochemistry (IHC).

In Situ Hybridization (ISH)

ISH detects the messenger RNA (mRNA) of the receptor, providing evidence of gene expression within specific cells.[8][9] This technique is particularly useful for identifying the sites of receptor synthesis.

Experimental Workflow for In Situ Hybridization

G cluster_prep Tissue Preparation cluster_hybridization Hybridization cluster_wash Washing cluster_detection Detection & Visualization fixation Fix and section the tissue of interest probe_prep Synthesize and label antisense RNA probe for the receptor fixation->probe_prep hybridize Incubate tissue sections with the labeled probe probe_prep->hybridize washes Perform stringent washes to remove non-specifically bound probe hybridize->washes antibody Incubate with an antibody against the probe's label (e.g., anti-DIG) washes->antibody develop Add a chromogenic or fluorescent substrate antibody->develop visualize Visualize receptor mRNA expression under a microscope develop->visualize

Caption: Workflow for In Situ Hybridization.

Detailed Methodology for In Situ Hybridization:

  • Probe Synthesis: Generate a digoxigenin (DIG)-labeled antisense RNA probe complementary to the mRNA sequence of the target receptor using in vitro transcription from a linearized plasmid containing the receptor cDNA.[10]

  • Tissue Preparation: Fix fresh-frozen or paraffin-embedded tissue sections with 4% paraformaldehyde.[10] Permeabilize the tissue with proteinase K treatment to allow probe entry.[11]

  • Hybridization: Pre-hybridize the sections and then hybridize overnight at an elevated temperature (e.g., 65°C) with the DIG-labeled probe in a hybridization buffer.[10]

  • Washing: Perform a series of high-stringency washes to remove unbound and non-specifically bound probes.[11]

  • Immunodetection: Block non-specific antibody binding sites and incubate the sections with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).

  • Visualization: Add a chromogenic substrate (e.g., NBT/BCIP) that will be converted by the enzyme into a colored precipitate, revealing the location of the receptor mRNA.[10]

  • Imaging: Mount the slides and visualize the results using light microscopy.

Immunohistochemistry (IHC)

IHC utilizes antibodies to detect the receptor protein itself within tissue sections, providing direct evidence of the receptor's presence and subcellular localization.[12][13]

Experimental Workflow for Immunohistochemistry

G cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_detection Detection & Visualization fixation Fix and section paraffin-embedded or frozen tissue retrieval Perform antigen retrieval (if necessary) fixation->retrieval blocking Block non-specific sites retrieval->blocking primary_ab Incubate with a primary antibody specific to the receptor blocking->primary_ab secondary_ab Incubate with a labeled secondary antibody primary_ab->secondary_ab develop Add a chromogenic or fluorescent substrate secondary_ab->develop counterstain Counterstain nuclei (e.g., with DAPI or hematoxylin) develop->counterstain visualize Visualize receptor protein expression via microscopy counterstain->visualize

Caption: Workflow for Immunohistochemistry.

Detailed Methodology for Immunohistochemistry:

  • Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections. For some antibodies, an antigen retrieval step (e.g., heat-induced epitope retrieval) may be necessary to unmask the epitope.[13]

  • Blocking: Incubate the sections in a blocking solution (e.g., normal serum from the species in which the secondary antibody was raised) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody raised against a specific epitope of the this compound receptor. This incubation is typically performed overnight at 4°C.[13]

  • Secondary Antibody Incubation: After washing, incubate the sections with a biotinylated or enzyme-conjugated secondary antibody that recognizes the primary antibody.

  • Signal Amplification and Detection: If using a biotinylated secondary antibody, incubate with an avidin-biotin-enzyme complex. Add the appropriate chromogenic substrate (e.g., DAB for peroxidase) or a fluorescent probe to visualize the antibody binding.

  • Counterstaining and Mounting: Lightly counterstain the sections with a nuclear stain like hematoxylin to provide anatomical context. Dehydrate, clear, and mount the slides with a coverslip.

  • Analysis: Examine the slides under a microscope to determine the cellular and subcellular localization of the receptor protein.

Signaling Pathway Analysis

Conopressins, like vasopressin and oxytocin, exert their effects through GPCRs, which initiate intracellular signaling cascades.[2][14] The specific pathway activated depends on the G protein to which the receptor couples. For vasopressin/oxytocin receptor subtypes, V1 receptors typically couple to Gq/11, leading to an increase in intracellular calcium, while V2 receptors couple to Gs, stimulating adenylyl cyclase and cyclic AMP (cAMP) production.[15]

Signaling Pathways of Vasopressin/Oxytocin Receptor Superfamily

G cluster_ligand Ligand Binding cluster_receptors Receptors cluster_gproteins G Proteins cluster_effectors Effectors & Second Messengers cluster_response Cellular Response ligand This compound V1R V1a/V1b/OT Receptors ligand->V1R V2R V2 Receptor ligand->V2R Gq Gq/11 V1R->Gq Gs Gs V2R->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca2 ↑ [Ca²⁺]i IP3_DAG->Ca2 PKC Protein Kinase C IP3_DAG->PKC PKA Protein Kinase A cAMP->PKA response1 Physiological Effects (e.g., smooth muscle contraction) Ca2->response1 PKC->response1 response2 Physiological Effects (e.g., antidiuresis) PKA->response2

Caption: GPCR Signaling Pathways for this compound.

Functional Assays to Determine Signaling Pathway:

  • Calcium Mobilization Assay: To determine if the this compound receptor couples to Gq/11, cells expressing the receptor can be loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Upon stimulation with this compound, an increase in intracellular calcium can be measured using a fluorometric imaging plate reader (FLIPR).[15]

  • cAMP Accumulation Assay: To test for Gs or Gi coupling, cells expressing the receptor are stimulated with this compound, and the intracellular levels of cAMP are measured using methods such as ELISA or time-resolved fluorescence resonance energy transfer (TR-FRET) assays. An increase in cAMP suggests Gs coupling, while a decrease (in the presence of an adenylyl cyclase activator like forskolin) suggests Gi coupling.[15][16]

Conclusion

The identification and localization of the this compound receptor are critical steps in understanding its biological significance and potential as a therapeutic target. This guide outlines the core experimental strategies, from initial binding assays to determine pharmacological properties, to localization studies for mapping tissue distribution, and finally, to functional assays for elucidating signaling pathways. A systematic application of these methodologies will provide a comprehensive understanding of the this compound receptor and pave the way for future drug discovery and development efforts.

References

A Technical Guide to the Gene Sequencing and Analysis of the Conopressin S Precursor Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the gene sequencing, structure, and signaling pathways of the Conopressin S precursor protein. Conopressins are a family of vasopressin/oxytocin-like neuropeptides found in the venom of marine cone snails.[1][2][3] Originally isolated from Conus striatus, this compound has garnered significant interest due to its specific interactions with human G-protein coupled receptors (GPCRs), making it a valuable subject for pharmacological research and drug development.[2][4] This document details the molecular architecture of the precursor protein, presents relevant quantitative data, outlines comprehensive experimental protocols for its genetic identification, and visualizes its signaling cascade.

Quantitative Data Summary

The study of conopressins involves various analogs, each with a unique sequence and receptor binding profile. The following tables summarize key quantitative data for this compound and related peptides.

Table 1: Amino Acid Sequences of Selected Conopressin Analogs

Peptide Name Origin / Species Amino Acid Sequence
This compound Conus striatus C-I-I-R-N-C-P-R-G-NH₂[1][5]
Conopressin G Conus geographus C-F-I-R-N-C-P-K-G-NH₂[3]
Conopressin T Conus tulipa C-Y-I-Q-N-C-L-R-V-NH₂[6]
(Lys⁸)-Conopressin S Synthetic Analog C-I-I-R-N-C-P-K-G-NH₂[5]
Vasopressin (AVP) Mammalian C-Y-F-Q-N-C-P-R-G-NH₂

| Oxytocin (OT) | Mammalian | C-Y-I-Q-N-C-P-L-G-NH₂ |

Note: The two cysteine (C) residues form a disulfide bridge.

Table 2: Binding Affinity (Ki) of this compound for Human Receptors

Receptor Target Binding Affinity (Ki) in nM Receptor Family
Vasopressin V1b Receptor (AVPR1B) 8.3 ± 1.6[4] G-Protein Coupled Receptor
Oxytocin Receptor (OTR) 175 ± 13[4] G-Protein Coupled Receptor
Vasopressin V1a Receptor (AVPR1A) 827 ± 76[4] G-Protein Coupled Receptor

| Vasopressin V2 Receptor (AVPR2) | >10,000 (No significant binding)[4] | G-Protein Coupled Receptor |

Data represents mean ± S.E. from multiple experiments.[4]

Gene and Precursor Protein Structure

Like other conotoxins, this compound is synthesized as a larger precursor protein, or preprohormone.[7][8] This precursor has a characteristic three-domain structure: an N-terminal signal peptide, the mature this compound nonapeptide, and a C-terminal neurophysin domain.[3][5] The signal peptide guides the protein for secretion, after which it is cleaved. The neurophysin domain is crucial for the proper folding, trafficking, and storage of the mature peptide.[8][9] Transcriptomic analysis of a related nudibranch revealed a conopressin preprohormone of 243 amino acids in length.[7]

Conopressin_Precursor_Structure cluster_processing Post-Translational Processing SignalPeptide Signal Peptide MaturePeptide Mature Peptide (this compound) Neurophysin Neurophysin Domain Cleavage2 Cleavage & Amidation MaturePeptide->Cleavage2 ProcessedNeurophysin Neurophysin Neurophysin->ProcessedNeurophysin ProcessedPeptide Mature this compound (9 amino acids) Cleavage1 Cleavage

Diagram of the this compound precursor protein structure and its processing.

Experimental Protocols for Gene Sequencing

The identification and sequencing of the this compound precursor gene typically rely on a transcriptomic approach, as direct protein sequencing can be complex.[10][11] The following protocol outlines a standard workflow used for discovering novel conotoxin precursors from venom glands.[12]

Protocol: Transcriptome-Based Identification of this compound Precursor Gene

  • Tissue Collection and RNA Extraction:

    • Dissect the venom duct from multiple specimens of Conus striatus.

    • Immediately preserve the tissue in an RNA stabilization solution (e.g., RNAlater) or flash-freeze in liquid nitrogen to prevent RNA degradation.

    • Homogenize the tissue and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) or a TRIzol-based method.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high integrity (RIN > 8.0).

  • cDNA Library Preparation and Sequencing:

    • Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads.

    • Fragment the purified mRNA into smaller pieces.

    • Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random hexamer primers.

    • Synthesize the second strand of cDNA.

    • Perform end-repair, A-tailing, and ligate sequencing adapters to the cDNA fragments.

    • Amplify the library via PCR to create a sufficient quantity for sequencing.

    • Sequence the prepared library using a high-throughput platform such as Illumina NovaSeq, generating millions of short reads (e.g., 150 bp paired-end).[12]

  • Bioinformatic Analysis: Assembly and Annotation:

    • Perform quality control on the raw sequencing reads using tools like FastQC to trim adapters and low-quality bases.

    • Assemble the high-quality reads into transcripts de novo using software such as Trinity.[12]

    • Translate the assembled transcripts into all six possible reading frames.

    • Identify putative conopeptide precursor sequences from the translated transcripts using specialized software like ConoSorter, which searches for characteristic features like signal peptides and conserved cysteine frameworks.[12]

    • Perform a BLAST search of the putative conopressin sequences against public databases (e.g., NCBI GenBank) to find homologs and confirm identity.

  • Gene Validation and Confirmation:

    • Design specific primers based on the assembled transcript sequence of the putative this compound precursor.

    • Perform Reverse Transcription PCR (RT-PCR) using the previously extracted RNA to amplify the full coding sequence.[12]

    • Clone the resulting PCR product into a suitable vector (e.g., pCR-TOPO).[12]

    • Transform the vector into competent E. coli cells.

    • Select several clones and sequence the plasmid inserts using the Sanger dideoxy chain termination method to validate the sequence obtained from the transcriptome assembly.[12]

Gene_Sequencing_Workflow A 1. Venom Duct Collection (C. striatus) B 2. Total RNA Extraction A->B C 3. mRNA Isolation & cDNA Library Prep B->C D 4. High-Throughput Sequencing (RNA-Seq) C->D E 5. De Novo Transcriptome Assembly D->E F 6. Precursor Identification (ConoSorter & BLAST) E->F G 7. RT-PCR Amplification of Target Gene F->G H 8. Cloning and Sanger Sequencing G->H I Validated this compound Precursor Sequence H->I

Experimental workflow for this compound precursor gene identification.

This compound Signaling Pathway

Conopressins exert their biological effects by binding to and activating members of the vasopressin/oxytocin family of GPCRs.[4][5] this compound has been shown to be an agonist that interacts with multiple human receptors, notably AVPR1B, OXTR, and AVPR1A.[4][13] Upon binding, the receptor undergoes a conformational change, leading to the activation of intracellular G-proteins (likely Gq/11 or Gi/o), which in turn initiates a cascade of second messengers.[4] This signaling can influence a wide range of physiological processes, including neurotransmission and smooth muscle contraction.[5]

Signaling_Pathway This compound Signaling Cascade cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ConS This compound (Ligand) Receptor Vasopressin/Oxytocin Receptor (GPCR) (e.g., AVPR1B, OTR) ConS->Receptor Binding G_Protein G-Protein (e.g., Gq/11) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., PLC) G_Protein->Effector Activation Second_Messenger Second Messengers (e.g., IP₃, DAG) Effector->Second_Messenger Production Response Cellular Response (e.g., Ca²⁺ release, PKC activation) Second_Messenger->Response

Generalized signaling pathway for this compound via a GPCR.

References

Methodological & Application

Solid-Phase Synthesis of Conopressin S: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conopressin S, a nonapeptide originally isolated from the venom of the marine cone snail Conus striatus, is a member of the vasopressin/oxytocin superfamily of neuropeptides.[1][2] Its structural similarity to mammalian hormones, characterized by a six-membered disulfide ring and a C-terminal amide, makes it a compelling target for pharmacological research.[1][2] this compound exhibits high affinity for the vasopressin V1b receptor and lower affinity for the V1a and oxytocin receptors, suggesting its potential as a selective tool for studying these G-protein coupled receptors (GPCRs).[3][4] This document provides a detailed protocol for the solid-phase synthesis of this compound using Fluorenylmethyloxycarbonyl (Fmoc) chemistry, along with methods for its purification and characterization. Additionally, a summary of its signaling pathway is presented.

Introduction

Conopeptides, a diverse array of peptides found in the venom of cone snails, have emerged as a rich source of novel pharmacological tools and therapeutic leads. This compound, with the amino acid sequence Cys-Ile-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH2 (CIIRNCPRG-NH2), features a disulfide bond between the cysteine residues at positions 1 and 6.[1] This structural motif is crucial for its biological activity. The solid-phase peptide synthesis (SPPS) approach, specifically utilizing the Fmoc/tBu strategy, offers an efficient and reliable method for the chemical synthesis of this compound.[5][6] This methodology allows for the stepwise assembly of the peptide chain on a solid support, simplifying purification and enabling high yields of the desired product.

Solid-Phase Synthesis of this compound

The synthesis of this compound is performed on a Rink amide resin to generate the C-terminal amide upon cleavage. The synthesis follows a series of iterative steps involving the deprotection of the Fmoc group from the N-terminus of the growing peptide chain and the subsequent coupling of the next Fmoc-protected amino acid.

Materials and Reagents
ReagentSupplierGrade
Rink Amide ResinVariousPeptide Synthesis
Fmoc-Gly-OHVariousPeptide Synthesis
Fmoc-Arg(Pbf)-OHVariousPeptide Synthesis
Fmoc-Pro-OHVariousPeptide Synthesis
Fmoc-Cys(Trt)-OHVariousPeptide Synthesis
Fmoc-Asn(Trt)-OHVariousPeptide Synthesis
Fmoc-Ile-OHVariousPeptide Synthesis
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis
PiperidineVariousACS Grade
HATUVariousPeptide Synthesis
N,N-Diisopropylethylamine (DIPEA)VariousPeptide Synthesis
Dichloromethane (DCM)VariousACS Grade
Trifluoroacetic acid (TFA)VariousACS Grade
Triisopropylsilane (TIS)VariousACS Grade
Dithiothreitol (DTT)VariousACS Grade
Diethyl etherVariousACS Grade
Acetonitrile (ACN)VariousHPLC Grade
Dimethyl sulfoxide (DMSO)VariousACS Grade
Experimental Protocol

The following dot diagram illustrates the workflow for the solid-phase synthesis of this compound.

G cluster_synthesis Peptide Chain Assembly cluster_cleavage Cleavage and Deprotection cluster_oxidation Disulfide Bond Formation cluster_purification Purification and Analysis Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Coupling1 Fmoc-Gly-OH Coupling (HATU, DIPEA in DMF) Deprotection1->Coupling1 Wash1 DMF Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Fmoc-Arg(Pbf)-OH Coupling Deprotection2->Coupling2 Wash2 DMF Wash Coupling2->Wash2 Ellipsis ... (Repeat Cycles for Pro, Cys(Trt), Asn(Trt), Arg(Pbf), Ile, Ile, Cys(Trt)) Wash2->Ellipsis Cleavage Cleavage from Resin (TFA/TIS/H2O/DTT) Ellipsis->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation CrudePeptide Crude Linear Peptide Precipitation->CrudePeptide Oxidation Oxidation (e.g., DMSO in basic buffer) CrudePeptide->Oxidation CyclizedPeptide Crude this compound Oxidation->CyclizedPeptide Purification RP-HPLC CyclizedPeptide->Purification Lyophilization Lyophilization Purification->Lyophilization PurePeptide Pure this compound Lyophilization->PurePeptide Analysis Mass Spectrometry Analytical HPLC PurePeptide->Analysis

Figure 1: Workflow for the solid-phase synthesis of this compound.

1. Resin Preparation and Swelling:

  • Start with Rink Amide resin (0.1 mmol scale).

  • Swell the resin in DMF for 1 hour in a reaction vessel.

2. Fmoc Solid-Phase Peptide Synthesis Cycle:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (5 equivalents) with HATU (4.9 equivalents) and DIPEA (10 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence: Gly, Arg(Pbf), Pro, Cys(Trt), Asn(Trt), Arg(Pbf), Ile, Ile, Cys(Trt).

3. Cleavage and Deprotection:

  • After the final amino acid coupling and deprotection, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/H2O/DTT (94:2.5:2.5:1 v/v/v/w).

  • Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude linear peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

4. Disulfide Bond Formation (Oxidation):

  • Dissolve the crude linear peptide in a buffer solution (e.g., 0.1 M ammonium bicarbonate, pH 8.5) at a low concentration (e.g., 0.1 mg/mL).

  • Add DMSO to the solution (e.g., 10% v/v) to facilitate oxidation of the thiol groups to form the disulfide bond.

  • Stir the solution gently at room temperature and monitor the reaction by mass spectrometry until the linear peptide is consumed.

  • Acidify the solution with a small amount of TFA to stop the reaction.

5. Purification:

  • Purify the crude cyclized this compound by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • A typical purification protocol uses a C18 column with a linear gradient of acetonitrile in water, both containing 0.1% TFA.

  • Example Gradient: 5-45% Acetonitrile over 40 minutes.

  • Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify those containing the pure product.

  • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Quantitative Data

While specific yields can vary depending on the efficiency of each coupling and purification step, the following table provides representative data based on similar peptide syntheses.[7][8]

StepParameterTypical Value
Synthesis Scale Starting Resin Loading0.1 mmol
Cleavage Crude Peptide Yield70-90%
Cyclization Conversion Efficiency>95%
Purification Final Yield15-30% (of theoretical)
Purity Final Product Purity>98% (by analytical HPLC)

This compound Signaling Pathway

This compound is an analog of the neurohypophysial hormones vasopressin and oxytocin and, as such, exerts its biological effects by binding to vasopressin and oxytocin receptors.[3][9] These receptors are class A G-protein coupled receptors (GPCRs).[10] this compound has been shown to bind with high affinity to the human vasopressin V1b receptor, and with lower affinity to the V1a and oxytocin receptors.[3] The binding of this compound to these receptors initiates a downstream signaling cascade.

The following diagram illustrates the general signaling pathway initiated by this compound binding to its primary target, the V1b receptor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ConopressinS This compound V1bR Vasopressin V1b Receptor (GPCR) ConopressinS->V1bR Binding Gq Gq Protein V1bR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Co-activation CellularResponse Cellular Response (e.g., smooth muscle contraction, neurotransmitter release) PKC->CellularResponse Phosphorylation of target proteins

Figure 2: Signaling pathway of this compound via the V1b receptor.

Upon binding of this compound to the V1b receptor, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein, Gq. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC). Activated PKC then phosphorylates various downstream target proteins, leading to a cellular response.

Conclusion

The Fmoc-based solid-phase synthesis protocol described herein provides a robust and efficient method for obtaining high-purity this compound for research purposes. The detailed methodology and representative data offer a valuable resource for researchers in pharmacology and drug development. The elucidation of its signaling pathway through vasopressin/oxytocin receptors underscores its potential as a selective molecular probe to investigate the physiological and pathological roles of these receptors. Further studies on the structure-activity relationship of this compound and its analogs may lead to the development of novel therapeutic agents.

References

Application Note: Sequence Verification of Conopressin S by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conopressin S, a nonapeptide neurotoxin isolated from the venom of the marine cone snail Conus striatus, is a subject of interest in pharmacological research due to its structural similarity to the mammalian hormones vasopressin and oxytocin.[1] Accurate sequence verification is a critical step in ensuring the quality and reliability of synthetic or purified this compound for research and development. This application note provides a detailed protocol for the sequence verification of this compound using mass spectrometry, a powerful analytical technique for peptide and protein characterization. The methods described herein utilize both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) to confirm the primary structure of this peptide.

Introduction

This compound is a cyclic nonapeptide with the amino acid sequence Cys-Ile-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH2 (CIIRNCPRG-NH2), containing a disulfide bridge between the two cysteine residues.[2] This structural feature, along with its C-terminal amidation, presents unique considerations for mass spectrometric analysis. Mass spectrometry offers high sensitivity and accuracy for determining the molecular weight of the intact peptide and for elucidating its amino acid sequence through fragmentation analysis.[3]

This document outlines the experimental procedures for sample preparation, mass spectrometry analysis, and data interpretation for the unambiguous sequence verification of this compound. The provided protocols are intended to serve as a guide for researchers in academic and industrial settings.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra. The following protocol is recommended for preparing this compound for mass spectrometry analysis.

Materials:

  • This compound sample (synthetic or purified)

  • Ultrapure water (LC-MS grade)

  • Acetonitrile (ACN, LC-MS grade)

  • Formic acid (FA, LC-MS grade) or Trifluoroacetic acid (TFA, 0.1%)

  • Eppendorf tubes

  • Pipettes and tips

Procedure:

  • Dissolution: Dissolve the this compound sample in 0.1% formic acid or 0.1% trifluoroacetic acid in ultrapure water to a final concentration of 1 mg/mL.

  • Dilution: For analysis, further dilute the stock solution to a working concentration of 1-10 pmol/µL using a solution of 50% acetonitrile in 0.1% formic acid. The optimal concentration may vary depending on the mass spectrometer's sensitivity.

MALDI-TOF Mass Spectrometry for Molecular Weight Determination

MALDI-TOF MS is a rapid and sensitive method for determining the accurate molecular weight of the intact peptide.

Materials:

  • Prepared this compound sample

  • MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) saturated in 50% ACN/0.1% TFA)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Protocol:

  • Sample-Matrix Co-crystallization: Mix the diluted this compound sample with the MALDI matrix solution in a 1:1 ratio directly on the MALDI target plate.

  • Drying: Allow the mixture to air-dry completely, forming a co-crystal of the sample and matrix.

  • Data Acquisition: Acquire the mass spectrum in positive reflectron mode over a mass range appropriate for the expected molecular weight of this compound (approximately 1037 Da). The instrument should be calibrated using a standard peptide mixture.

LC-ESI-MS/MS for Sequence Verification

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is employed for the fragmentation of the peptide to confirm its amino acid sequence.

Materials:

  • Prepared this compound sample

  • LC-MS system equipped with an ESI source and a tandem mass analyzer (e.g., quadrupole-TOF, ion trap, or Orbitrap)

  • C18 reversed-phase LC column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

Protocol:

  • LC Separation: Inject the prepared sample onto the C18 column. Elute the peptide using a gradient of Mobile Phase B. A typical gradient might be 5-60% B over 30 minutes at a flow rate of 200-400 µL/min.

  • MS Analysis: The mass spectrometer should be operated in positive ion mode. Acquire full scan MS spectra to detect the precursor ion of this compound.

  • MS/MS Fragmentation: Select the most abundant charge state of the this compound precursor ion for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Acquire the product ion spectra (MS/MS). The fragmentation energy should be optimized to produce a rich series of b- and y-type fragment ions.

Data Presentation

The sequence of this compound is CIIRNCPRG-NH2. The theoretical monoisotopic mass of the neutral peptide is 1036.55 Da. The table below summarizes the theoretical monoisotopic masses of the expected singly charged b and y fragment ions. These values can be compared with the experimental data obtained from the MS/MS spectrum to verify the sequence.

Cleavage SiteAmino Acidb-ion (m/z)y-ion (m/z)
1C104.021037.55
2I217.10934.53
3I330.19821.44
4R486.30708.36
5N600.34552.25
6C703.38438.21
7P800.43335.17
8R956.54238.12
9G-NH21013.5682.07

Note: Masses are calculated for singly charged ions ([M+H]+). The disulfide bond between Cys1 and Cys6 will result in more complex fragmentation patterns. The presence of proline can also lead to preferential cleavage at its N-terminal side.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the mass spectrometry-based sequence verification of this compound.

workflow Experimental Workflow for this compound Sequence Verification cluster_sample Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Sample This compound Sample Dissolution Dissolution in 0.1% FA Sample->Dissolution Dilution Dilution to 1-10 pmol/µL Dissolution->Dilution MALDI MALDI-TOF MS Dilution->MALDI Intact Mass LC_ESI LC-ESI-MS/MS Dilution->LC_ESI Fragmentation MW_Confirm Molecular Weight Confirmation MALDI->MW_Confirm Seq_Verify Sequence Verification LC_ESI->Seq_Verify Final_Report Verified Sequence Report MW_Confirm->Final_Report Seq_Verify->Final_Report

Caption: Overall workflow from sample preparation to final sequence verification report.

This compound Fragmentation

The diagram below illustrates the principle of peptide fragmentation, showing the generation of b and y ions from the this compound backbone.

fragmentation Fragmentation of this compound Peptide Backbone cluster_peptide C1 C I2 I C1->I2 y8 y8 C1->y8 I3 I I2->I3 y7 y7 I2->y7 R4 R I3->R4 y6 y6 I3->y6 N5 N R4->N5 y5 y5 R4->y5 C6 C N5->C6 y4 y4 N5->y4 P7 P C6->P7 y3 y3 C6->y3 R8 R P7->R8 y2 y2 P7->y2 G9 G-NH2 R8->G9 y1 y1 R8->y1 b1 b1 b1->I2 b2 b2 b2->I3 b3 b3 b3->R4 b4 b4 b4->N5 b5 b5 b5->C6 b6 b6 b6->P7 b7 b7 b7->R8 b8 b8 b8->G9

Caption: Generation of b (red) and y (green) fragment ions from the peptide backbone.

Conclusion

Mass spectrometry is an indispensable tool for the primary structure verification of peptides like this compound. The combination of MALDI-TOF for accurate mass determination and LC-ESI-MS/MS for sequence-confirming fragmentation provides a comprehensive and reliable analytical workflow. The protocols and data presented in this application note serve as a robust starting point for researchers to confidently verify the sequence of this compound, ensuring the integrity of their scientific investigations and drug development efforts.

References

Application Notes and Protocols: NMR Spectroscopy for 3D Structure Determination of Conopressin S

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Conopressin S is a nonapeptide of the vasopressin/oxytocin superfamily, originally isolated from the venom of the marine cone snail Conus striatus.[1][2] Its primary sequence is Cys¹-Ile²-Ile³-Arg⁴-Asn⁵-Cys⁶-Pro⁷-Arg⁸-Gly⁹-NH₂ (CIIRNCPRG-NH₂), with a disulfide bond between the Cys¹ and Cys⁶ residues forming a cyclic core.[1][3] As a ligand for vasopressin and oxytocin G-protein coupled receptors, understanding its three-dimensional structure is critical for elucidating its structure-activity relationships, designing more selective receptor ligands, and developing potential therapeutic agents.[1][4]

Part 1: Application Note - Overview of the Method

The determination of the 3D structure of a peptide like this compound in solution via NMR spectroscopy is a multi-step process that yields an ensemble of structures consistent with experimentally derived geometric constraints. The process begins with preparing a pure, stable peptide sample, followed by the acquisition of a suite of multidimensional NMR spectra. These spectra are used to assign the chemical shifts of all protons and directly attached carbons/nitrogens. The key experiment for structure determination is the Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), which identifies protons that are close in space (<5 Å), regardless of their position in the primary sequence.[3][6] These NOE correlations are translated into distance restraints. Additional constraints, such as dihedral angles, can be derived from scalar coupling constants. Finally, this collection of experimental restraints is used in molecular dynamics and simulated annealing calculations to generate a family of 3D structures that satisfy the data.[3]

G cluster_0 Preparation cluster_1 Data Acquisition & Processing cluster_2 Structure Determination Pep_Synth Peptide Synthesis & Purification Sample_Prep NMR Sample Preparation Pep_Synth->Sample_Prep NMR_Acq 2D NMR Data Acquisition Sample_Prep->NMR_Acq Processing Data Processing & Referencing NMR_Acq->Processing Assignment Resonance Assignment Processing->Assignment Constraints Constraint Extraction (NOE, J-coupling) Assignment->Constraints Calculation Structure Calculation (CYANA, XPLOR-NIH) Constraints->Calculation Refinement Refinement & Validation Calculation->Refinement

Caption: High-level workflow for 3D structure determination of this compound by NMR.

Part 2: Detailed Experimental Protocols

Protocol 2.1: Sample Preparation
  • Peptide Synthesis and Purification:

    • Synthesize the this compound peptide (CIIRNCPRG-NH₂) using standard Fmoc solid-phase peptide synthesis on a Rink amide resin.[7]

    • After cleavage from the resin and deprotection, purify the linear peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Induce the disulfide bond formation between Cys¹ and Cys⁶ through air oxidation in a suitable buffer (e.g., ammonium bicarbonate) at a peptide concentration of <0.5 mg/mL to favor intramolecular cyclization.

    • Purify the final cyclized peptide by RP-HPLC to >95% purity, as confirmed by analytical HPLC and mass spectrometry.

  • NMR Sample Preparation:

    • Lyophilize the purified peptide.

    • Dissolve the lyophilized powder in a 90% H₂O / 10% D₂O solution to a final concentration of approximately 0.5-1.0 mM.[5] The D₂O provides the deuterium lock signal for the NMR spectrometer.

    • Adjust the pH of the sample to a range of 4.5-5.5 using dilute HCl or NaOH. This range minimizes the exchange rate of amide protons with the solvent, which is critical for observing these key signals.[8]

    • Transfer approximately 500-600 µL of the final solution into a clean, high-quality NMR tube.

Protocol 2.2: NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryogenically cooled probe for optimal sensitivity and resolution.[5]

G cluster_experiments 2D NMR Experiments cluster_output Derived Data NMR_Sample This compound NMR Sample TOCSY TOCSY (Spin Systems) NMR_Sample->TOCSY NOESY NOESY / ROESY (Spatial Proximity, <5Å) NMR_Sample->NOESY COSY DQF-COSY (J-Coupling) NMR_Sample->COSY HSQC ¹H-¹³C / ¹H-¹⁵N HSQC (C/N Assignments) NMR_Sample->HSQC TOCSY->Assignment NOESY->Constraints COSY->Constraints HSQC->Assignment

Caption: Suite of 2D NMR experiments for acquiring structural data for this compound.

Typical NMR Experiments and Parameters:

Experiment Purpose Typical Parameters
1D ¹H Assess sample quality, purity, and signal dispersion.12-16 ppm spectral width; 1-2 s relaxation delay.
2D ¹H-¹H TOCSY Identify proton spin systems for each amino acid residue.Mixing time: 80 ms; Spectral width: 12 ppm in both dimensions.[5]
2D ¹H-¹H NOESY/ROESY Identify through-space correlations (protons <5Å apart) for distance restraints.Mixing time: 200-250 ms; Spectral width: 12 ppm in both dimensions.[5]
2D ¹H-¹H DQF-COSY Correlate J-coupled protons; helps in assignment and measuring ³J(HN,Hα) coupling constants for dihedral angle restraints.Spectral width: 12 ppm in both dimensions.
2D ¹H-¹³C HSQC Correlate protons with their directly attached ¹³C atoms (at natural abundance).¹³C spectral width: ~80-100 ppm; ¹H spectral width: 12 ppm.
Protocol 2.3: Data Processing and Resonance Assignment
  • Processing: Process the raw NMR data (Free Induction Decays) using software like TopSpin or NMRPipe. This involves Fourier transformation, phase correction, and baseline correction.[9]

  • Assignment:

    • Use software like CCPNmr Analysis or CARA for spectral analysis.

    • Identify the unique amino acid spin systems in the TOCSY spectrum (e.g., Gly, Ile, Pro have distinct patterns).

    • Use the NOESY/ROESY spectrum to link these spin systems sequentially. Look for characteristic dαN(i, i+1), dNN(i, i+1), and dβN(i, i+1) NOE connectivities along the peptide backbone.

    • Assign side-chain resonances using the TOCSY and NOESY spectra.

    • Assign ¹³C resonances using the ¹H-¹³C HSQC spectrum based on the already-determined proton assignments.

Protocol 2.4: Structure Calculation and Refinement

G cluster_calc Structure Calculation Pipeline NOESY_Data NOESY Peak Volumes Calibration Calibrate NOEs to Distance Restraints (Strong, Medium, Weak) NOESY_Data->Calibration COSY_Data ³J(HN,Hα) Coupling Constants Torsion Calculate Dihedral Angle Restraints COSY_Data->Torsion CYANA Structure Calculation with Simulated Annealing (CYANA) Calibration->CYANA Torsion->CYANA Ensemble Generate Ensemble of 20-50 Structures CYANA->Ensemble Validation Structure Validation (Ramachandran Plot, RMSD) Ensemble->Validation Visualization Visualization (PyMOL, MOLMOL) Validation->Visualization

Caption: Workflow for calculating and validating the 3D structure from NMR data.
  • Constraint Extraction:

    • Distance Restraints: Integrate the cross-peaks in the NOESY spectrum. Classify them as strong (1.8-2.5 Å), medium (1.8-3.5 Å), or weak (1.8-5.0 Å) based on their volume, which corresponds to upper distance limits.[3]

    • Dihedral Angle Restraints: Measure the ³J(HN,Hα) coupling constants from a high-resolution 1D ¹H or 2D DQF-COSY spectrum. Use the Karplus equation to convert these values into constraints on the backbone phi (φ) angle.

  • Structure Calculation:

    • Use a structure calculation program like CYANA or XPLOR-NIH.

    • Input the amino acid sequence, distance restraints, and dihedral angle restraints.

    • The software uses a simulated annealing algorithm to generate an ensemble of structures (typically 20-50) that best fit the experimental constraints.

  • Refinement and Validation:

    • Select the lowest energy structures from the ensemble that have no or minimal restraint violations.

    • Analyze the quality of the final structures using tools like PROCHECK-NMR to generate a Ramachandran plot, which assesses the stereochemical quality of the backbone dihedral angles.[3]

    • Calculate the root-mean-square deviation (RMSD) across the backbone atoms of the ensemble to evaluate the precision of the structure.

Part 3: Data Presentation

Quantitative data should be summarized in clear, well-organized tables. The following are templates for the essential data tables required for a complete structural study of this compound.

Table 1: Template for ¹H and ¹³C Chemical Shift Assignments for this compound (in H₂O/D₂O, pH 5.0, 298 K) Chemical shifts (δ) are reported in parts per million (ppm).

ResidueHNOther Protons (γ, δ, ε)Other Carbons
Cys¹ -
Ile² γ-CH₃: , γ-CH₂: , δ-CH₃:
Ile³ γ-CH₃: , γ-CH₂: , δ-CH₃:
Arg⁴ γ-CH₂: , δ-CH₂: , Hε:
Asn⁵ δ-NH₂:
Cys⁶
Pro⁷ -γ-CH₂: , δ-CH₂:
Arg⁸ γ-CH₂: , δ-CH₂: , Hε:
Gly⁹ --

Table 2: Template for Key NOE-Derived Inter-proton Distance Restraints

Proton 1Proton 2NOE IntensityUpper Distance Bound (Å)Type of Connectivity
Ile³ HαArg⁴ HNStrong2.5Sequential dαN(i, i+1)
Arg⁴ HNAsn⁵ HNMedium3.5Sequential dNN(i, i+1)
Ile² HβArg⁸ HδWeak5.0Long-range side chain
Cys¹ HβCys⁶ HβMedium3.5Disulfide bridge proximity
Pro⁷ HδCys⁶ HαStrong2.5Confirms trans-proline

Table 3: Template for Dihedral Angle Restraints

Residue³J(HN,Hα) (Hz)Derived φ Angle Constraint (°)
Ile²
Ile³
Arg⁴
Asn⁵
Cys⁶
Arg⁸
Gly⁹

Table 4: Template for Structural Statistics of the Final Ensemble (20 lowest energy structures)

Parameter Value
NOE Distance Restraints
Total
Intra-residue
Sequential (|i-j|=1)
Medium-range (1<|i-j|≤4)
Long-range (|i-j|>4)
Dihedral Angle Restraints
RMSD from mean structure (Å)
Backbone atoms (residues 1-9)
Heavy atoms (residues 1-9)
Ramachandran Plot Statistics (%)
Most favored regions
Additionally allowed regions
Generously allowed regions
Disallowed regions

References

Application Notes and Protocols for In Vivo Administration of Conopressin S in Murine Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conopressin S is a nonapeptide originally isolated from the venom of the marine cone snail, Conus striatus. It shares significant structural homology with the mammalian neuropeptides oxytocin and vasopressin, which are known to play crucial roles in regulating social behaviors and anxiety.[1][2] this compound and its analogs have been shown to interact with oxytocin and vasopressin receptors, which are G-protein coupled receptors (GPCRs), suggesting its potential to modulate similar behavioral paradigms in mammals.[3][4] In vivo administration of conopressins in mice has been observed to elicit specific behaviors such as grooming and scratching.[1][5] These application notes provide detailed protocols for the in vivo administration of this compound in mice and for conducting relevant behavioral assays to assess its effects on anxiety and social interaction.

Data Presentation

The following table summarizes quantitative data from a behavioral study in Swiss Webster mice following intracranial administration of conopressin peptides structurally related to this compound. This data provides a reference for expected behavioral outcomes.

PeptideDoseTotal Distance Traveled (cm)Grooming and Scratching Time (min)
Tr-Mo976 1 nmol4500 ± 30015 ± 2
3 nmol4800 ± 40025 ± 3
Tr-Mo977 1 nmol3000 ± 2505 ± 1
3 nmol2500 ± 2003 ± 0.5
Vehicle -4000 ± 3502 ± 0.5

Data adapted from a study on truncated conopressins, which are structurally similar to this compound.[5] Values are presented as mean ± SEM.

Signaling Pathway

This compound is known to interact with vasopressin and oxytocin receptors, which are G-protein coupled receptors. The binding of this compound to these receptors can initiate downstream signaling cascades. The primary pathways involve the activation of Gq proteins, leading to the stimulation of Phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). Another potential pathway involves the coupling to Gs proteins, which activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).

Conopressin_S_Signaling_Pathway Conopressin_S This compound Receptor Vasopressin/Oxytocin Receptor (GPCR) Conopressin_S->Receptor Gq Gq Receptor->Gq activates Gs Gs Receptor->Gs activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response1 Cellular Responses (e.g., Neuronal Excitability) Ca_release->Cellular_Response1 PKC->Cellular_Response1 AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response2 Cellular Responses (e.g., Gene Transcription) PKA->Cellular_Response2

Caption: this compound signaling pathways.

Experimental Protocols

A comprehensive in vivo study of this compound involves intracerebroventricular (ICV) administration followed by a battery of behavioral tests.

Experimental Workflow

The following diagram outlines the general experimental workflow for assessing the behavioral effects of this compound in mice.

Experimental_Workflow Habituation Acclimatization & Habituation (1 week) Surgery Stereotaxic Surgery: ICV Cannula Implantation Habituation->Surgery Recovery Post-operative Recovery (1 week) Surgery->Recovery Drug_Admin In Vivo Administration: ICV Injection of This compound or Vehicle Recovery->Drug_Admin Behavioral_Testing Behavioral Assays (30 min post-injection) Drug_Admin->Behavioral_Testing EPM Elevated Plus Maze (Anxiety-like behavior) Behavioral_Testing->EPM Social_Interaction Social Interaction Test (Sociability) Behavioral_Testing->Social_Interaction Data_Analysis Data Collection & Statistical Analysis EPM->Data_Analysis Social_Interaction->Data_Analysis

Caption: Experimental workflow diagram.

Detailed Methodologies

1. Intracerebroventricular (ICV) Cannula Implantation

This protocol describes the surgical implantation of a guide cannula for subsequent ICV injections.

  • Animals: Adult male C57BL/6J mice (8-10 weeks old) are commonly used. House animals individually after surgery.

  • Anesthesia: Anesthetize the mouse with isoflurane (5% for induction, 1-2% for maintenance) or an intraperitoneal injection of a ketamine/xylazine cocktail.

  • Stereotaxic Surgery:

    • Secure the anesthetized mouse in a stereotaxic frame.

    • Apply eye lubricant to prevent corneal drying.

    • Shave the scalp and sterilize the area with povidone-iodine and 70% ethanol.

    • Make a midline incision to expose the skull.

    • Using a dental drill, create a small burr hole over the target coordinates for the lateral ventricle (e.g., relative to bregma: -0.2 mm anteroposterior, ±1.0 mm mediolateral, -2.5 mm dorsoventral).

    • Implant a sterile guide cannula (e.g., 26-gauge) to the target depth.

    • Secure the cannula to the skull using dental cement.

    • Insert a dummy cannula to keep the guide cannula patent.

    • Suture the scalp incision.

  • Post-operative Care: Administer post-operative analgesics as recommended by your institution's animal care committee. Allow the mice to recover for at least one week before behavioral testing.

2. In Vivo Administration of this compound

  • Preparation of this compound: Dissolve lyophilized this compound in sterile artificial cerebrospinal fluid (aCSF) or saline to the desired concentration. Prepare fresh on the day of the experiment.

  • ICV Injection:

    • Gently restrain the mouse.

    • Remove the dummy cannula from the guide cannula.

    • Insert a 33-gauge injection cannula connected to a Hamilton syringe via PE50 tubing. The injection cannula should extend slightly beyond the tip of the guide cannula.

    • Infuse a small volume (e.g., 0.5-1.0 µL) of this compound solution or vehicle over a period of 1-2 minutes to minimize intracranial pressure changes.

    • Leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.

    • Replace the dummy cannula.

    • Return the mouse to its home cage.

3. Behavioral Assays

Behavioral testing should be conducted approximately 30 minutes after ICV injection.

a. Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM test is based on the conflict between a mouse's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[3][6]

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Procedure:

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using a video camera positioned above the maze.

  • Parameters Measured:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

  • Interpretation: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.

b. Social Interaction Test

This test assesses the sociability of a mouse by measuring the amount of time it spends interacting with a novel conspecific.

  • Apparatus: A standard mouse cage or a three-chambered apparatus.

  • Procedure (Two-Trial Test):

    • Habituation (Trial 1): Place the experimental mouse in the apparatus and allow it to explore freely for 5-10 minutes.

    • Social Interaction (Trial 2): Introduce a novel, age- and sex-matched "stranger" mouse into the apparatus.

    • Record the interaction for 10 minutes.

  • Parameters Measured:

    • Time spent in active social investigation (e.g., sniffing the head, body, and anogenital regions of the stranger mouse).

    • Frequency of social behaviors (e.g., following, grooming).

    • Latency to the first social interaction.

  • Interpretation: An increase in the duration and frequency of social interactions suggests a pro-social or anxiolytic-like effect. Conversely, a decrease may indicate increased anxiety or social withdrawal.

Conclusion

The protocols outlined in these application notes provide a framework for investigating the in vivo effects of this compound on behavior in mice. The structural similarity of this compound to vasopressin and oxytocin, coupled with its interaction with their receptors, makes it a compelling candidate for modulating complex behaviors. Rigorous adherence to these standardized protocols will facilitate the generation of reliable and reproducible data, contributing to a better understanding of the neuropharmacological profile of this intriguing peptide and its potential for therapeutic development.

References

Application Notes and Protocols: Receptor Binding Affinity Assays for Conopressin S

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conopressin S, a peptide toxin isolated from the venom of the marine cone snail Conus striatus, is a member of the vasopressin/oxytocin superfamily of neuropeptides.[1][2] Its structural similarity to endogenous mammalian hormones, arginine vasopressin (AVP) and oxytocin (OT), allows it to interact with their respective G protein-coupled receptors (GPCRs): the vasopressin receptors (V1a, V1b, V2) and the oxytocin receptor (OTR).[1][3][4] This interaction makes this compound and its analogues valuable research tools for probing the pharmacology of these receptors and potential starting points for the development of novel therapeutics targeting a range of physiological processes, including cardiovascular regulation, social behavior, and water homeostasis.[4][5]

These application notes provide detailed protocols for determining the receptor binding affinity of this compound to the V1a, V1b, V2, and oxytocin receptors. The described methodologies include the "gold standard" radioligand binding assay, as well as non-radioactive alternatives such as fluorescence polarization and surface plasmon resonance.

Signaling Pathway of Vasopressin/Oxytocin Receptors

Vasopressin and oxytocin receptors are class A GPCRs that, upon agonist binding, undergo a conformational change. This change facilitates the activation of intracellular heterotrimeric G proteins. The V1a, V1b, and OT receptors primarily couple to Gq/11, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The V2 receptor, on the other hand, predominantly couples to Gs, activating adenylyl cyclase to produce cyclic AMP (cAMP), which in turn activates protein kinase A (PKA).

G_Protein_Signaling_Pathway Vasopressin/Oxytocin Receptor Signaling Pathways cluster_V1_OTR V1a / V1b / OT Receptors cluster_V2 V2 Receptor V1_OTR V1aR / V1bR / OTR Gq11 Gq/11 V1_OTR->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response_1 Cellular Response Ca_Release->Cellular_Response_1 PKC->Cellular_Response_1 V2R V2R Gs Gs V2R->Gs Activation AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_2 Cellular Response PKA->Cellular_Response_2 Conopressin_S This compound Conopressin_S->V1_OTR Binds Conopressin_S->V2R Binds

Caption: Signaling pathways of vasopressin and oxytocin receptors.

Quantitative Data: Binding Affinities of Conopressins

The binding affinities of this compound and related conopressins for human vasopressin and oxytocin receptors are summarized below. The data is presented as Ki (nM), which represents the inhibition constant for a ligand in a competition binding assay. A lower Ki value indicates a higher binding affinity.

PeptideReceptorKi (nM)Reference
This compound hOTR175[6]
hV1aR827[6]
hV1bRNo data
hV2R>10,000[6]
Conopressin T hOTR290[6]
hV1aR296[6]
hV1bR>10,000[6]
hV2R>10,000[6]
L7P-Con-T hOTR132[6]
hV1aR37[6]
hV1bR>10,000[6]
hV2R1,800[6]
Oxytocin hOTR4.57[4]
hV1aR495.2[7]
Vasopressin hOTR8.86[4]
hV1aR4.70[7]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is considered the gold standard for determining the affinity of a test compound for a receptor.[8] It measures the ability of an unlabeled ligand (this compound) to compete with a radiolabeled ligand for binding to the receptor.

Workflow for Competitive Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep_membranes Prepare receptor membranes (e.g., from CHO cells expressing human V1aR, OTR, etc.) start->prep_membranes setup_assay Set up assay plate (96-well) - Membranes - Radioligand (e.g., [3H]AVP) - Buffer prep_membranes->setup_assay add_competitor Add increasing concentrations of unlabeled this compound setup_assay->add_competitor incubate Incubate to reach equilibrium (e.g., 60 min at 30°C) add_competitor->incubate separate Separate bound from free radioligand (via vacuum filtration on GF/C filters) incubate->separate wash Wash filters to remove non-specific binding separate->wash count Quantify bound radioactivity (Scintillation counting) wash->count analyze Analyze data: - Plot % inhibition vs. [this compound] - Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Receptor Source: Membrane preparations from cell lines (e.g., CHO or HEK293) stably expressing the human receptor of interest (V1aR, V1bR, V2R, or OTR).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]Arginine Vasopressin for V1a, V1b, and V2 receptors; [³H]Oxytocin for the OTR).

  • Test Compound: this compound, dissolved in an appropriate buffer.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., unlabeled AVP or OT).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C).

  • Scintillation Cocktail.

  • Apparatus: 96-well plate harvester, liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the receptor membrane preparation on ice and resuspend in assay buffer to the desired concentration (typically 5-20 µg protein per well).[9]

  • Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:[9]

    • 50 µL of assay buffer (for total binding) OR 50 µL of non-specific binding control OR 50 µL of varying concentrations of this compound.

    • 50 µL of radioligand at a concentration near its Kd value.

    • 150 µL of the diluted membrane preparation.

  • Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[9]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[8]

  • Washing: Wash the filters three times with 300 µL of ice-cold wash buffer to minimize non-specific binding.

  • Drying and Counting: Dry the filter plate at 50°C for 30 minutes. Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.[9]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Fluorescence Polarization (FP) Assay

FP assays are a homogeneous, non-radioactive alternative for measuring binding events in real-time.[10][11] The principle is based on the change in the rotational speed of a fluorescently labeled ligand (tracer) upon binding to a larger molecule (the receptor).

Materials:

  • Receptor Source: Purified receptor or membrane preparations with a high receptor density.

  • Fluorescent Tracer: A fluorescently labeled version of a known ligand for the target receptor (e.g., BODIPY-TMR labeled AVP).

  • Test Compound: Unlabeled this compound.

  • Assay Buffer: As described in Protocol 1, optimized for low background fluorescence.

  • Microplates: Low-binding, black 384-well microplates.

  • Apparatus: A microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Tracer Concentration Optimization: Determine the optimal concentration of the fluorescent tracer that gives a stable and robust fluorescence signal with minimal background.[12]

  • Receptor Titration: Perform a saturation binding experiment by adding increasing concentrations of the receptor to a fixed concentration of the fluorescent tracer to determine the receptor concentration that yields a significant polarization window.

  • Competition Assay Setup: In a 384-well plate, add:

    • A fixed concentration of the fluorescent tracer.

    • Varying concentrations of unlabeled this compound.

    • A fixed concentration of the receptor.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium, protecting it from light.

  • Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader.

  • Data Analysis:

    • Plot the change in mP against the log concentration of this compound.

    • Fit the data to a competitive binding model to determine the IC50 value.

    • Calculate the Ki value as described in Protocol 1.

Protocol 3: Surface Plasmon Resonance (SPR) Analysis

SPR is a label-free technique that allows for the real-time monitoring of binding kinetics (association and dissociation rates) and affinity.[13][14] One interactant (the receptor) is immobilized on a sensor chip, and the other (this compound) is flowed over the surface.

Workflow for SPR Data Analysis

SPR_Analysis_Flow start Start immobilize Immobilize Receptor on Sensor Chip start->immobilize inject_analyte Inject this compound (Analyte) at various concentrations immobilize->inject_analyte monitor_ru Monitor Response Units (RU) in real-time (Sensorgram) inject_analyte->monitor_ru association Association Phase: Analyte binds to ligand monitor_ru->association dissociation Dissociation Phase: Analyte dissociates association->dissociation Buffer flow regeneration Regenerate Chip Surface dissociation->regeneration fit_data Fit Sensorgram data to a kinetic binding model dissociation->fit_data regeneration->inject_analyte Next concentration calculate_constants Calculate Kinetic Constants: ka (association rate) kd (dissociation rate) fit_data->calculate_constants calculate_kd Calculate Affinity Constant (KD): KD = kd / ka calculate_constants->calculate_kd end End calculate_kd->end

Caption: Logical flow for SPR data analysis.

Materials:

  • Receptor Source: Purified, solubilized receptor.

  • Analyte: this compound, dissolved in running buffer.

  • SPR Instrument: e.g., a Biacore system.

  • Sensor Chip: A chip suitable for protein immobilization (e.g., CM5).

  • Immobilization Chemistry: Amine coupling kit (EDC, NHS).

  • Running Buffer: A buffer such as HBS-EP+ (HEPES buffered saline with EDTA and surfactant P20).

Procedure:

  • Receptor Immobilization: Immobilize the purified receptor onto the sensor chip surface using a standard method like amine coupling.

  • Assay Setup: Equilibrate the system with running buffer.

  • Analyte Injection: Inject a series of concentrations of this compound over the immobilized receptor surface for a set amount of time (association phase), followed by a flow of running buffer (dissociation phase).

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte from the receptor surface.

  • Data Collection: The binding is monitored in real-time as a change in resonance units (RU) and displayed as a sensorgram.[15]

  • Data Analysis:

    • Subtract the response from a reference flow cell to correct for bulk refractive index changes.

    • Fit the association and dissociation curves from the sensorgrams for each concentration of this compound to a suitable binding model (e.g., 1:1 Langmuir binding).

    • This analysis will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.

Conclusion

The selection of a specific binding assay will depend on the available resources, the desired throughput, and the specific questions being addressed. Radioligand binding assays remain a robust and sensitive method for determining affinity. Fluorescence-based assays offer a non-radioactive, high-throughput alternative, while SPR provides detailed kinetic information in addition to affinity measurements. These protocols provide a comprehensive framework for characterizing the interaction of this compound with vasopressin and oxytocin receptors, facilitating further research into its pharmacological profile and therapeutic potential.

References

Application Notes and Protocols for Calcium Imaging Assays to Measure Conopressin S-Induced Cellular Response

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conopressin S is a nonapeptide belonging to the vasopressin/oxytocin superfamily of neuropeptides, originally isolated from the venom of the marine cone snail, Conus striatus.[1][2] Like its mammalian counterparts, vasopressin and oxytocin, this compound exerts its biological effects through interaction with G-protein coupled receptors (GPCRs).[3][4] Specifically, conopressins are known to target vasopressin and oxytocin receptors, which are predominantly coupled to the Gαq signaling pathway.[5][6] Activation of these receptors by an agonist such as this compound leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3), and the release of calcium (Ca2+) from intracellular stores, resulting in a transient increase in cytosolic calcium concentration.[6][7][8]

This application note provides a detailed protocol for measuring the this compound-induced cellular response using a fluorescent calcium imaging assay. The described methodology allows for the quantification of receptor activation and the determination of the ligand's potency, typically expressed as the half-maximal effective concentration (EC50).

Signaling Pathway of this compound-Induced Calcium Mobilization

This compound binds to and activates Gq-coupled vasopressin/oxytocin receptors on the cell surface. This initiates a signaling cascade that results in an increase in intracellular calcium levels. The key steps are outlined in the diagram below.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Conopressin_S This compound GPCR Vasopressin/ Oxytocin Receptor (Gq-coupled) Conopressin_S->GPCR Binds Gq Gαq GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_ion Ca²⁺ Cellular_Response Cellular Response Ca_ion->Cellular_Response Triggers Ca_store Ca²⁺ Store IP3R->Ca_store Opens Ca_store->Ca_ion Release

Caption: this compound signaling pathway leading to intracellular calcium release.

Experimental Protocol: Fluo-4 Calcium Mobilization Assay

This protocol describes the use of the fluorescent calcium indicator Fluo-4 AM to measure intracellular calcium changes in response to this compound stimulation in a 96-well plate format suitable for high-throughput screening.

Materials and Reagents:

  • Cells: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably or transiently expressing the vasopressin or oxytocin receptor of interest.

  • This compound: Lyophilized powder, to be reconstituted in an appropriate solvent (e.g., sterile water or DMSO) to create a stock solution.

  • Fluo-4 AM: (e.g., from Thermo Fisher Scientific or Hello Bio).[9]

  • Pluronic F-127: (20% w/v in DMSO).

  • Probenecid: (optional, to prevent dye leakage from cells).[9]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or other appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Black-walled, clear-bottom 96-well microplates.

  • Fluorescence plate reader with kinetic reading capabilities and appropriate filters for Fluo-4 (Excitation ~490 nm, Emission ~525 nm).

Experimental Workflow:

Workflow A 1. Cell Seeding (HEK293 or CHO cells) B 2. Cell Culture (Overnight Incubation) A->B D 4. Dye Loading (1 hour at 37°C) B->D C 3. Preparation of Fluo-4 AM Loading Solution C->D F 6. Calcium Flux Measurement (Fluorescence Plate Reader) D->F E 5. Preparation of this compound Serial Dilutions E->F G 7. Data Analysis (Baseline Correction, Peak Response, EC50 Calculation) F->G

Caption: Workflow for the this compound calcium mobilization assay.

Detailed Procedure:

  • Cell Seeding:

    • The day before the assay, seed the cells into a black-walled, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of complete culture medium.[10]

    • Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment and formation of a near-confluent monolayer.

  • Preparation of Fluo-4 AM Loading Solution:

    • Prepare a 1 mM stock solution of Fluo-4 AM in high-quality, anhydrous DMSO.

    • On the day of the experiment, prepare the Fluo-4 AM loading solution. For a final concentration of 4 µM Fluo-4 AM, dilute the 1 mM stock solution in Assay Buffer.

    • To aid in dye solubilization, add Pluronic F-127 to the loading solution for a final concentration of 0.02-0.04%.

    • If using cells known to actively transport the dye out (e.g., CHO), add probenecid to the loading solution at a final concentration of 2.5 mM.[11]

  • Dye Loading:

    • Remove the culture medium from the wells and wash once with 100 µL of Assay Buffer.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.[10][12]

    • Incubate the plate for 60 minutes at 37°C in the dark.[9]

    • Following incubation, remove the loading solution and wash the cells twice with 100 µL of Assay Buffer.

    • Add 100 µL of Assay Buffer (with probenecid if used previously) to each well and incubate at room temperature for 30 minutes in the dark to allow for complete de-esterification of the Fluo-4 AM.

  • Preparation of this compound Dilutions:

    • Prepare a serial dilution of this compound in Assay Buffer in a separate 96-well plate. It is recommended to prepare these solutions at 2x the final desired concentration. A typical concentration range to test for EC50 determination would be from 1 pM to 10 µM.

  • Measurement of Calcium Flux:

    • Set the fluorescence plate reader to record kinetic fluorescence measurements (Excitation: ~490 nm, Emission: ~525 nm). Set the instrument to record a baseline fluorescence for 10-20 seconds before the addition of the compound.

    • Program the instrument to add 100 µL of the this compound dilutions (from step 4) to the corresponding wells of the cell plate.

    • Continue recording the fluorescence signal for at least 60-180 seconds after compound addition to capture the peak response and subsequent decay.

  • Data Analysis:

    • For each well, subtract the baseline fluorescence from the peak fluorescence intensity to determine the response magnitude.

    • Plot the fluorescence response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.[13]

Data Presentation

CompoundReceptorAssay TypePotency (nM)Reference
Conopressin-S hV1aRBinding (Ki)827[4]
hV1bRBinding (Ki)8.3[4]
hOTRBinding (Ki)175[4]
Conopressin-G hV1aRFunctional (EC50)52[5]
hV1bRFunctional (EC50)123[5]
hV2RFunctional (EC50)300[5]
Oxytocin hOTRFunctional (EC50)8[14]

Note: The functional assays for Conopressin-G were conducted using a FLIPR assay, which measures intracellular calcium.[5] The data for Conopressin-S represents binding affinity (Ki) and not functional potency (EC50) from a calcium flux assay.

Conclusion

The calcium imaging assay using fluorescent indicators like Fluo-4 AM is a robust and sensitive method for characterizing the cellular response to this compound. This application note provides a comprehensive protocol that can be adapted for various research and drug discovery applications, enabling the quantitative assessment of this compound activity at its target receptors. The provided signaling pathway and experimental workflow diagrams offer a clear visual guide for understanding and implementing these assays.

References

Application Notes and Protocols for Electrophysiological Recording of Neuronal Response to Conopressin S

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conopressin S is a nonapeptide belonging to the vasopressin/oxytocin superfamily of neuropeptides, originally isolated from the venom of the marine cone snail, Conus striatus.[1][2] Like its mammalian counterparts, this compound exerts its effects through G-protein coupled receptors (GPCRs), modulating neuronal excitability and firing patterns.[1] These application notes provide a comprehensive overview and detailed protocols for studying the electrophysiological effects of this compound on neurons, a critical aspect for understanding its mechanism of action and potential therapeutic applications.

Data Presentation

The application of Lys-conopressin, a cognate of this compound, to molluscan neurons elicits two distinct persistent inward currents: a high-voltage-activated current (I_HVA) and a low-voltage-activated current (I_LVA).[3] The key electrophysiological parameters of these currents are summarized in the table below.

ParameterHigh-Voltage-Activated Current (I_HVA)Low-Voltage-Activated Current (I_LVA)Reference
Activation Voltage > -40 mV-90 mV to +10 mV[3]
EC50 7.7 x 10⁻⁸ M2.2 x 10⁻⁷ M[3]
Desensitization Time Constant Little to no desensitization80 ± 28 s[3]
Washout Time Constant 159 ± 63 s36 ± 13 s[3]
Primary Charge Carrier Na⁺Na⁺[3]

Signaling Pathway

This compound binds to a G-protein coupled receptor, initiating a signaling cascade that leads to the modulation of ion channels and neuronal activity. The high-voltage-activated current (I_HVA) is understood to be mediated through the activation of the Phospholipase C (PLC) and Protein Kinase C (PKC) pathway.

Conopressin_S_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Conopressin_S This compound GPCR Conopressin Receptor (GPCR) Conopressin_S->GPCR Binding G_protein Gq Protein GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activation Ion_Channel Ion Channel (High-Voltage-Activated) PKC->Ion_Channel Phosphorylation (Modulation) Na_ion Na+ Ion_Channel->Na_ion Influx Neuronal_Response Increased Neuronal Excitability Na_ion->Neuronal_Response Leads to

Caption: this compound signaling pathway via Gq-PLC-PKC.

Experimental Protocols

Preparation of Neurons

The following protocol is a general guideline for the preparation of molluscan neurons for electrophysiological recording.

  • Dissection: Isolate the desired ganglion (e.g., cerebral ganglion of Lymnaea stagnalis) in a chilled saline solution.

  • Enzymatic Treatment: Treat the ganglion with a protease solution (e.g., trypsin) to soften the connective tissue.

  • Mechanical Dissociation: Gently wash the ganglion in saline and mechanically dissociate individual neurons using fire-polished Pasteur pipettes of decreasing tip diameter.

  • Plating: Plate the isolated neurons onto a suitable substrate (e.g., poly-L-lysine coated glass coverslips) in a recording chamber.

  • Incubation: Allow the neurons to adhere to the substrate for at least one hour before recording.

Whole-Cell Patch-Clamp Recording

This protocol outlines the steps for whole-cell patch-clamp recording to measure the effects of this compound on neuronal currents.

Solutions:

  • External Solution (Artificial Seawater/Saline): Composition should be appropriate for the specific neuronal preparation. A typical solution for marine invertebrates may contain (in mM): 460 NaCl, 10 KCl, 11 CaCl₂, 55 MgCl₂, 10 HEPES, pH adjusted to 7.6.

  • Internal Solution (Pipette Solution): A standard internal solution may contain (in mM): 120 K-gluconate, 10 KCl, 1 MgCl₂, 0.1 CaCl₂, 1 EGTA, 10 HEPES, 2 Mg-ATP, 0.1 Na-GTP, pH adjusted to 7.2.

Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish Gigaseal: Approach a neuron with the recording pipette under positive pressure. Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Baseline Recording: In voltage-clamp mode, hold the neuron at a potential of -60 mV and record baseline currents.

  • This compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • Data Acquisition: Record the changes in membrane current in response to this compound application. Use voltage-step or voltage-ramp protocols to characterize the voltage-dependence of the induced currents.

  • Washout: Perfuse the chamber with the control external solution to wash out this compound and observe the reversal of the effect.

Experimental_Workflow cluster_prep Neuronal Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Dissection Ganglion Dissection Enzymatic_Treatment Enzymatic Treatment Dissection->Enzymatic_Treatment Dissociation Mechanical Dissociation Enzymatic_Treatment->Dissociation Plating Plating on Coverslip Dissociation->Plating Gigaseal Gigaseal Formation Plating->Gigaseal Whole_Cell Achieve Whole-Cell Configuration Gigaseal->Whole_Cell Baseline Record Baseline Current Whole_Cell->Baseline Drug_Application Apply this compound Baseline->Drug_Application Data_Acquisition Record Induced Currents Drug_Application->Data_Acquisition Washout Washout Data_Acquisition->Washout IV_Curve I-V Curve Analysis Data_Acquisition->IV_Curve Dose_Response Dose-Response Curve Data_Acquisition->Dose_Response Kinetics Kinetic Analysis (Desensitization, Washout) Washout->Kinetics

Caption: Experimental workflow for electrophysiological recording.

Conclusion

The electrophysiological investigation of this compound provides valuable insights into the modulation of neuronal function by this venom peptide. The protocols and data presented here serve as a guide for researchers to design and execute experiments aimed at characterizing the effects of this compound and related compounds on neuronal ion channels and signaling pathways. Such studies are fundamental for the development of novel therapeutic agents targeting the vasopressin/oxytocin system.

References

Developing Antibodies for Conopressin S Immunohistochemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conopressin S is a nonapeptide toxin originally isolated from the venom of the marine cone snail, Conus striatus. As a member of the vasopressin/oxytocin superfamily of neuropeptides, it exhibits high sequence homology with mammalian hormones and is known to interact with their corresponding G-protein coupled receptors. Specifically, this compound demonstrates a high affinity for the vasopressin V1b receptor, and also interacts with the V1a and oxytocin receptors. This interaction with key physiological receptors makes this compound and its analogs potential tools for studying receptor function and potential leads for drug development.

These application notes provide a comprehensive guide to developing polyclonal antibodies against this compound for use in immunohistochemistry and other immunoassays. The following sections detail the necessary protocols for antigen preparation, antibody production, and validation, as well as a specific protocol for the immunohistochemical detection of this compound in tissue samples.

Data Presentation

Table 1: this compound Sequence and Receptor Binding Affinities

PeptideSequence (C-terminus amidated)Receptor SubtypeBinding Affinity (Ki, nM)
This compoundCys-Ile-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH2Vasopressin V1a827
Vasopressin V1b8.3
Oxytocin (OTR)175

Experimental Protocols

Antigen Preparation: this compound-KLH Conjugate

Objective: To conjugate the small this compound peptide (a hapten) to a larger carrier protein, Keyhole Limpet Hemocyanin (KLH), to elicit a robust immune response.

Materials:

  • Synthetic this compound with a terminal cysteine (Cys-Ile-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH2)

  • Keyhole Limpet Hemocyanin (KLH)

  • m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.2

  • Sephadex G-25 column

  • Lyophilizer

Protocol:

  • KLH Activation:

    • Dissolve 10 mg of KLH in 1 mL of PBS.

    • Dissolve 5 mg of MBS in 100 µL of DMF.

    • Slowly add the MBS solution to the KLH solution while gently stirring.

    • Incubate the mixture for 30 minutes at room temperature with continuous gentle stirring.

    • Remove excess, unreacted MBS by passing the solution through a Sephadex G-25 column equilibrated with PBS.

    • Collect the protein-containing fractions, identified by monitoring absorbance at 280 nm.

  • Peptide Conjugation:

    • Dissolve 5 mg of the synthetic this compound peptide in 500 µL of PBS.

    • Add the dissolved peptide to the activated KLH solution.

    • Adjust the pH of the mixture to 7.0-7.5 with 0.1 M NaOH if necessary.

    • Incubate the reaction mixture for 3 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification and Storage:

    • Dialyze the conjugate solution against PBS (3 changes, 4 hours each) at 4°C to remove unreacted peptide.

    • Measure the protein concentration of the conjugate using a BCA protein assay.

    • Aliquot the this compound-KLH conjugate and store at -20°C or lyophilize for long-term storage.

Antibody Production: Rabbit Immunization

Objective: To generate polyclonal antibodies against the this compound-KLH conjugate in rabbits.

Materials:

  • This compound-KLH conjugate

  • Freund's Complete Adjuvant (FCA)

  • Freund's Incomplete Adjuvant (FIA)

  • Two healthy New Zealand White rabbits

  • Sterile syringes and needles

Protocol:

  • Pre-immune Bleed:

    • Collect a pre-immune blood sample from each rabbit to serve as a negative control.

  • Primary Immunization (Day 0):

    • Prepare an emulsion by mixing 500 µg of the this compound-KLH conjugate with an equal volume of Freund's Complete Adjuvant (FCA).

    • Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.

  • Booster Immunizations (Days 14, 28, 42):

    • Prepare an emulsion by mixing 250 µg of the this compound-KLH conjugate with an equal volume of Freund's Incomplete Adjuvant (FIA).

    • Inject the emulsion subcutaneously at multiple sites.

  • Test Bleeds and Titer Determination (Days 35, 49):

    • Collect a small blood sample from the ear vein of each rabbit.

    • Allow the blood to clot and centrifuge to separate the serum.

    • Determine the antibody titer using a competitive ELISA (see Protocol 3).

  • Final Bleed and Serum Collection (Day 56):

    • Once a high antibody titer is confirmed, perform a final bleed.

    • Process the blood to collect the antiserum.

    • The antiserum can be further purified by affinity chromatography against the this compound peptide.

Antibody Validation: Competitive ELISA

Objective: To determine the specificity and titer of the anti-Conopressin S antibodies.

Materials:

  • 96-well ELISA plates

  • Synthetic this compound peptide

  • Bovine Serum Albumin (BSA)

  • Rabbit anti-Conopressin S serum (and pre-immune serum)

  • HRP-conjugated goat anti-rabbit IgG

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Plate reader

Protocol:

  • Plate Coating:

    • Coat the wells of a 96-well plate with 100 µL of 1 µg/mL this compound peptide in coating buffer.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Block the plate with 200 µL of 1% BSA in PBS for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition Reaction:

    • Prepare serial dilutions of the anti-Conopressin S serum (and pre-immune serum as a control).

    • In a separate plate or tubes, pre-incubate 50 µL of each antibody dilution with 50 µL of a standard concentration of this compound peptide for 1 hour at room temperature.

    • Transfer 100 µL of the antibody/peptide mixture to the coated and blocked ELISA plate.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of HRP-conjugated goat anti-rabbit IgG (diluted according to the manufacturer's instructions) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Development and Measurement:

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 100 µL of stop solution.

    • Read the absorbance at 450 nm using a plate reader. A lower signal indicates a higher concentration of antibodies in the serum.

Immunohistochemistry Protocol for this compound in Brain Tissue

Objective: To visualize the localization of this compound in formalin-fixed, paraffin-embedded brain tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded brain tissue sections on slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 10% normal goat serum in PBS)

  • Purified anti-Conopressin S antibody

  • Biotinylated goat anti-rabbit IgG

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Heat the slides in antigen retrieval buffer at 95-100°C for 20 minutes.

    • Allow the slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate the slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate the sections with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the sections with the anti-Conopressin S antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation:

    • Rinse with PBS.

    • Incubate with biotinylated goat anti-rabbit IgG for 1 hour at room temperature.

  • Signal Amplification:

    • Rinse with PBS.

    • Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.

  • Detection:

    • Rinse with PBS.

    • Incubate with DAB substrate until the desired stain intensity develops.

    • Rinse with deionized water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded ethanol series and clear in xylene.

    • Coverslip with mounting medium.

Visualizations

Antibody_Development_Workflow cluster_antigen_prep Antigen Preparation cluster_immunization Immunization cluster_validation Antibody Validation & Application peptide This compound Peptide conjugation MBS Crosslinker Conjugation peptide->conjugation klh KLH Carrier Protein klh->conjugation antigen This compound-KLH Conjugate conjugation->antigen immunize Rabbit Immunization (Primary & Boosters) antigen->immunize bleed Serum Collection (Test & Final Bleeds) immunize->bleed elisa Competitive ELISA (Titer & Specificity) bleed->elisa purification Affinity Purification (Optional) bleed->purification ihc Immunohistochemistry elisa->ihc purification->ihc

Caption: Workflow for this compound antibody development.

V1b_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol conopressin_s This compound v1br V1b Receptor conopressin_s->v1br Binds gq11 Gq/11 Protein v1br->gq11 Activates plc Phospholipase C (PLC) gq11->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor (ER Membrane) ip3->ip3r Binds pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release ip3r->ca_release ca_release->pkc Activates cellular_response Cellular Response (e.g., ACTH release) pkc->cellular_response Phosphorylates Downstream Targets

Caption: this compound signaling via the V1b receptor pathway.

Application Notes and Protocols: Utilizing Conopressin S in G-Protein Coupled Receptor (GPCR) Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conopressin S, a nonapeptide (Sequence: CIIRNCPRG-NH2) originally isolated from the venom of the marine cone snail Conus striatus, is a valuable molecular tool for studying G-protein coupled receptor (GPCR) signaling.[1][2] As a member of the vasopressin/oxytocin superfamily of neurohypophysial hormones, this compound and its analogues interact with vasopressin and oxytocin receptors, making them excellent probes for dissecting the pharmacology and signal transduction of this important GPCR subfamily.[3][4]

GPCRs are the largest family of cell surface receptors and are involved in nearly all physiological processes, making them major targets for drug discovery.[5][6] The vasopressin and oxytocin receptor family includes four main subtypes: V1a, V1b, V2, and the oxytocin receptor (OTR). These receptors are coupled to different G-protein signaling pathways:

  • V1a and V1b Receptors (Gαq-coupled): Activation of these receptors stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium (Ca2+) stores.[4][7]

  • V2 Receptors (Gαs-coupled): These receptors activate adenylyl cyclase, which increases intracellular levels of cyclic adenosine monophosphate (cAMP).[4][7]

  • Oxytocin Receptors (Gαq-coupled): Similar to V1 receptors, OTRs are coupled to the PLC/Ca2+ signaling pathway.[4]

This document provides detailed protocols for using this compound to investigate these signaling pathways and presents key pharmacological data in a structured format.

Pharmacological Profile of this compound

This compound exhibits a distinct pharmacological profile, primarily targeting the V1b and oxytocin receptors with high affinity, while showing lower affinity for the V1a receptor and no significant activity at the V2 receptor.[8] This selectivity makes it a useful tool for differentiating receptor subtype functions.

Quantitative Data: Binding Affinities and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and related peptides at human vasopressin and oxytocin receptors.

Table 1: Binding Affinities (Ki, nM) of Conopressins at Human GPCRs

PeptidehV1aRhV1bRhV2RhOTRReference
This compound 827 nM8.3 nM>10,000 nM175 nM
Conopressin T 319 nM>10,000 nM>10,000 nM108 nM
L7P-Conopressin T 37 nM>10,000 nM1,800 nM132 nM
Arginine Vasopressin (AVP) 0.5 nM0.6 nM0.9 nM25 nMN/A
Oxytocin (OT) 20 nM150 nM>10,000 nM1.5 nMN/A

Table 2: Functional Activity (EC50, nM) of Conopressin-G at Human and Zebrafish Receptors

PeptidehV1aRhV1bRhV2RhOTRzfV1a1RzfV2RReference
Conopressin-G 123 nM52 nM300 nMN/A10 nMN/A[4]
Conopressin-M2 (Amide) No ActivityNo ActivityNo ActivityNo ActivityNo Activity1,700 nM[4]
Conopressin-M2 (Acid) No ActivityNo ActivityNo ActivityNo ActivityNo Activity3,600 nM[4]

Note: Data for this compound functional activity is limited in the provided search results. Conopressin-G and -M2 are included for comparative purposes.

Signaling Pathways and Experimental Visualization

This compound binding to its target receptors initiates distinct intracellular signaling cascades. The choice of experimental assay depends on the G-protein coupling of the receptor being investigated.

G_Protein_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytosol V1R V1aR / V1bR / OTR (Gq-coupled) Gq Gαq V1R->Gq activates V2R V2R (Gs-coupled) Gs Gαs V2R->Gs activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts ConopressinS This compound ConopressinS->V1R binds ConopressinS->V2R binds (low/no affinity) IP3 IP3 PIP2->IP3 Ca Ca²⁺ Mobilization IP3->Ca ERK ERK Phosphorylation Ca->ERK downstream effect cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PKA->ERK downstream effect

Caption: this compound signaling via Gq and Gs pathways.

Key Experimental Protocols

Radioligand Binding Assay (for Affinity Determination)

This protocol determines the binding affinity (Ki) of this compound for a target receptor by measuring its ability to compete with a radiolabeled ligand.

Radioligand_Binding_Workflow start Start prep Prepare cell membranes expressing target receptor start->prep mix Incubate membranes, radioligand ([³H]AVP or [³H]OT), and varying concentrations of this compound prep->mix beads Add Scintillation Proximity Assay (SPA) beads (e.g., FlashBlue™ GPCR beads) mix->beads incubate Incubate with shaking (e.g., 1 hour at room temp.) beads->incubate read Measure radioactivity using a scintillation counter incubate->read analyze Analyze data using non-linear regression to determine IC₅₀ read->analyze calculate Calculate Ki using the Cheng-Prusoff equation analyze->calculate end End calculate->end

Caption: Workflow for a Radioligand Binding Assay.

Protocol:

  • Cell Membrane Preparation: Prepare membranes from CHO or HEK293 cells stably expressing the human receptor of interest (e.g., hV1bR).

  • Assay Buffer: Use an appropriate buffer, such as 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 0.1% BSA.[9]

  • Reaction Setup: In a 96-well plate, combine:

    • 20 µL of cell membrane suspension.

    • 20 µL of competing ligand (this compound at concentrations from 1 pM to 10 µM).

    • 20 µL of FlashBlue™ GPCR scintillation beads.[9]

  • Initiation: Start the reaction by adding 20 µL of the appropriate radioligand (e.g., [3H]Arginine Vasopressin for V1 receptors).[9]

  • Incubation: Seal the plate and incubate with gentle shaking for 1 hour at room temperature.[9]

  • Detection: Measure the scintillation counts using a microplate scintillation counter.[9]

  • Data Analysis: Plot the data and perform a non-linear regression analysis to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

Calcium (Ca2+) Mobilization Assay (for Gq-coupled Receptor Function)

This assay measures the increase in intracellular calcium following the activation of Gq-coupled receptors like V1aR, V1bR, and OTR.[10][11]

Protocol:

  • Cell Culture: Seed cells (e.g., HTC4 or CHO cells) expressing the target receptor into a 96-well or 384-well black, clear-bottom plate and grow to ~80-90% confluency.[4][10]

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a Krebs buffer or similar assay buffer. Incubate for 30-60 minutes at 37°C.[10][12]

  • Baseline Measurement: Place the plate into a fluorometric imaging plate reader (FLIPR) or a FlexStation.[4][10] Measure the baseline fluorescence for 10-20 seconds.

  • Compound Addition: The instrument automatically adds varying concentrations of this compound (e.g., 10 pM to 100 µM) to the wells.[4]

  • Signal Detection: Immediately after compound addition, measure the change in fluorescence intensity over time (typically 3-5 minutes). The increase in fluorescence corresponds to the mobilization of intracellular calcium.[4]

  • Data Analysis: Determine the maximum fluorescence response for each concentration. Plot the concentration-response curve and calculate the EC50 value, which represents the concentration of this compound required to elicit 50% of the maximal response.

cAMP Accumulation Assay (for Gs-coupled Receptor Function)

This assay quantifies changes in intracellular cAMP levels to measure the activity of Gs-coupled receptors like V2R.

Protocol:

  • Cell Culture and Plating: Culture and seed cells expressing the hV2R in a 384-well white plate.[4]

  • Stimulation:

    • Prepare a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[13]

    • Add increasing concentrations of this compound (or a known agonist like vasopressin) to the cells.[4]

    • Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells and measure cAMP levels using a competitive immunoassay kit, such as a LANCE Ultra cAMP kit (PerkinElmer) or a GloSensor-based assay.[4][14]

    • These assays are typically based on competition between cellular cAMP and a labeled cAMP tracer for a limited number of antibody binding sites. The resulting signal is inversely proportional to the amount of cAMP in the sample.[13]

  • Data Analysis: Generate a standard curve using known cAMP concentrations. Use this curve to convert the assay signal from the experimental samples into cAMP concentrations. Plot the concentration-response curve for this compound and determine the EC50 value.

ERK Phosphorylation Assay (Downstream Signaling Readout)

Activation of vasopressin receptors can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key downstream signaling event.[15] This can be measured as an alternative functional readout.[16]

Protocol:

  • Cell Seeding and Starvation: Seed cells in a 96-well plate. Before the assay, starve the cells in a serum-free medium for several hours to reduce basal ERK phosphorylation.

  • Agonist Stimulation: Treat the cells with various concentrations of this compound for a short period (typically 5-15 minutes) at 37°C.[16]

  • Cell Fixation and Permeabilization:

    • Remove the medium and fix the cells with 4% formaldehyde.[17]

    • Wash the cells and then permeabilize them with a detergent (e.g., Triton X-100 or methanol) to allow antibody access.

  • Immunostaining:

    • Block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk).

    • Incubate with a primary antibody specific for phosphorylated ERK (p-ERK).

    • Wash, then incubate with a fluorophore-conjugated secondary antibody. A parallel set of wells should be stained for total ERK as a loading control.[18]

  • Detection and Analysis:

    • Quantify the fluorescence signal using a plate-based cytometer, high-content imaging system, or an In-Cell Western system.[18]

    • Normalize the p-ERK signal to the total ERK signal. Plot the normalized signal against the agonist concentration to generate a concentration-response curve and determine the EC50.

Conclusion

This compound is a potent and selective peptide for investigating the complex signaling networks of vasopressin and oxytocin GPCRs. Its high affinity for V1bR and OTR makes it particularly useful for studying Gq-mediated calcium signaling. The detailed protocols provided here offer robust methods for characterizing the binding and functional activity of this compound and other related ligands, thereby facilitating research and drug discovery efforts targeting this critical receptor family.

References

Troubleshooting & Optimization

Technical Support Center: Conopressin S for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Conopressin S in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its amino acid sequence?

A1: this compound is a nonapeptide that belongs to the vasopressin-like peptide family, originally isolated from the venom of the marine cone snail Conus striatus.[1][2] It has a high sequence homology with the mammalian hormones oxytocin and vasopressin and is known to interact with their receptors.[3][4] The amino acid sequence for this compound is Cys-Ile-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH2 (CIIRNCPRG-NH2), with a disulfide bridge between the two cysteine residues.[3][4]

Q2: How should I store lyophilized and reconstituted this compound?

A2: Lyophilized this compound should be stored at -20°C or colder for long-term stability. Once reconstituted, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. Aliquoted solutions should be stored at -20°C or, for short-term storage (a few days), at 4°C.

Q3: At which receptors is this compound active?

A3: this compound is known to interact with vasopressin and oxytocin receptors. Specifically, it has been shown to have a high affinity for the human vasopressin V1b receptor, with weaker affinity for the oxytocin receptor and the vasopressin V1a receptor.[5]

Troubleshooting Guide

Issue 1: Difficulty Dissolving Lyophilized this compound

Symptoms:

  • The lyophilized powder does not readily go into solution.

  • The solution appears cloudy or contains visible particulates.

Possible Causes:

  • Incorrect Solvent: The polarity and pH of the solvent may not be optimal for the peptide's amino acid composition.

  • Peptide Aggregation: this compound, like other peptides, can be prone to aggregation, especially in aqueous solutions at neutral pH. A related peptide, Conopressin-T, has been observed to aggregate instantly in aqueous buffers.

Solutions:

  • Assess the Peptide's Charge: The first step is to determine the net charge of this compound at a neutral pH to select an appropriate solvent.

    • Amino Acid Sequence: CIIRNCPRG-NH2

    • Charge Calculation:

      • Basic residues (positive charge): Arginine (R) at position 4 (+1), Arginine (R) at position 8 (+1), N-terminal amine (+1) = +3

      • Acidic residues (negative charge): None

      • Net Charge: +3 (Basic peptide)

  • Recommended Solubilization Protocol for a Basic Peptide:

    • Start with Water: For basic peptides, the first choice of solvent should be sterile, distilled water.

    • Acidic Buffer if Necessary: If solubility in water is poor, try adding a small amount of a dilute acidic solution, such as 10% acetic acid, dropwise until the peptide dissolves.

    • Organic Solvents as a Last Resort: For highly hydrophobic peptides, a small amount of an organic solvent like Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) can be used to initially dissolve the peptide, followed by slow, dropwise addition of the aqueous buffer to the desired concentration.[6][7] Be mindful that high concentrations of organic solvents can be detrimental to cells in in vitro assays. For cell-based assays, the final concentration of DMSO should generally be kept below 0.5-1%.[6]

    • Sonication: Brief periods of sonication in a water bath can help to break up aggregates and facilitate dissolution.[6]

Issue 2: Peptide Precipitation After Dilution in Assay Buffer

Symptoms:

  • A clear stock solution of this compound becomes cloudy or forms a precipitate when diluted in the final assay buffer (e.g., PBS or cell culture media).

Possible Causes:

  • Change in pH or Ionic Strength: The pH and salt concentration of the assay buffer may promote peptide aggregation.

  • "Salting Out" Effect: High salt concentrations in the buffer can reduce the solubility of the peptide.

Solutions:

  • Optimize Buffer Composition:

    • Test the solubility of this compound in a small aliquot of the final assay buffer before preparing a large volume.

    • If precipitation occurs, consider adjusting the pH of the assay buffer slightly towards the acidic range (e.g., pH 6.0-7.0), as this can sometimes improve the solubility of basic peptides.

    • Evaluate if the salt concentration of the buffer can be lowered without compromising the assay performance.

  • Use of Co-solvents:

    • If compatible with your assay, the presence of a small amount of an organic solvent (like DMSO) in the final dilution may help to maintain solubility. Ensure the final concentration of the organic solvent is tolerated by your experimental system.

Data Presentation

Table 1: Physicochemical Properties and Recommended Solvents for this compound

PropertyValueComments
Amino Acid Sequence CIIRNCPRG-NH2Disulfide bridge between Cys1 and Cys6.
Molecular Weight Approximately 1048.3 g/mol Calculated based on the amino acid sequence.
Theoretical Net Charge +3 (at neutral pH)Calculated based on the number of basic and acidic residues. Indicates that this compound is a basic peptide.
Recommended Solvents 1. Sterile Water2. Dilute Acetic Acid3. DMSO (followed by aqueous dilution)For basic peptides, start with water. If solubility is low, a dilute acidic solution can be used. For persistent issues, initial dissolution in a minimal amount of DMSO may be necessary.[6][7]
Storage Lyophilized: -20°C or colderIn Solution: Aliquot and store at -20°CAvoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Solubilization of this compound for In Vitro Assays

This protocol provides a general guideline for reconstituting lyophilized this compound.

Materials:

  • Lyophilized this compound

  • Sterile, distilled water

  • 10% Acetic Acid solution (optional)

  • DMSO (optional, for cell culture grade)

  • Sterile, low-protein binding microcentrifuge tubes

  • Vortex mixer

  • Sonicator water bath

Procedure:

  • Pre-dissolution Steps:

    • Before opening, centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.

    • Allow the vial to equilibrate to room temperature to prevent condensation.

  • Initial Solubilization Attempt (Water):

    • Add a small, measured volume of sterile, distilled water to a small, known amount of the peptide to create a concentrated stock solution (e.g., 1 mg in 100 µL for a 10 mg/mL stock).

    • Vortex the tube gently for 10-15 seconds.

    • If the peptide is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Acidification (if necessary):

    • If the peptide remains insoluble in water, add 10% acetic acid dropwise while vortexing until the solution clears. Use the minimal amount of acid required.

  • Use of Organic Solvent (if necessary):

    • If the peptide is still not in solution, use a fresh aliquot of lyophilized powder.

    • Add a minimal volume of DMSO (e.g., 10-20 µL for 1 mg of peptide) and vortex until fully dissolved.

    • Slowly add sterile water or the desired aqueous buffer dropwise to the DMSO solution while gently vortexing to reach the final desired stock concentration.

  • Final Preparation and Storage:

    • Once the peptide is fully dissolved, aliquot the stock solution into sterile, low-protein binding tubes.

    • Store the aliquots at -20°C or colder.

Protocol 2: Calcium Mobilization Assay for this compound Activity

This protocol outlines a general procedure for assessing the agonist activity of this compound at its target receptors (e.g., vasopressin or oxytocin receptors) by measuring changes in intracellular calcium.

Materials:

  • Host cells expressing the target receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium appropriate for the host cells

  • Black, clear-bottom 96-well or 384-well cell culture plates

  • This compound stock solution

  • Positive control agonist (e.g., Arginine Vasopressin or Oxytocin)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader with kinetic reading capabilities and appropriate filters

Procedure:

  • Cell Plating:

    • Seed the host cells into the black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions. This typically involves diluting the dye in the assay buffer.

    • Remove the cell culture medium from the wells and add the dye loading solution.

    • Incubate the plate in the dark at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and the positive control agonist in the assay buffer at a concentration that is 2X the final desired concentration.

  • Calcium Flux Measurement:

    • Place the dye-loaded cell plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time (kinetic read).

    • Establish a stable baseline reading for 10-20 seconds.

    • Add the 2X compound solutions (this compound or positive control) to the wells.

    • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decay.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF or the ratio of peak to baseline fluorescence against the log of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for this compound.

Visualizations

G Experimental Workflow for this compound Solubility Testing cluster_0 Preparation cluster_1 Solubilization start Start with Lyophilized this compound equilibrate Equilibrate to Room Temperature start->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge add_water Add Sterile Water centrifuge->add_water vortex_sonicate Vortex and/or Sonicate add_water->vortex_sonicate check_solubility1 Is it Soluble? vortex_sonicate->check_solubility1 check_solubility2 Is it Soluble? vortex_sonicate->check_solubility2 add_acid Add Dilute Acetic Acid Dropwise check_solubility1->add_acid No soluble Peptide is Solubilized check_solubility1->soluble Yes add_acid->vortex_sonicate use_dmso Use Minimal DMSO check_solubility2->use_dmso No check_solubility2->soluble Yes dilute Slowly Dilute with Aqueous Buffer use_dmso->dilute dilute->soluble

Caption: A flowchart outlining the recommended steps for solubilizing this compound.

G This compound Signaling Pathway via Vasopressin/Oxytocin Receptors Conopressin_S This compound Receptor Vasopressin/Oxytocin Receptor (GPCR) Conopressin_S->Receptor G_protein Gq/11 Protein Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., Contraction, Secretion) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: A simplified diagram of the canonical signaling pathway activated by this compound.

References

Optimizing Conopressin S dosage for rodent behavioral experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Conopressin S. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for rodent behavioral experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a nonapeptide (a peptide composed of nine amino acids) originally isolated from the venom of the marine cone snail, Conus striatus.[1][2] It belongs to the vasopressin-like peptide family and shares high sequence homology with the mammalian hormones oxytocin and vasopressin.[3][4]

Q2: What is the mechanism of action for this compound?

A2: this compound exerts its effects by binding to G-protein coupled receptors (GPCRs), specifically the vasopressin and oxytocin receptors.[3][5] It shows high affinity for the vasopressin V1b receptor, with weaker binding to the oxytocin receptor and the vasopressin V1a receptor.[6] Its interaction with these receptors in the central nervous system modulates neuronal activity, influencing various behaviors.

Q3: What behavioral effects are induced by this compound in rodents?

A3: Central administration of this compound and related peptides in mice has been shown to induce dose-dependent behaviors such as excessive grooming and scratching.[4][7] It may also influence locomotor activity, sometimes showing a pattern of an inverted U-shaped dose-response curve.[4] The specific behaviors observed can be dependent on the experimental conditions and environmental stressors.[7]

Q4: Why is central administration (e.g., intracerebroventricular) necessary for behavioral studies?

A4: Like many neuropeptides, this compound does not readily cross the blood-brain barrier. Therefore, central administration, such as intracerebroventricular (i.c.v.) injection, is required to deliver the peptide directly to the brain and elicit effects on the central nervous system.[7] Behavioral effects are generally not observed after peripheral (e.g., intravenous or subcutaneous) application.[7]

Troubleshooting Guide

Q5: I am not observing any behavioral effects after administering this compound. What could be wrong?

A5: Several factors could contribute to a lack of observed effects. Consider the following:

  • Dosage: The dose may be too low. Neuropeptide dose-response relationships can be complex, sometimes following an inverted U-shaped curve where higher doses can have reduced effects.[4] A dose-finding study is recommended.

  • Administration Route: this compound requires central administration (e.g., i.c.v.) to elicit behavioral effects.[7] Peripheral routes like intraperitoneal (i.p.) or subcutaneous (s.c.) injections are unlikely to be effective.[7] Verify the accuracy of your surgical cannulation and injection technique.

  • Peptide Stability: Peptides can degrade if not stored or handled properly. Ensure this compound is stored at the recommended temperature (typically -20°C or -80°C) and dissolved in an appropriate, sterile vehicle just before use.

  • Behavioral Paradigm: The observed behaviors are context-dependent.[7] Ensure your behavioral assay is sensitive enough to detect changes in grooming, scratching, or locomotion.

Q6: The behavioral response to this compound is highly variable between my animals. How can I improve consistency?

A6: Variability is a common challenge in behavioral neuroscience. To improve consistency:

  • Standardize Procedures: Ensure consistent animal handling, injection volumes, and timing of administration relative to the behavioral test.

  • Verify Injection Site: After the experiment, it is crucial to verify the cannula placement in the ventricle by injecting a dye (e.g., Evans blue) and performing histological analysis. Incorrect placement is a major source of variability.

  • Control Environmental Factors: Maintain consistent lighting, temperature, and noise levels in the testing room. Acclimatize animals to the testing environment before the experiment.

  • Consider Animal Characteristics: Factors such as the strain, age, and sex of the rodents can influence their response. Use animals from a single supplier and of a consistent age and weight.

Q7: My animals are showing adverse effects like seizures or severe motor impairment. What should I do?

A7: This typically indicates the dose is too high.

  • Reduce the Dose: Immediately lower the administered dose. It is always best to start with a low dose based on literature for similar peptides and titrate upwards.

  • Review Literature: While specific adverse effects for this compound are not widely documented, high doses of other centrally-acting neuropeptides can cause non-specific motor effects.

  • Observe and Document: Carefully document all observed behaviors, both expected and unexpected, to better characterize the peptide's effects at different dosages.

Data Presentation

Table 1: this compound Receptor Binding Affinity

This table summarizes the inhibitory dissociation constants (Ki) of this compound at human vasopressin and oxytocin receptors. Lower Ki values indicate higher binding affinity.

ReceptorSpeciesKi (nM)Reference
Vasopressin V1a (AVPR1A)Human827 ± 76[2][6]
Vasopressin V1b (AVPR1B)Human8.3 ± 1.6[2][6]
Vasopressin V2 (AVPR2)Human>10,000[2]
Oxytocin (OXTR)Human175 ± 13[2][6]

Table 2: Comparison of Potential Administration Routes for Neuropeptides

This table outlines the advantages and disadvantages of common administration routes for neuropeptide research in rodents.

RouteAbbreviationSpeed of OnsetBioavailability (Central)Key AdvantagesKey Disadvantages
Intracerebroventriculari.c.v.Very Rapid100%Bypasses blood-brain barrier; direct CNS effect.[7]Invasive surgery required; high technical skill needed.[8]
Intraperitoneali.p.RapidVery Low / NegligibleEasier than i.v.; rapid systemic absorption.[9]Does not cross blood-brain barrier; risk of organ injury.[9]
Subcutaneouss.c.SlowNegligibleTechnically simple; suitable for sustained release.[10]Poor CNS penetration; slow absorption.
Intravenousi.v.ImmediateVery Low / Negligible100% systemic bioavailability; precise dose control.[9][11]Does not cross blood-brain barrier; requires skill for tail vein access.[11]

Visualizations

G cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space ConopressinS This compound Receptor Vasopressin/Oxytocin Receptor (GPCR) ConopressinS->Receptor 1. Binding G_Protein G-Protein Receptor->G_Protein 2. Activation Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector 3. Modulation SecondMessenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->SecondMessenger 4. Production Response Cellular Response (e.g., altered neuronal excitability) SecondMessenger->Response 5. Downstream Effects

Caption: Generalized signaling pathway for this compound via G-Protein Coupled Receptors (GPCRs).

G A Step 1: Literature Review - Identify peptide function - Find related compound dosages B Step 2: Prepare Peptide Stock - Verify peptide quality - Dissolve in sterile vehicle A->B C Step 3: Pilot Study (Dose-Finding) - Select 3-4 log-spaced doses - Use a small number of animals (n=3-4/group) B->C D Step 4: Administer Peptide - Use precise technique (e.g., i.c.v.) - Include vehicle control group C->D E Step 5: Behavioral Observation - Record key behaviors (grooming, locomotion) - Blind the observer to treatment groups D->E F Step 6: Analyze Data & Select Dose - Plot dose-response curve - Choose optimal dose (peak effect) E->F G Step 7: Main Experiment - Use optimal dose with larger 'n' - Confirm pilot study findings F->G

Caption: Experimental workflow for optimizing this compound dosage in a behavioral study.

G Start Problem: No Behavioral Effect Observed Q1 Is the administration route central (e.g., i.c.v.)? Start->Q1 Fix1 Solution: Use a central route (i.c.v.). Peripheral routes are ineffective. Q1->Fix1 A1_No Q2 Was cannula placement verified post-experiment? Q1->Q2 A1_Yes A1_Yes Yes A1_No No Fix2 Solution: Verify placement with dye. Re-do surgery if placement is incorrect. Q2->Fix2 A2_No Q3 Was a dose-response study performed? Q2->Q3 A2_Yes A2_Yes Yes A2_No No Fix3 Solution: Perform a dose-response study. The current dose may be on a non-responsive part of the curve. Q3->Fix3 A3_No Q4 Is the peptide solution fresh and properly stored? Q3->Q4 A3_Yes A3_Yes Yes A3_No No Fix4 Solution: Use fresh peptide stock. Ensure proper storage (-20°C or -80°C) to prevent degradation. Q4->Fix4 A4_No End Further investigation needed: - Check behavioral paradigm sensitivity - Review animal strain/supplier Q4->End A4_Yes A4_Yes Yes A4_No No

Caption: Troubleshooting flowchart for addressing a lack of behavioral effect.

Experimental Protocols

Protocol 1: Intracerebroventricular (i.c.v.) Cannulation and Injection in Mice

This protocol is a general guide and must be performed in accordance with an institutionally approved animal care and use protocol (IACUC/AUP).

Materials:

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane)

  • Guide cannula and dummy cannula

  • Dental cement

  • Internal injector cannula connected to a microsyringe pump

  • This compound solution in sterile, pyrogen-free vehicle (e.g., artificial cerebrospinal fluid or saline)

  • Surgical tools (scalpel, forceps, sutures)

Methodology:

  • Anesthesia and Preparation: Anesthetize the mouse and place it in the stereotaxic frame. Shave the scalp and sterilize the area with antiseptic swabs.

  • Incision: Make a midline incision on the scalp to expose the skull.

  • Craniotomy: Using a dental drill, carefully drill a small hole over the target ventricle. For the lateral ventricle in mice, typical coordinates relative to bregma are: -0.2 mm Anteroposterior, ±1.0 mm Mediolateral.

  • Cannula Implantation: Slowly lower the guide cannula to the target depth (-2.2 mm Dorsoventral from the skull surface).

  • Fixation: Secure the guide cannula to the skull using dental cement. Insert the dummy cannula to keep the guide patent.

  • Recovery: Suture the scalp around the implant. Allow the animal to recover for at least one week before any experiments.

  • Injection Procedure: Gently restrain the recovered animal. Remove the dummy cannula and insert the internal injector, which should extend slightly beyond the guide cannula tip.

  • Infusion: Infuse the this compound solution slowly (e.g., 0.5 µL/min) for a total volume of 1-2 µL. Leave the injector in place for an additional minute to allow diffusion before slowly retracting it and replacing the dummy cannula.

Protocol 2: Open Field Test for Locomotor and Anxiety-Like Behavior

Materials:

  • Open field arena (e.g., 40x40x40 cm), typically made of a non-porous material for easy cleaning.

  • Video tracking software and camera mounted above the arena.

Methodology:

  • Acclimation: Acclimatize the animals to the testing room for at least 1 hour before the test.

  • Administration: Administer this compound or vehicle via the desired route (e.g., i.c.v.) at a set time before the test (e.g., 15 minutes).

  • Test Initiation: Gently place the mouse in the center of the open field arena.

  • Recording: Record the animal's activity for a set duration, typically 5-15 minutes. The room should be dimly lit and quiet.

  • Data Analysis: Use video tracking software to automatically score key parameters:

    • Total Distance Traveled: A measure of general locomotor activity.

    • Time Spent in Center vs. Periphery: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).

    • Rearing Frequency: A measure of exploratory behavior.

  • Cleaning: Thoroughly clean the arena with 70% ethanol between animals to eliminate olfactory cues.

References

Preventing degradation of Conopressin S in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Conopressin S in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your this compound samples during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary characteristics?

This compound is a nonapeptide, a peptide composed of nine amino acids, with the sequence CIIRNCPRG-NH2.[1] It belongs to the vasopressin-like peptide family and shares high sequence homology with the mammalian hormone oxytocin.[1] Conopressins are known to interact with G-protein coupled receptors to exert their biological effects.[1]

Q2: What are the main factors that can cause this compound to degrade in solution?

The primary factors contributing to the degradation of peptides like this compound in solution are:

  • pH: Extreme pH values can lead to hydrolysis of peptide bonds. For vasopressin and its analogs, maximum stability is often observed in slightly acidic conditions.

  • Temperature: Elevated temperatures accelerate degradation reactions such as hydrolysis and oxidation.[2]

  • Enzymatic Degradation: Proteases present in biological samples or from microbial contamination can cleave the peptide bonds of this compound.

  • Oxidation: Amino acid residues such as Cysteine and Methionine are susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen and higher pH.[3]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing peptide solutions can lead to degradation and aggregation.[3]

Q3: How should I store lyophilized this compound?

For long-term storage, lyophilized this compound should be stored at -20°C or colder, protected from light and moisture.[2][3] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation, which can introduce moisture and lead to degradation.

Q4: What is the recommended way to store this compound in solution?

Once reconstituted, it is best to prepare single-use aliquots of the this compound solution and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] For short-term storage (a few days), the solution can be kept at 2-8°C. Peptide solutions are generally more stable at a slightly acidic pH of 4-6.

Q5: Can I do anything to protect this compound from enzymatic degradation in my experiments?

Yes, several strategies can be employed to minimize enzymatic degradation:

  • Work at low temperatures: Perform experimental steps on ice whenever possible to reduce enzyme activity.

  • Use protease inhibitors: Add a cocktail of protease inhibitors to your solution, especially when working with cell lysates or other biological samples that may contain proteases.

  • Maintain sterility: Use sterile buffers and aseptic techniques to prevent microbial contamination, which can introduce proteases.

Troubleshooting Guide: this compound Degradation

This guide provides a structured approach to identifying and resolving common issues related to this compound degradation.

Diagram: Troubleshooting Workflow for this compound Degradation

Troubleshooting Workflow for this compound Degradation start Start: Suspected This compound Degradation check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage check_handling Evaluate Handling Procedures (Aliquoting, Freeze-Thaw) start->check_handling check_solution Assess Solution Properties (pH, Buffer, Contamination) start->check_solution improper_storage Issue: Improper Storage check_storage->improper_storage improper_handling Issue: Improper Handling check_handling->improper_handling solution_issue Issue: Solution Instability check_solution->solution_issue correct_storage Action: Store at -20°C or colder, protect from light and moisture. improper_storage->correct_storage Yes verify_stability Verify Stability with Analytical Method (e.g., HPLC) improper_storage->verify_stability No correct_handling Action: Aliquot into single-use vials. Avoid repeated freeze-thaw cycles. improper_handling->correct_handling Yes improper_handling->verify_stability No correct_solution Action: Adjust pH to 4-6. Use sterile buffers. Consider stabilizers. solution_issue->correct_solution Yes solution_issue->verify_stability No correct_storage->verify_stability correct_handling->verify_stability correct_solution->verify_stability

Caption: A logical workflow to diagnose and address potential causes of this compound degradation.

Quantitative Data Summary

While specific stability data for this compound is limited in publicly available literature, the following table summarizes the stability of Arginine-Vasopressin (AVP), a closely related peptide, under various pH conditions. This data can serve as a valuable reference for estimating the stability of this compound.

Table 1: Stability of Arginine-Vasopressin (AVP) in Solution at 37°C

pHDegradation Rate Constant (k) (day⁻¹)Half-life (t₁₂) (days)
3.350.05313.08
4.50.0887.88
7.40.2313.00

Disclaimer: Data is for Arginine-Vasopressin and is intended to be illustrative for this compound due to structural similarities. Actual stability of this compound may vary.

Experimental Protocols

Protocol 1: General Procedure for Reconstituting and Storing this compound
  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents moisture from condensing inside the vial upon opening.

  • Solvent Selection: Based on the peptide's properties (this compound is a basic peptide), start by attempting to dissolve a small amount in sterile, distilled water. If solubility is an issue, a dilute (0.1%) acetic acid solution can be used. For highly hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be necessary, followed by dilution with an aqueous buffer.

  • Reconstitution: Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.

  • Aliquoting: Once fully dissolved, immediately aliquot the peptide solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to one week), aliquots can be kept at 4°C.

Protocol 2: Stability Testing of this compound in Solution by RP-HPLC

This protocol outlines a method to assess the stability of this compound under different conditions (e.g., pH, temperature).

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water with 0.1% TFA).

    • Prepare a series of buffers at the desired pH values (e.g., pH 4, 5, 6, 7, and 8).

    • Dilute the this compound stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).

  • Incubation:

    • Aliquot the this compound solutions for each pH condition into separate vials for each time point to be tested.

    • Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 24, 48, 72, and 168 hours), remove one vial for each condition from incubation.

    • Immediately quench any further degradation by freezing the sample at -80°C or by adding a quenching solution if necessary (e.g., a strong acid to stop enzymatic activity).

  • RP-HPLC Analysis:

    • Analyze the samples using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Gradient: A suitable gradient of Mobile Phase B to elute this compound and its potential degradation products (e.g., 5-60% B over 30 minutes).

    • Detection: UV detection at 214 nm or 280 nm.

    • Quantify the peak area of the intact this compound at each time point.

  • Data Analysis:

    • Plot the percentage of remaining intact this compound against time for each condition.

    • Determine the degradation rate constant (k) and the half-life (t₁₂) for this compound under each condition.

Signaling Pathways

This compound, being a vasopressin/oxytocin analog, is expected to exert its effects through the vasopressin (V1a) and oxytocin (OTR) receptors.

Diagram: Vasopressin V1a Receptor Signaling Pathway

Vasopressin V1a Receptor Signaling Pathway ConopressinS This compound V1aR Vasopressin V1a Receptor (GPCR) ConopressinS->V1aR Gq_protein Gq Protein V1aR->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., Vasoconstriction, Glycogenolysis) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: The signaling cascade initiated by this compound binding to the V1a receptor.

Diagram: Oxytocin Receptor (OTR) Signaling Pathway

Oxytocin Receptor Signaling Pathway ConopressinS This compound OTR Oxytocin Receptor (OTR) (GPCR) ConopressinS->OTR Gq_protein Gq/11 Protein OTR->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Responses (e.g., Smooth Muscle Contraction, Neurotransmission) Ca_release->Cellular_Response MAPK_pathway MAPK Pathway PKC->MAPK_pathway activates MAPK_pathway->Cellular_Response

Caption: The signaling cascade initiated by this compound binding to the oxytocin receptor.

References

Troubleshooting Conopressin S synthesis and disulfide bond formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Conopressin S synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful synthesis and disulfide bond formation of this compound.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of this compound and other cysteine-containing peptides.

Q1: I am experiencing low yield after solid-phase peptide synthesis (SPPS) of this compound. What are the potential causes and solutions?

A1: Low peptide yield is a common issue in SPPS. Several factors could be responsible:

  • Incomplete Deprotection or Coupling: The Fmoc protecting group may not be completely removed, or the incoming amino acid may not couple efficiently. This is particularly common for sterically hindered amino acids or during the synthesis of long or complex sequences.

    • Solution: Extend the deprotection and coupling reaction times. Consider using a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for deprotection if aggregation is suspected, but be cautious as DBU can promote aspartimide formation. For difficult couplings, perform a "double coupling" where the amino acid is coupled a second time before moving to the next step. Increasing the concentration of the amino acid and coupling reagents can also improve efficiency.[1]

  • Peptide Aggregation: The growing peptide chain can aggregate on the resin, blocking reactive sites. This is more likely with hydrophobic sequences.

    • Solution: Switch to a solvent like N-methylpyrrolidone (NMP) which is better at solvating peptides than dimethylformamide (DMF).[2] Using resins like PEG-based resins can also help minimize aggregation.[2] Microwave-assisted synthesis can also disrupt aggregation and accelerate reactions.

  • Issues with Specific Amino Acids: Arginine, with its bulky side chain protecting group, can be difficult to couple efficiently.[1]

    • Solution: Consider double coupling for arginine residues.

Q2: My final product shows multiple peaks on RP-HPLC. What are these impurities and how can I minimize them?

A2: The presence of multiple peaks indicates impurities, which can arise from various side reactions during synthesis. Common impurities include:

  • Truncated or Deletion Sequences: These result from incomplete coupling or deprotection at one or more steps.

    • Solution: Optimize coupling and deprotection times as mentioned in A1. Using a capping step (e.g., with acetic anhydride) after each coupling can block any unreacted amino groups, preventing them from reacting further and simplifying purification.

  • Side-Reaction Products:

    • Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are prone to this side reaction, which can occur under both acidic and basic conditions.[3]

      • Solution: Adding HOBt to the piperidine deprotection solution can reduce aspartimide formation.

    • Diketopiperazine Formation: This is common at the dipeptide stage, especially when proline is one of the first two amino acids, and can lead to cleavage of the peptide from the resin.[3][4]

      • Solution: Using 2-chlorotrityl chloride resin is recommended when proline is near the C-terminus due to its steric bulk.[3]

    • Racemization of Cysteine: The chiral purity of cysteine can be compromised during synthesis.

      • Solution: Using carbodiimide activation methods can help avoid this.[5] The choice of cysteine side-chain protecting group is also critical; for example, using Fmoc-Cys(Thp)-OH has been shown to minimize racemization compared to other protecting groups.[6]

Q3: I'm having trouble with the disulfide bond formation for this compound. What are the best practices?

A3: Successful disulfide bond formation requires careful control of several factors:

  • Choice of Cysteine Protecting Group: For a single disulfide bond peptide like this compound, using an acid-labile protecting group like Trityl (Trt) on the cysteine residues is common. This group is removed during the final cleavage from the resin, yielding the reduced peptide ready for oxidation.

  • Oxidation Conditions: The formation of the disulfide bridge is an oxidation reaction.

    • In-solution oxidation: This is a common method where the cleaved and purified linear peptide is dissolved at a low concentration (e.g., 0.1-0.5 mM) in a basic buffer (pH 8-9) and exposed to an oxidizing agent or air.[7] High dilution is crucial to favor intramolecular cyclization over intermolecular dimerization or polymerization.

    • On-resin oxidation: This can be an attractive alternative as the resin-bound state creates a "pseudo-dilution" effect, which can favor the desired intramolecular reaction.

  • Side Reactions during Oxidation:

    • Oxidation of other residues: Methionine and Tryptophan can be oxidized during disulfide bond formation.

      • Solution: If this occurs, the oxidized residues can sometimes be reduced back. It is best to use optimized conditions to avoid this.

    • Formation of oligomers/polymers: If the peptide concentration is too high during in-solution oxidation, intermolecular disulfide bonds can form.

      • Solution: Ensure high dilution of the peptide during the oxidation step.

Q4: How do I confirm that the disulfide bond has formed correctly?

A4: You can confirm disulfide bond formation using the following analytical techniques:

  • Mass Spectrometry (MS): The molecular weight of the oxidized peptide will be 2 Da less than the reduced (linear) peptide due to the loss of two hydrogen atoms. ESI-MS or MALDI-TOF are suitable for this analysis.[8]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The oxidized (cyclic) form of the peptide will typically have a different retention time than the reduced (linear) form. The cyclic form is often more compact and may elute earlier. You can monitor the progress of the oxidation reaction by taking aliquots over time and analyzing them by HPLC.[9]

Quantitative Data Summary

The following tables summarize typical yields and purity levels for synthetic peptides similar to this compound.

Table 1: Typical Yields for Synthetic Conopeptides

Peptide TypeSynthesis MethodTypical Yield (%)Reference
Amidated ConopressinsFmoc-SPPS~30%[10]
Acid ConopressinsFmoc-SPPS~17%[10]
α-Conotoxin Qc1.12Fmoc-SPPS24.78%[11]
α-Conotoxin Qc1.15Fmoc-SPPS32.82%[11]
α-Conotoxin Qc1.18Fmoc-SPPS49.23%[11]
α-Conotoxin Qc1.4Fmoc-SPPS28.72%[11]
α-Conotoxin Qc-009Fmoc-SPPS27.47%[11]
α-Conotoxin Qc-039Fmoc-SPPS37.95%[11]

Table 2: Common Purity Grades for Synthetic Peptides

Purity GradePurity Level (%)Typical Application
Crude50-70%Initial screening
Desalted70-85%In vitro assays
>90%>90%In vitro assays
>95%>95%In vivo research, diagnostics
>98%>98%Pharmaceutical/clinical grade

Data compiled from various sources.[8][9]

Experimental Protocols

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis of this compound

This protocol is a general guideline based on standard Fmoc-SPPS procedures for cysteine-containing peptides.

Sequence of this compound: Cys-Ile-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH₂

  • Resin Preparation: Start with a Rink Amide resin to obtain the C-terminal amide. Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (4 equivalents relative to resin loading) with a coupling reagent like HATU (4 eq.) in the presence of a base such as DIPEA (8 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin and let it react for 1-2 hours. For difficult couplings, this can be extended or repeated.

    • Monitor the coupling reaction using a ninhydrin (Kaiser) test.

    • Wash the resin with DMF.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence. For the cysteine residues, use Fmoc-Cys(Trt)-OH. Other side chain protecting groups to be used include: Arg(Pbf), Asn(Trt).[10]

  • Final Deprotection: After the final amino acid is coupled, remove the terminal Fmoc group as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail such as TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[10] TIS (triisopropylsilane) acts as a scavenger to protect the peptide from reactive species generated during cleavage.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

Protocol 2: In-Solution Disulfide Bond Formation

  • Purification of the Linear Peptide: Purify the crude linear peptide by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA. Collect the fractions containing the desired peptide and lyophilize.

  • Oxidation/Cyclization:

    • Dissolve the purified linear peptide in a buffer solution at pH 8, such as 50 mM Tris-HCl or ammonium bicarbonate, to a final peptide concentration of 0.1-0.5 mg/mL.

    • Stir the solution gently, open to the atmosphere, to allow for air oxidation. The reaction can take several hours to days.

    • Alternatively, an oxidizing agent can be added. For example, add a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNP) or dimethyl sulfoxide (DMSO) to the peptide solution.

    • Monitor the reaction by taking aliquots at different time points and analyzing by RP-HPLC and MS to check for the disappearance of the reduced peptide peak and the appearance of the oxidized peptide peak (with a mass decrease of 2 Da).

  • Final Purification: Once the oxidation is complete, acidify the solution with TFA and purify the cyclized this compound by preparative RP-HPLC as described in step 1. Lyophilize the pure fractions to obtain the final product.

Visualizations

The following diagrams illustrate key workflows and concepts in this compound synthesis.

sps_troubleshooting start Low Yield in SPPS incomplete_coupling Incomplete Coupling/ Deprotection? start->incomplete_coupling aggregation Peptide Aggregation? incomplete_coupling->aggregation No solution1 Increase reaction time Double couple difficult AAs Increase reagent concentration incomplete_coupling->solution1 Yes solution2 Use NMP instead of DMF Use PEG-based resin Microwave-assisted synthesis aggregation->solution2 Yes end Improved Yield aggregation->end No solution1->end solution2->end

Caption: Troubleshooting workflow for low yield in SPPS.

disulfide_formation start Cleaved Linear Peptide (Cys(SH)-...-Cys(SH)) dissolve Dissolve in pH 8 Buffer (e.g., 50mM Tris-HCl) Concentration: 0.1-0.5 mg/mL start->dissolve oxidize Oxidation dissolve->oxidize air_ox Air Oxidation (Stir open to atmosphere) oxidize->air_ox chem_ox Chemical Oxidant (e.g., DMSO, DTNP) oxidize->chem_ox monitor Monitor by HPLC/MS (Look for -2 Da mass shift) air_ox->monitor chem_ox->monitor purify Purify by RP-HPLC monitor->purify Reaction Complete final_product Cyclized this compound purify->final_product

Caption: Workflow for in-solution disulfide bond formation.

logical_relationships cluster_synthesis Peptide Synthesis (SPPS) cluster_cyclization Disulfide Bond Formation cluster_analysis Analysis & Purification resin Rink Amide Resin deprotect Deprotection (20% Piperidine/DMF) resin->deprotect protect Fmoc Amino Acids (Cys(Trt), Arg(Pbf), Asn(Trt)) couple Coupling Reagents (HATU, DIPEA) protect->couple couple->deprotect deprotect->couple cleave Cleavage Cocktail (TFA/TIS/H2O) linear_peptide Linear Peptide cleave->linear_peptide oxidation Oxidation (pH 8) linear_peptide->oxidation cyclic_peptide Cyclic Peptide oxidation->cyclic_peptide hplc RP-HPLC cyclic_peptide->hplc ms Mass Spectrometry hplc->ms

References

Conopressin S Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges associated with the purification of Conopressin S. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to facilitate successful purification outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, particularly when using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Problem Potential Cause(s) Recommended Solution(s)
No or Low Peptide Recovery 1. Incomplete Elution: The peptide is strongly bound to the column. 2. Precipitation: The peptide has precipitated on the column or in the tubing. 3. Degradation: The peptide is unstable in the mobile phase.1. Increase the percentage of organic solvent (e.g., acetonitrile) in the mobile phase. Use a steeper gradient. 2. Dissolve the crude peptide in a stronger solvent before loading. Ensure mobile phase components are miscible. 3. Check the pH of the mobile phase; some peptides are susceptible to degradation at certain pH values.
Broad Peak Shape 1. Column Overload: Too much sample has been loaded onto the column. 2. Secondary Interactions: The peptide is interacting with silanol groups on the silica-based column. 3. Sub-optimal Flow Rate: The flow rate is too high or too low.1. Reduce the amount of sample loaded. 2. Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase to minimize secondary interactions. 3. Optimize the flow rate. Slower flow rates often lead to better resolution.
Split or Tailing Peaks 1. Column Void or Channeling: A void has formed at the head of the column. 2. Contamination: The column or guard column is contaminated. 3. Co-eluting Impurities: An impurity is eluting very close to the target peptide.1. Repack or replace the column. 2. Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). Replace the guard column. 3. Optimize the gradient to improve separation. Consider using a different column chemistry (e.g., C8 instead of C18).
Irreproducible Retention Times 1. Mobile Phase Inconsistency: The mobile phase composition is not consistent between runs. 2. Temperature Fluctuations: The column temperature is not stable. 3. Pump Issues: The HPLC pump is not delivering a consistent flow rate.1. Prepare fresh mobile phase for each run and ensure thorough mixing. 2. Use a column oven to maintain a constant temperature. 3. Check the pump for leaks and ensure it is properly primed.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step for purifying synthetic this compound?

A1: The initial purification of crude synthetic this compound is typically performed using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column. A water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a common mobile phase system.

Q2: My this compound peptide is showing poor solubility. How can I improve this?

A2: To improve solubility, you can try dissolving the peptide in a small amount of an organic solvent like acetonitrile or dimethylformamide (DMF) before diluting it with the initial mobile phase. Ensure the final injection solvent is compatible with the mobile phase to prevent precipitation on the column.

Q3: What purity should I aim for, and how can I assess it?

A3: The target purity depends on the intended application. For in vitro biological assays, a purity of >95% is generally recommended. Purity is typically assessed by analytical RP-HPLC, where the peak area of the target peptide is compared to the total area of all peaks in the chromatogram. Mass spectrometry should be used to confirm the identity of the main peak.

Q4: Are there alternative purification methods to RP-HPLC?

A4: While RP-HPLC is the most common and effective method for peptide purification, other techniques like ion-exchange chromatography (IEX) can be used as an orthogonal purification step, especially if there are impurities that are difficult to separate by hydrophobicity alone.[1]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual Fmoc-based solid-phase synthesis of this compound (Sequence: Cys-Ile-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH2).

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Ile-OH)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Cleavage cocktail: TFA/TIS/H2O (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-amino acid (Fmoc-Gly-OH) by dissolving it with HBTU and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Arg, Pro, Cys, Asn, Arg, Ile, Ile, Cys).

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[2]

  • Precipitation and Collection: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Protocol 2: RP-HPLC Purification of this compound

This protocol describes a general method for the purification of crude this compound using preparative RP-HPLC.

Equipment and Materials:

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm particle size)

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude this compound, dissolved in a minimal amount of Mobile Phase A

Procedure:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate appropriate for the column size (e.g., 10 mL/min).

  • Sample Injection: Inject the dissolved crude peptide onto the column.

  • Gradient Elution: Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 45% Mobile Phase B over 40 minutes.

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the major peak corresponding to this compound.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound as a white powder.

Data Presentation

Effective tracking of purification progress is crucial. The following table provides a template for summarizing quantitative data at each stage of the purification process.

Purification Step Starting Material (mg) Purified Peptide (mg) Yield (%) Purity (%) Method
Crude Peptide100--~40% (example)-
RP-HPLC Pool 11003535>95%C18, 0.1% TFA, ACN gradient
Final Product353086 (of step 1)>98%Lyophilization

Visualizations

Experimental Workflow for this compound Synthesis and Purification

G cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification & Analysis s1 Resin Swelling s2 Fmoc Deprotection s1->s2 s3 Amino Acid Coupling s2->s3 s4 Repeat Steps 2 & 3 s3->s4 s5 Cleavage & Deprotection s4->s5 s6 Precipitation s5->s6 p1 Crude Peptide Solubilization s6->p1 Crude Peptide p2 Preparative RP-HPLC p1->p2 p3 Fraction Collection p2->p3 p4 Purity Analysis (Analytical HPLC) p3->p4 p5 Lyophilization p4->p5 end p5->end Purified this compound

Caption: Workflow for this compound production.

Signaling Pathway of this compound via the Vasopressin V1b Receptor

This compound is known to interact with the vasopressin V1b receptor, a G-protein coupled receptor (GPCR).[3] The activation of this receptor stimulates the phospholipase C (PLC) signaling cascade.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ConopressinS This compound V1bR V1b Receptor (GPCR) ConopressinS->V1bR Binds Gq Gq Protein V1bR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates targets

Caption: this compound signaling cascade.

References

Minimizing non-specific binding of Conopressin S in receptor assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Conopressin S in receptor binding assays. The following sections offer troubleshooting advice and answers to frequently asked questions to help you minimize non-specific binding and obtain reliable experimental data.

Troubleshooting Guide: Minimizing Non-Specific Binding

High non-specific binding (NSB) can obscure specific binding signals, leading to inaccurate affinity measurements and misinterpretation of results. This guide addresses common causes of high NSB in this compound receptor assays and provides systematic solutions.

Question: I am observing high non-specific binding in my this compound radioligand binding assay. What are the potential causes and how can I reduce it?

Answer:

High non-specific binding is a frequent challenge in peptide receptor assays due to the inherent stickiness of peptides and various experimental factors.[1][2] Below is a step-by-step approach to troubleshoot and minimize NSB in your experiment.

Step 1: Optimize Assay Buffer Composition

The chemical environment of the assay can significantly influence non-specific interactions.[2] Consider the following adjustments to your buffer:

  • Adjust pH: The charge of both this compound and your receptor preparation can be influenced by the buffer pH. Systematically varying the pH may help find an optimal point where electrostatic non-specific interactions are minimized.[3]

  • Increase Salt Concentration: Adding salts like NaCl to your buffer can shield charged interactions between the peptide and other surfaces, thereby reducing charge-based NSB.[3][4] You can test a range of NaCl concentrations (e.g., 50-250 mM) to find the most effective level.

  • Add a Carrier Protein: Including a blocking protein like Bovine Serum Albumin (BSA) or casein in your assay buffer is a very common and effective strategy.[2][3][4] These proteins bind to non-specific sites on your assay tubes, plates, and filters, reducing the surfaces available for this compound to bind non-specifically. A typical starting concentration for BSA is 0.1% to 1%.[3]

  • Include a Surfactant: If hydrophobic interactions are the cause of NSB, adding a low concentration of a non-ionic surfactant such as Tween-20 or Triton X-100 can be beneficial.[2][3][4] These detergents disrupt hydrophobic interactions between the analyte and assay surfaces.[4]

Step 2: Re-evaluate Ligand and Receptor Concentrations

  • Radioligand Concentration: Using too high a concentration of the radiolabeled ligand can lead to increased NSB.[5] Ensure you are using a concentration at or below the Kd for the specific receptor to maximize the specific-to-nonspecific binding ratio.

  • Receptor/Membrane Concentration: An excessive amount of membrane protein in the assay can also contribute to high background.[5] Titrate the amount of membrane preparation to find a concentration that gives a robust specific signal without unnecessarily increasing the non-specific background.

Step 3: Improve Separation of Bound and Free Ligand

The efficiency of separating the receptor-bound ligand from the free ligand is critical.

  • Filter Pre-treatment: If using a filtration-based method, non-specific binding of the ligand to the filters is a common problem.[1] Pre-treating the filters with a solution like polyethylenimine (PEI) and/or BSA can significantly reduce this issue.[1]

  • Washing Steps: Optimize the number and composition of wash steps. Use ice-cold wash buffer to slow the dissociation of the specific ligand-receptor complex while washing away unbound and non-specifically bound ligand. Be cautious, as albumin-containing wash buffers can sometimes negatively impact the amount of specifically bound radioligand.[1]

Step 4: Incorporate Protease Inhibitors

Peptides like this compound can be susceptible to degradation by proteases present in the membrane preparation.

  • Add Protease Inhibitors: Including a protease inhibitor cocktail in your assay buffer can prevent the degradation of this compound. Bacitracin has also been shown to decrease adsorption in some peptide assays.[1]

Below is a workflow to guide your troubleshooting process.

G start High Non-Specific Binding (NSB) Observed step1 Step 1: Optimize Assay Buffer - Adjust pH - Increase Salt (NaCl) - Add Carrier Protein (BSA) - Add Surfactant (Tween-20) start->step1 step2 Step 2: Review Ligand/Receptor - Lower Radioligand Concentration - Titrate Membrane Protein step1->step2 If NSB still high step3 Step 3: Optimize Separation - Pre-treat Filters (PEI/BSA) - Optimize Wash Steps step2->step3 If NSB still high step4 Step 4: Add Protease Inhibitors step3->step4 If NSB still high end_node NSB Minimized step4->end_node G cluster_membrane Cell Membrane GPCR GPCR (e.g., V1 Receptor) G_protein Gq/11 GPCR->G_protein Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG G_protein->PLC Activates ConopressinS This compound ConopressinS->GPCR Binds Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation response Cellular Response Ca_release->response PKC_activation->response

References

Addressing variability in Conopressin S behavioral effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Conopressin S. Our aim is to help you address the variability in behavioral effects observed during your experiments and provide a deeper understanding of this complex neuropeptide.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may lead to variability in your experimental outcomes with this compound.

Issue/Question Potential Cause(s) Recommended Solution(s)
Why am I observing inconsistent behavioral responses (e.g., grooming, scratching) to this compound administration? 1. Receptor Subtype Specificity and Distribution: this compound interacts with multiple receptor subtypes (V1a, V1b, and Oxytocin receptors) with varying affinities.[1] The distribution of these receptors can vary across different brain regions and between individual animals, leading to different behavioral outputs. 2. Dose-Response Relationship: The behavioral effects of neuropeptides often follow a complex, sometimes biphasic, dose-response curve. The dose you are using may be on a steep part of the curve, where small variations in administered concentration lead to large differences in effect. 3. Off-Target Effects: At higher concentrations, this compound may bind to other receptors not yet fully characterized, leading to unexpected behavioral outcomes.1. Receptor Mapping: Conduct receptor autoradiography or immunohistochemistry to map the expression of V1a, V1b, and oxytocin receptors in your target brain regions. This will help you correlate receptor density with behavioral responses. 2. Dose-Response Curve Generation: Perform a full dose-response study to identify the optimal concentration for your desired behavioral effect. This will help you choose a dose in the stable part of the curve. 3. Use of Selective Antagonists: Co-administer this compound with selective antagonists for V1a, V1b, and oxytocin receptors to isolate the receptor subtype responsible for the observed behavior.
My results show high inter-individual variability in response to this compound. What could be the reason? 1. Genetic Background: Genetic differences between animals can lead to variations in receptor expression, signaling pathway efficiency, and metabolism of this compound. 2. Sex Differences: The vasopressin and oxytocin systems are known to be sexually dimorphic, which can influence behavioral responses to ligands like this compound.[2][3] 3. Endogenous Neuropeptide Levels: The baseline levels of endogenous vasopressin and oxytocin can compete with this compound for receptor binding, influencing its effects. Stress and social conditions can alter these endogenous levels.[4][5]1. Use of Inbred Strains: Whenever possible, use inbred animal strains to minimize genetic variability. 2. Control for Sex: Include both male and female subjects in your experimental design and analyze the data separately to identify any sex-specific effects. 3. Acclimatization and Controlled Environment: Ensure a stable and controlled experimental environment to minimize stress. Allow for a sufficient acclimatization period before starting the experiments. Consider measuring baseline corticosterone levels as an indicator of stress.
I am seeing a rapid desensitization or tolerance to the behavioral effects of this compound with repeated administration. Why is this happening? 1. Receptor Downregulation/Internalization: Continuous or repeated stimulation of G-protein coupled receptors, such as the vasopressin and oxytocin receptors, can lead to their internalization and downregulation, reducing the response to the ligand. 2. Second Messenger System Adaptation: Changes in downstream signaling pathways, such as altered G-protein coupling or second messenger levels, can lead to reduced cellular response over time.1. Spaced Dosing Regimen: Increase the time interval between this compound administrations to allow for receptor recycling and resensitization. 2. Pulsatile vs. Continuous Infusion: If using continuous infusion, consider switching to a pulsatile delivery method to mimic the natural pulsatile release of neuropeptides. 3. Investigate Downstream Signaling: Measure changes in downstream markers (e.g., cAMP, IP3/DAG levels) after single and repeated administrations to assess pathway adaptation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does it come from?

This compound is a nonapeptide (a peptide composed of nine amino acids) originally isolated from the venom of the marine cone snail Conus striatus.[6][7] It belongs to the vasopressin/oxytocin superfamily of neuropeptides.[6]

Q2: What is the primary mechanism of action for this compound?

This compound exerts its effects by binding to and activating G-protein coupled receptors (GPCRs), specifically the vasopressin (V1a and V1b) and oxytocin receptors.[1][6] It has been shown to have a particularly high affinity for the V1b receptor.[1] Upon binding, it initiates intracellular signaling cascades that modulate neuronal activity and, consequently, behavior.

Q3: What are the known behavioral effects of this compound in animal models?

In rodent models, intracerebral injection of conopressins has been shown to induce grooming and scratching behaviors.[7][8] These effects are similar to those observed with the administration of vasopressin and oxytocin.[8]

Q4: How does the structure of this compound relate to its function?

This compound shares a high degree of sequence homology with vasopressin and oxytocin.[6] The structure, particularly the amino acid at position 8 (Arginine in this compound), is critical for its receptor binding affinity and activity.[7][8] Variations in this and other positions can dramatically alter the peptide's pharmacological profile, sometimes converting an agonist into an antagonist.[8][9]

Q5: What are the key signaling pathways activated by this compound?

Upon binding to V1a and V1b receptors, this compound is expected to activate the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC). When binding to the oxytocin receptor, it can also activate the PLC pathway, as well as the mitogen-activated protein kinase (MAPK) pathway.

Conopressin_S_Signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular Space Conopressin_S This compound V1aR V1a Receptor Conopressin_S->V1aR V1bR V1b Receptor Conopressin_S->V1bR OTR Oxytocin Receptor Conopressin_S->OTR Gq_11 Gq/11 V1aR->Gq_11 Activation V1bR->Gq_11 Activation OTR->Gq_11 Activation MAPK MAPK Pathway OTR->MAPK PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C DAG->PKC Behavioral_Effects Behavioral Effects (Grooming, Scratching) Ca2_release->Behavioral_Effects PKC->Behavioral_Effects MAPK->Behavioral_Effects

Caption: Simplified signaling pathway of this compound.

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Injection of this compound in Mice

This protocol describes the procedure for administering this compound directly into the cerebral ventricles of mice to study its central behavioral effects.

  • Animal Preparation:

    • House male C57BL/6 mice (8-10 weeks old) individually for at least one week before surgery.

    • Maintain a 12:12 hour light:dark cycle with ad libitum access to food and water.

  • Stereotaxic Surgery for Cannula Implantation:

    • Anesthetize the mouse with isoflurane (4% for induction, 1.5-2% for maintenance).

    • Secure the mouse in a stereotaxic frame.

    • Implant a guide cannula (26-gauge) into the lateral ventricle using the following coordinates from bregma: Anteroposterior (AP): -0.3 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.5 mm.

    • Secure the cannula to the skull with dental cement.

    • Allow the animals to recover for at least 7 days post-surgery.

  • This compound Preparation and Administration:

    • Dissolve this compound (lyophilized powder) in sterile, pyrogen-free 0.9% saline to the desired concentration (e.g., 1 µg/µl).

    • On the day of the experiment, gently restrain the mouse and insert the injection cannula (33-gauge), extending 0.5 mm beyond the guide cannula, into the guide.

    • Infuse a total volume of 1 µl of the this compound solution or vehicle (saline) over 1 minute using a microinfusion pump.

    • Leave the injector in place for an additional minute to allow for diffusion.

  • Behavioral Observation:

    • Immediately after the injection, place the mouse in a clean observation cage.

    • Record the animal's behavior for a predefined period (e.g., 60 minutes).

    • Score for specific behaviors such as grooming (head washing, body licking) and scratching bouts.

ICV_Workflow A 1. Animal Acclimatization B 2. Stereotaxic Surgery (Cannula Implantation) A->B C 3. Post-Surgery Recovery (≥ 7 days) B->C D 4. This compound / Vehicle ICV Injection C->D E 5. Behavioral Observation & Scoring D->E F 6. Data Analysis E->F

Caption: Experimental workflow for ICV injection and behavioral analysis.

Protocol 2: Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for vasopressin and oxytocin receptors expressed in a cell line.

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human V1a, V1b, or oxytocin receptor.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 50,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in the binding buffer.

  • Competitive Binding Assay:

    • In a 96-well plate, add a constant concentration of a radiolabeled ligand (e.g., [³H]-Arginine Vasopressin for V1a/V1b receptors, [³H]-Oxytocin for the oxytocin receptor).

    • Add increasing concentrations of unlabeled this compound (the competitor).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.

    • Calculate the Ki (inhibitory constant) value for this compound using non-linear regression analysis. This value represents the affinity of this compound for the receptor.

Logical_Relationship cluster_factors Experimental & Biological Factors cluster_outcome Experimental Outcome A This compound Dose F Variability in Behavioral Effects A->F B Receptor Density & Distribution B->F C Genetic Background C->F D Animal's Sex D->F E Endogenous Neuropeptide Levels E->F

References

Best practices for handling and storing synthetic Conopressin S

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing synthetic Conopressin S, along with troubleshooting guides and frequently asked questions for common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its amino acid sequence?

This compound is a synthetic peptide, analogous to the naturally occurring peptide isolated from the venom of the marine cone snail Conus striatus. It belongs to the vasopressin/oxytocin family of neuropeptides. The amino acid sequence for this compound is Cys-Ile-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH2, with a disulfide bridge between the two cysteine residues.

Q2: What are the general recommendations for storing lyophilized this compound?

For optimal stability, lyophilized this compound should be stored in a tightly sealed container in a desiccator at -20°C or colder.[1] When stored under these conditions, the peptide can be stable for months to years. Before opening, it is crucial to allow the vial to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture, which can reduce the peptide's stability and overall content.[1]

Q3: How should I prepare stock solutions of this compound?

The solubility of a peptide is highly dependent on its amino acid sequence. To prepare a stock solution of this compound, it is recommended to first try reconstituting the peptide in sterile, purified water. If solubility is an issue, the use of a small amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer, can be effective.[2] For many cell-based assays, a final DMSO concentration of 0.5% is generally well-tolerated, though it is always best to determine the tolerance of your specific cell line.[2]

Q4: What is the recommended storage condition for this compound in solution?

Long-term storage of peptides in solution is generally not recommended due to the potential for degradation.[3] If a solution must be stored, it should be aliquoted into small, single-use volumes and frozen at -20°C or below. Avoid repeated freeze-thaw cycles as this can lead to peptide degradation. For short-term storage of a few days, refrigeration at 2-8°C may be acceptable, but it is always preferable to prepare fresh solutions for each experiment.

Stability of this compound Analogs in Solution

While specific stability data for this compound is limited, data from the closely related peptide, oxytocin, can provide valuable guidance. The stability of oxytocin has been shown to be dependent on the solution, temperature, and pH.

SolutionTemperaturepHStability (Time to ~10% loss)
0.9% Sodium ChlorideRoom Temperature (~23°C)Not Specified> 90 days[4]
5% DextroseRoom Temperature (~23°C)Not Specified> 90 days[4]
Lactated Ringer'sRoom Temperature (~23°C)~6.4~35 days[5]
Lactated Ringer'sRefrigerated (4°C)Not Specified> 31 days[6]
Aqueous Solution30°C4.5~6 months[3]
Aqueous Solution40°C4.5~1 week[3]

Note: This data is for oxytocin and should be used as a general guideline for this compound. It is always recommended to perform your own stability studies for your specific experimental conditions.

Experimental Protocols

Detailed Methodology: V1a Receptor Binding Assay (Adapted for this compound)

This protocol is adapted from established methods for vasopressin receptor binding assays.

Materials:

  • HEK-293 cells expressing human recombinant vasopressin V1a receptors.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.

  • Radioligand: [125I]-phenylacetyl-d-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2.

  • Non-specific binding control: Unlabeled Arginine Vasopressin (1 µM).

  • Synthetic this compound (various concentrations).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from HEK-293 cells expressing the V1a receptor.

  • In a 96-well plate, add 0.26 µg of cell membrane suspension per well in binding buffer.

  • Add 0.03 nM of the [125I]-labeled radioligand to each well.

  • For the determination of non-specific binding, add 1 µM of unlabeled arginine vasopressin to designated wells.

  • Add varying concentrations of synthetic this compound to the experimental wells.

  • Incubate the plate for 120 minutes at 25°C.

  • Following incubation, rapidly filter the contents of each well through glass fiber filters and wash with ice-cold binding buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding of this compound by subtracting the non-specific binding from the total binding. The data can then be used to determine the binding affinity (Ki) of this compound for the V1a receptor.

Troubleshooting Guides

Issue: Poor Solubility of this compound

Question: I am having difficulty dissolving my lyophilized this compound in aqueous buffer. What can I do?

Answer: Poor solubility is a common issue with synthetic peptides. Here is a systematic approach to troubleshoot this problem:

  • Assess the Peptide's Properties: this compound has a net positive charge at neutral pH due to the arginine residues. This suggests it should be soluble in slightly acidic conditions.

  • Initial Solubilization Attempt: Start with a small amount of sterile, deionized water. Vortex briefly.

  • pH Adjustment: If the peptide does not dissolve in water, try adding a small amount of 10% acetic acid to lower the pH. Basic peptides are often more soluble in acidic solutions.[7]

  • Use of Organic Solvents: If the peptide remains insoluble, try dissolving it in a small volume of an organic solvent such as dimethyl sulfoxide (DMSO) and then slowly adding this stock solution to your aqueous buffer with gentle stirring.[2] It is important to ensure the final concentration of the organic solvent is compatible with your experimental system.

  • Sonication: A brief sonication in a water bath can help to break up aggregates and improve solubility.[2]

Caption: A workflow for troubleshooting poor peptide solubility.

Issue: Peptide Aggregation

Question: My this compound solution appears cloudy or has visible precipitates, suggesting aggregation. How can I prevent this?

Answer: Peptide aggregation can be influenced by factors such as concentration, pH, and temperature. Here are some strategies to mitigate aggregation:

  • Optimize pH: Peptides are often least soluble at their isoelectric point (pI). Adjusting the pH of the solution away from the pI can increase solubility and reduce aggregation.

  • Control Concentration: Prepare stock solutions at a higher concentration in a suitable solvent (like DMSO) and then dilute to the final working concentration just before use. Avoid storing dilute aqueous solutions for extended periods.

  • Incorporate Solubilizing Agents: In some cases, the addition of chaotropic agents (e.g., guanidinium chloride) or detergents can help to prevent aggregation, but their compatibility with the downstream application must be considered.

  • Temperature Control: While warming can sometimes aid dissolution, prolonged exposure to elevated temperatures can also promote aggregation and degradation. It is generally best to work with solutions on ice.

Signaling Pathway

This compound, as a vasopressin/oxytocin analog, is expected to exert its effects through G-protein coupled receptors (GPCRs), primarily the vasopressin (V1a, V1b, V2) and oxytocin (OT) receptors. The V1a and oxytocin receptors are known to couple to Gq/11 proteins, activating the phospholipase C (PLC) signaling cascade.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ConopressinS This compound V1aR V1a Receptor ConopressinS->V1aR Binds Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates CellularResponse Cellular Response (e.g., smooth muscle contraction) Ca2->CellularResponse Activates Ca²⁺-dependent proteins PKC->CellularResponse Phosphorylates targets

Caption: The Gq signaling pathway activated by this compound.

References

Validation & Comparative

Conopressin S vs. Oxytocin: A Comparative Analysis of Receptor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor selectivity of Conopressin S and the well-characterized neuropeptide, oxytocin. The following sections present quantitative data on receptor binding and functional activity, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows.

Introduction

Oxytocin is a mammalian neurohypophysial hormone renowned for its role in social bonding, uterine contractions, and lactation. Its therapeutic potential is being explored for various neuropsychiatric disorders. This compound, a peptide toxin isolated from the venom of the marine cone snail Conus striatus, shares structural homology with oxytocin and vasopressin. This homology raises questions about its receptor interaction profile and potential as a pharmacological tool or therapeutic lead. Understanding the comparative receptor selectivity of these two peptides is crucial for elucidating their physiological roles and potential clinical applications.

Data Presentation: Receptor Binding Affinity and Functional Potency

The following tables summarize the available quantitative data for the binding affinity (Ki) and functional potency (EC50) of oxytocin and various conopressins at human vasopressin (V1a, V1b, V2) and oxytocin (OT) receptors. It is important to note that comprehensive data for this compound across all human receptor subtypes is limited in the current scientific literature. Therefore, data for other conopressin analogues are included for comparative purposes.

Table 1: Binding Affinity (Ki, nM) of Oxytocin and Conopressin Analogues at Human Receptors

LigandOT ReceptorV1a ReceptorV1b ReceptorV2 Receptor
Oxytocin 0.75[1]~20 (mouse)[2], 495.2 (hamster)[3][4]~35 (mouse)[2]>10000[5]
Conopressin-T 108319No detectable activityNo detectable activity
L7P-Conopressin-T 108158No detectable activityNo detectable activity
This compound Data not availableData not availableData not availableData not available

Note: Data for oxytocin at V1a and V1b receptors are from mouse and hamster studies, which have been noted to have similarities to human receptors.[3][4] The absence of data for this compound highlights a key area for future research.

Table 2: Functional Potency (EC50, nM) of Oxytocin and Conopressin Analogues at Human Receptors

LigandOT ReceptorV1a ReceptorV1b ReceptorV2 Receptor
Oxytocin 5.47 (hyperplasia)[1]Data not availableData not available330[5]
Conopressin-G Partial AgonistFull AgonistFull AgonistFull Agonist
This compound Data not availableData not availableData not availableData not available

Note: The functional data for Conopressin-G indicates its activity profile but specific EC50 values for human receptors were not provided in the cited literature.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key assays used to determine receptor selectivity.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

1. Membrane Preparation:

  • Culture cells expressing the target receptor (e.g., HEK293 cells transfected with the human OTR, V1a, V1b, or V2 receptor gene).

  • Harvest the cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

  • Resuspend the final pellet in an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and determine the protein concentration.[6]

2. Binding Assay:

  • In a 96-well plate, add the following in order: assay buffer, a fixed concentration of the appropriate radioligand (e.g., [3H]-Oxytocin for OTR, [3H]-Arginine Vasopressin for V1a/V1b/V2), and varying concentrations of the unlabeled competitor (Oxytocin or this compound).[6]

  • Initiate the binding reaction by adding the prepared cell membranes.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[6]

  • To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled standard ligand.

3. Separation and Detection:

  • Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.[6]

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain specific binding.

  • Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phospholipase C (PLC) Activity Assay (for V1a, V1b, and OT Receptors)

This functional assay measures the activation of Gq-coupled receptors by quantifying the accumulation of inositol phosphates (IPs), a downstream second messenger.

1. Cell Culture and Labeling:

  • Plate cells expressing the target receptor (V1a, V1b, or OT) in a multi-well plate.

  • Label the cells by incubating them overnight with a radiolabeled precursor, such as myo-[3H]inositol, in an inositol-free medium.

2. Agonist Stimulation:

  • Wash the cells to remove the excess radiolabel.

  • Pre-incubate the cells with an assay buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

  • Add varying concentrations of the agonist (Oxytocin or this compound) to the wells.

  • Incubate for a specific time (e.g., 30-60 minutes) at 37°C to allow for receptor activation and IP accumulation.

3. Extraction of Inositol Phosphates:

  • Terminate the stimulation by adding a cold solution, such as 10 mM formic acid.

  • Lyse the cells and collect the cell lysates.

4. Quantification of Inositol Phosphates:

  • Separate the total inositol phosphates from other cellular components using anion-exchange chromatography columns.

  • Elute the IPs and quantify the radioactivity using a scintillation counter.

5. Data Analysis:

  • Plot the amount of radioactivity (representing total IPs) against the log of the agonist concentration.

  • Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Mandatory Visualization

Signaling Pathways

The activation of vasopressin and oxytocin receptors initiates distinct intracellular signaling cascades. The V1a, V1b, and OT receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). In contrast, the V2 receptor couples to Gs proteins, activating adenylyl cyclase.

Signaling_Pathways cluster_V1a_V1b_OT V1a / V1b / OT Receptor Signaling cluster_V2 V2 Receptor Signaling Ligand_Gq Oxytocin / this compound Receptor_Gq V1aR / V1bR / OTR Ligand_Gq->Receptor_Gq Binds Gq Gαq/11 Receptor_Gq->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response_Gq Cellular Response Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq Ligand_Gs Vasopressin Receptor_Gs V2R Ligand_Gs->Receptor_Gs Binds Gs Gαs Receptor_Gs->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_Gs Cellular Response PKA->Cellular_Response_Gs

Caption: Signaling pathways of vasopressin and oxytocin receptors.

Experimental Workflow

The following diagram illustrates the key steps in a typical radioligand competition binding assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep 1. Prepare Cell Membranes Expressing Target Receptor Incubation 4. Incubate Membranes, Radioligand, and Competitor to Reach Equilibrium Membrane_Prep->Incubation Radioligand_Prep 2. Prepare Radiolabeled Ligand (e.g., [³H]-Oxytocin) Radioligand_Prep->Incubation Competitor_Prep 3. Prepare Serial Dilutions of Unlabeled Competitor Competitor_Prep->Incubation Filtration 5. Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing 6. Wash Filters to Remove Non-specific Binding Filtration->Washing Counting 7. Quantify Radioactivity on Filters Washing->Counting Analysis 8. Plot Competition Curve and Determine IC₅₀ and Ki Counting->Analysis

Caption: Workflow for a radioligand competition binding assay.

Conclusion

The available data indicates that oxytocin exhibits high affinity and potency for its cognate receptor, with significantly lower affinity for the vasopressin receptor subtypes. This selectivity is a key feature of its physiological and pharmacological profile. In contrast, the receptor selectivity of this compound remains largely uncharacterized. Data from related conopressins, such as Conopressin-T, suggest potential interactions with both oxytocin and vasopressin V1a receptors, but with lower affinity than oxytocin for the OTR. The lack of comprehensive binding and functional data for this compound at all human vasopressin and oxytocin receptor subtypes represents a significant knowledge gap. Further research is warranted to fully elucidate the pharmacological profile of this compound, which will be critical in determining its potential as a valuable research tool or a starting point for novel therapeutic development.

References

A Comparative Analysis of the Biological Activities of Conopressin S and Vasopressin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Conopressin S, a venom-derived peptide, and vasopressin, an endogenous mammalian hormone. By examining their receptor binding affinities, functional activities, and signaling pathways, this document aims to provide a clear understanding of their similarities and differences, supported by experimental data.

Introduction

Vasopressin, also known as antidiuretic hormone (ADH), is a nine-amino acid peptide hormone crucial for regulating water reabsorption, blood pressure, and social behaviors in mammals.[1][2][3] It exerts its effects through three main G protein-coupled receptors (GPCRs): V1a, V1b (or V3), and V2.[4][5] this compound is a nonapeptide isolated from the venom of the marine cone snail Conus striatus.[6][7][8] It shares high sequence homology with vasopressin and oxytocin, suggesting a potential interaction with their respective receptors.[7] This guide delves into the nuances of their biological activities to inform research and drug development endeavors.

Data Presentation: Receptor Binding and Functional Activity

The following tables summarize the quantitative data on the binding affinities and functional potencies of this compound and vasopressin at human vasopressin and oxytocin receptors.

Table 1: Comparative Binding Affinities (Ki, nM) of this compound and Vasopressin

LigandV1a ReceptorV1b ReceptorV2 ReceptorOxytocin Receptor
Vasopressin 0.6 ± 0.02[9]0.085 ± 0.01[9]4.9 ± 0.32[9]110 ± 25[9]
This compound 827 ± 76[9][10]8.3 ± 1.6[9][10]>10,000[9]175 ± 13[9][10]

Table 2: Comparative Functional Activity (EC50/IC50, nM) of this compound and Vasopressin

LigandV1a Receptor (Agonist/Antagonist)V1b Receptor (Agonist/Antagonist)V2 Receptor (Agonist/Antagonist)Oxytocin Receptor (Agonist/Antagonist)
Vasopressin AgonistAgonistAgonistPartial Agonist
This compound Weak Partial Agonist/AntagonistAgonistNo significant activityWeak Partial Agonist/Antagonist

Note: Specific EC50/IC50 values for this compound are not consistently reported across a wide range of functional assays in the publicly available literature. The functional activities described are based on qualitative descriptions from the cited research.

Signaling Pathways

Vasopressin and this compound mediate their effects through distinct signaling cascades upon binding to their respective receptors.

Vasopressin Signaling Pathways

Vasopressin activates different signaling pathways depending on the receptor subtype it binds to.

  • V1a and V1b Receptors: Binding of vasopressin to V1a and V1b receptors, which are coupled to Gq/11 proteins, activates phospholipase C (PLC).[5][11][12] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[11] This cascade is primarily responsible for vasoconstriction and ACTH release.[4][11]

  • V2 Receptors: The V2 receptor is coupled to the Gs protein.[13] Upon vasopressin binding, Gs activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[13] cAMP then activates protein kinase A (PKA), which promotes the translocation of aquaporin-2 water channels to the apical membrane of kidney collecting duct cells, resulting in water reabsorption.[1][13]

Vasopressin_Signaling cluster_V1 V1a / V1b Receptor Signaling cluster_V2 V2 Receptor Signaling AVP1 Vasopressin V1R V1a/V1b Receptor AVP1->V1R Gq Gq/11 V1R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Response1 Vasoconstriction, ACTH Release Ca_release->Response1 PKC->Response1 AVP2 Vasopressin V2R V2 Receptor AVP2->V2R Gs Gs V2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA AQP2 Aquaporin-2 Translocation PKA->AQP2 Response2 Water Reabsorption AQP2->Response2

Caption: Vasopressin signaling pathways via V1 and V2 receptors.
This compound Signaling Pathway

This compound primarily interacts with the V1b receptor with high affinity.[9][10] Therefore, its signaling is expected to predominantly follow the Gq/11 pathway, similar to vasopressin's action on V1 receptors. This leads to the activation of PLC, generation of IP3 and DAG, and subsequent increase in intracellular calcium and activation of PKC. Its weaker interaction with V1a and oxytocin receptors suggests it may elicit similar but less potent responses through these receptors as well.

Conopressin_S_Signaling cluster_Conopressin This compound Signaling (Primarily via V1b Receptor) ConS This compound V1bR V1b Receptor ConS->V1bR Gq Gq/11 V1bR->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Response Cellular Response Ca_release->Response PKC->Response

Caption: Predominant signaling pathway of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of key experimental protocols used to characterize and differentiate the biological activities of this compound and vasopressin.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a specific receptor.

Binding_Assay_Workflow start Start prep Prepare cell membranes expressing the receptor of interest start->prep incubate Incubate membranes with a radiolabeled ligand and varying concentrations of the unlabeled competitor ligand (this compound or Vasopressin) prep->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate quantify Quantify radioactivity of the bound ligand separate->quantify analyze Analyze data to determine the IC50 and calculate the Ki value quantify->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Detailed Steps:

  • Membrane Preparation: Cells stably or transiently expressing the human vasopressin or oxytocin receptor subtypes (V1a, V1b, V2, OTR) are harvested and homogenized. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in a binding buffer.

  • Competitive Binding: A fixed concentration of a specific radioligand (e.g., [3H]-Arginine Vasopressin) is incubated with the prepared membranes in the presence of increasing concentrations of the unlabeled competitor ligand (this compound or vasopressin).

  • Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A non-linear regression analysis is used to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays (Calcium Mobilization and cAMP Accumulation)

These assays measure the functional response of cells to ligand stimulation, providing information on agonist or antagonist activity and potency (EC50 or IC50).

Calcium Mobilization Assay (for V1a, V1b, and OTR):

This assay is suitable for receptors coupled to the Gq signaling pathway.

Calcium_Assay_Workflow start Start load_cells Load cells expressing the receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) start->load_cells stimulate Stimulate cells with varying concentrations of the ligand (this compound or Vasopressin) load_cells->stimulate measure Measure the change in intracellular calcium concentration using a fluorescence plate reader stimulate->measure analyze Analyze the dose-response curve to determine the EC50 value measure->analyze end End analyze->end

Caption: Workflow for a calcium mobilization assay.

cAMP Accumulation Assay (for V2R):

This assay is used for receptors coupled to the Gs or Gi signaling pathways.

Detailed Steps:

  • Cell Culture and Stimulation: Cells expressing the V2 receptor are cultured and then stimulated with varying concentrations of the test ligand in the presence of an inhibitor of phosphodiesterase (e.g., IBMX) to prevent cAMP degradation.

  • Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The results are used to generate a dose-response curve from which the EC50 value for agonists or the IC50 value for antagonists (in the presence of a known agonist) can be determined.

Conclusion

This compound and vasopressin, while structurally similar, exhibit distinct biological activity profiles. Vasopressin is a potent agonist at all three of its receptor subtypes, with a preference for V1b and V1a over V2 receptors. In contrast, this compound demonstrates a marked selectivity and high affinity for the V1b receptor, acting as an agonist. Its affinity for the V1a receptor is significantly lower, and it has negligible interaction with the V2 receptor. The differential receptor activation and subsequent signaling cascades underscore the potential for this compound and its analogues to be developed as selective pharmacological tools or therapeutic agents, particularly for targeting conditions where V1b receptor modulation is desired. Further research into the in vivo effects of this compound will be critical to fully elucidate its physiological and pathophysiological roles.

References

Validating the Biological Activity of Synthetic vs. Native Conopressin S: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the biological activity of synthetic versus native Conopressin S, a nonapeptide originally isolated from the venom of the marine cone snail Conus striatus.[1][2] As a member of the vasopressin/oxytocin superfamily of peptides, this compound is a valuable tool for research into G-protein coupled receptor (GPCR) signaling.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering objective data and detailed experimental protocols to validate and compare the performance of this compound from different sources.

Introduction to this compound

This compound is a neuroactive peptide with the primary sequence Cys-Ile-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH2 (CIIRNCPRG-NH2), featuring a disulfide bridge between the two cysteine residues.[1][3][4][5] Like other members of its family, it exerts its effects by interacting with vasopressin and oxytocin receptors.[1][3] Due to the challenges of isolating sufficient quantities of native this compound from its natural source, chemical synthesis is the standard method for producing the peptide for research and pharmacological studies.[6] Validation studies, such as co-elution analysis by reverse-phase high-performance liquid chromatography (RP-HPLC), have shown that synthetic and native peptides can be produced to be structurally and functionally identical.[7] This guide focuses on the biological activity of synthetic this compound, which is widely used as a proxy for the native peptide in pharmacological characterization.

Comparative Biological Activity

The biological activity of this compound is typically assessed through receptor binding assays and in vitro functional assays. These tests quantify the peptide's affinity for various receptor subtypes and its ability to elicit a cellular response.

Receptor Binding Affinity

Competitive binding assays are used to determine the binding affinity (Ki) of this compound for human vasopressin (V1a, V1b, V2) and oxytocin (OTR) receptors. Data from studies using synthetic this compound reveals a distinct selectivity profile.

Table 1: Binding Affinity (Ki) of Synthetic this compound at Human Receptors

Receptor SubtypeKi (nM)
Vasopressin V1a827 ± 76
Vasopressin V1b8.3 ± 1.6
Vasopressin V2> 10,000
Oxytocin (OTR)175 ± 13

Data sourced from a study characterizing synthetic Conopressin-T and Conopressin-S.[6]

The data clearly indicates that this compound has the highest affinity for the V1b receptor, followed by the oxytocin receptor and the V1a receptor.[6] It shows negligible binding to the V2 receptor.[6] This selectivity is crucial for its use as a specific pharmacological tool.

Signaling Pathways and Experimental Workflows

Understanding the downstream signaling pathways activated by this compound binding is essential for interpreting functional data.

This compound Signaling Pathways

This compound interacts with vasopressin and oxytocin receptors, which are G-protein coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades. The V1a, V1b, and oxytocin receptors primarily couple to Gq/11 proteins, while the V2 receptor couples to Gs proteins.[6][8]

G_protein_signaling cluster_receptor Cell Membrane cluster_g_protein G-Protein Coupling cluster_effector Effector & Second Messengers cluster_response Cellular Response Conopressin_S Conopressin_S V1a_V1b_OTR V1a / V1b / OTR Conopressin_S->V1a_V1b_OTR Binds V2R V2 Receptor (No significant binding) Conopressin_S->V2R Negligible binding Gq_11 Gq/11 V1a_V1b_OTR->Gq_11 Activates Gs Gs V2R->Gs PLC Phospholipase C (PLC) Gq_11->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates cAMP cAMP AC->cAMP Generates Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Leads to PKA_activation PKA Activation cAMP->PKA_activation Leads to

Caption: Signaling pathways activated by this compound binding to vasopressin and oxytocin receptors.

Experimental Workflow: Receptor Binding Assay

Validating the biological activity of a new batch of synthetic this compound typically involves replicating published binding data. A competitive radioligand binding assay is a standard method.

experimental_workflow Start Start: Prepare Reagents Prepare_Membranes Prepare cell membranes expressing target receptor (e.g., hV1bR) Start->Prepare_Membranes Mix_Components Incubate membranes with: 1. Radioligand (e.g., [³H]AVP) 2. Varying concentrations of 'cold' synthetic this compound Prepare_Membranes->Mix_Components Incubate Incubate to allow binding equilibrium Mix_Components->Incubate Separate Separate bound from free radioligand Incubate->Separate Measure Measure radioactivity of bound ligand (e.g., Scintillation Counting) Separate->Measure Analyze Analyze data: Plot % inhibition vs. [this compound] Measure->Analyze Calculate Calculate IC₅₀ and Ki values using non-linear regression Analyze->Calculate Compare Compare results with native peptide or published data Calculate->Compare End End: Validate Activity Compare->End

Caption: Workflow for a competitive radioligand receptor binding assay to validate this compound.

Experimental Protocols

Detailed protocols are critical for reproducible results. Below are methodologies for key experiments.

Protocol 1: Competitive Receptor Binding Assay

This protocol is designed to determine the inhibitory constant (Ki) of synthetic this compound.

Objective: To measure the binding affinity of synthetic this compound by its ability to displace a specific radioligand from a target receptor.

Materials:

  • Cell membranes from HEK or CHO cells transiently transfected to express the human receptor of interest (e.g., V1bR).[6]

  • Radioligand: e.g., [³H]Arginine Vasopressin ([³H]AVP).

  • Synthetic this compound, lyophilized.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA).[6]

  • FlashBlue™ GPCR scintillation beads or equivalent for separation of bound and free ligand.[6]

  • 96-well microplates.

  • Microplate scintillation counter.

Procedure:

  • Peptide Preparation: Reconstitute synthetic this compound in assay buffer to create a stock solution. Perform serial dilutions to obtain a range of concentrations for the competition curve.

  • Assay Setup: In a 96-well plate, add in order:

    • Assay buffer.

    • A fixed, known concentration of radioligand ([³H]AVP).

    • The serially diluted synthetic this compound (or buffer for total binding controls).

    • Cell membranes expressing the target receptor.

    • Scintillation beads.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach binding equilibrium.

  • Data Acquisition: Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use a non-linear regression analysis (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Functional Assay (Calcium Mobilization)

This protocol assesses the ability of this compound to act as an agonist or antagonist at Gq/11-coupled receptors like V1a, V1b, and OTR.

Objective: To measure changes in intracellular calcium concentration in response to this compound application.

Materials:

  • HEK or CHO cells expressing the target receptor (e.g., hV1bR).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Synthetic this compound.

  • A known agonist for the receptor (e.g., Arginine Vasopressin for V1bR).

  • Fluorescence plate reader (e.g., FLIPR).

Procedure:

  • Cell Preparation: Plate cells in a 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Agonist Test:

    • Add increasing concentrations of synthetic this compound to the wells.

    • Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.

  • Antagonist Test:

    • Pre-incubate the cells with synthetic this compound for a short period.

    • Add a known concentration (e.g., EC₈₀) of the reference agonist (e.g., AVP).

    • Measure the fluorescence response. A reduction in the agonist-induced signal indicates antagonist activity.

  • Data Analysis:

    • For agonist activity, plot the change in fluorescence against the log concentration of this compound to determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximum effect).

    • For antagonist activity, calculate the percent inhibition of the reference agonist's response.

Conclusion

The validation of synthetic this compound is a critical step to ensure its utility as a reliable research tool. The data presented demonstrates that synthetic this compound is a potent and selective ligand for vasopressin and oxytocin receptors, with a particularly high affinity for the V1b subtype.[6] By employing the standardized experimental protocols outlined in this guide, researchers can independently verify the biological activity of their synthetic peptide batches, ensuring that their performance is consistent with established findings and equivalent to the native peptide. This rigorous validation is essential for the integrity of experimental results in the fields of pharmacology and drug discovery.

References

Decoding Conopressin S: A Comparative Guide to the Functional Significance of Key Residues

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of structure-activity relationships, comparing Conopressin S and its analogs, provides critical insights for researchers in pharmacology and drug development. This guide synthesizes experimental data to elucidate the pivotal roles of specific amino acid residues in the function of this compound, a nonapeptide from cone snail venom that targets vasopressin/oxytocin-like receptors.

This compound, with the sequence CIIRNCPRG-NH2, belongs to a family of conopeptides that are structurally and functionally related to the mammalian neurohypophysial hormones oxytocin and vasopressin.[1][2] These peptides are characterized by a six-residue disulfide-bonded ring and a three-residue C-terminal tail.[3] The subtle variations in their amino acid sequences, particularly at key positions, lead to significant differences in receptor binding affinity, selectivity, and functional activity. Understanding these structure-activity relationships is paramount for the design of novel therapeutic agents with improved selectivity and efficacy.

Comparative Analysis of Conopressin Analogs

Experimental studies involving synthetic analogs of this compound have pinpointed several residues as critical determinants of its biological activity. The following table summarizes the quantitative data from various studies, comparing the binding affinities and functional potencies of this compound with other conopressins and synthetic variants.

Peptide/AnalogSequenceReceptor Target(s)Binding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Key Observations
This compound CIIRNCPRG-NH2hOTR, hV1aR, hV1bROTR: 175, V1aR: 827, V1bR: 8.3-High affinity for V1bR, less potent at V1aR and OTR.[4][5]
Conopressin G CFIRNCPKG-NH2hV1aR, hV1bR, hV2R-V1aR: 52-123, V1bR: 52-123, V2R: 300Potent agonist at V1a and V1b receptors.[6]
Conopressin T CYIQNCLRV-NH2hOTR, hV1aROTR: 108, V1aR: 319V1aR antagonistReplacement of Pro7 and Gly9 with Leu7 and Val9 confers V1a antagonist activity.[4]
[L7P]-Conopressin T CYIQNCPRV-NH2hOTR, hV1aR, hV2ROTR: 132, V1aR: 37, V2R: 1800V1aR antagonistProline at position 7 increases V1aR affinity compared to Conopressin-T.[4]
Conopressin M1 CFPGNCPDS-NH2hV1bR, ZFV1a1R-Weak partial agonistAspartate at position 8 and serine at position 9 lead to weak activity.[6][7]
Conopressin M2 CFLGNCPDS-NH2ZFV2R-Full agonist (μM range)Full agonist at zebrafish V2R, highlighting species-specific differences.[6][7]
γ-Conopressin-vil CLIQDCPγG-NH2---Contains γ-carboxyglutamate at position 8, suggesting calcium-dependent activity.[8]
Truncated Mo976 CFIRNCPK*OT ReceptorStronger interaction than Mo1033High grooming/scratching behaviorHighlights the importance of the C-terminal residue at position 8 for OT receptor interaction.[9][10]

Note: hOTR = human Oxytocin Receptor, hV1aR = human Vasopressin 1a Receptor, hV1bR = human Vasopressin 1b Receptor, hV2R = human Vasopressin 2 Receptor, ZFV = Zebrafish Vasopressin Receptor. The asterisk () indicates C-terminal amidation.*

The Critical Role of Arginine at Position 4

A unique feature of many conopressins, including this compound, is the presence of a conserved basic residue, Arginine (Arg), at position 4 within the disulfide-bonded ring.[2][9] This is in contrast to oxytocin and vasopressin, which lack a charged residue in this region. Molecular dynamics simulations suggest that this Arg4 residue is essential for receptor binding.[9] Studies on a D-Arg4 analog (DR4-Mo1033) showed reduced interaction with the oxytocin receptor, emphasizing the stereochemical importance of this residue for optimal receptor engagement.[2][9]

Position 8: A Determinant of Potency and Selectivity

The amino acid at position 8 in the C-terminal tail plays a pivotal role in determining the potency and selectivity of conopressins.

  • Basic Residues (Arg/Lys): In this compound (Arg8) and Conopressin G (Lys8), a basic residue at this position is associated with potent agonist activity at vasopressin receptors.[6][11] Molecular dynamics simulations indicate that the ε-amino group of Lys8 in a conopressin analog forms ionic and hydrogen bonds with residues in the V2 receptor binding pocket.[9]

  • Acidic Residues (Asp): The presence of an aspartate at position 8 in Conopressin-M1 and -M2 results in a dramatic loss of activity at human vasopressin receptors, with one analog showing only weak partial agonism.[6][12] This charge inversion from positive to negative is detrimental to receptor interaction.

  • γ-Carboxyglutamate: The discovery of γ-conopressin-vil with a γ-carboxyglutamate at position 8 introduces another layer of complexity, suggesting a potential role for calcium in modulating its activity.[8]

  • Truncation and Nature of Residue 8: Studies on truncated conopressins reveal that both the length of the C-terminal tail and the specific amino acid at position 8 are crucial for activity.[2][10] For instance, a truncated analog with a C-terminal Lysine (Tr-Mo976) exhibits strong interactions with the oxytocin receptor and elicits significant behavioral effects in mice.[9][10]

Experimental Protocols

A variety of experimental techniques are employed to characterize the function of this compound and its analogs.

Receptor Binding Assays: These assays are used to determine the affinity of a ligand for its receptor. A common method involves competitive binding experiments using radiolabeled ligands.

  • Membrane Preparation: Cells (e.g., HEK293 or CHO) transiently or stably expressing the human vasopressin or oxytocin receptor subtypes are harvested. The cell membranes are then isolated through homogenization and centrifugation.

  • Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [3H]Arginine Vasopressin) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor peptide (e.g., this compound).

  • Separation and Detection: The reaction mixture is filtered to separate the bound from the free radioligand. The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the inhibition constant (Ki) of the competitor peptide is calculated. A lower Ki value indicates a higher binding affinity.[4]

Functional Assays (Calcium Mobilization): These assays measure the ability of a ligand to activate its receptor and trigger a downstream signaling cascade. For Gq-coupled receptors like V1a and V1b, activation leads to an increase in intracellular calcium concentration.

  • Cell Culture: Cells expressing the receptor of interest are plated in a multi-well plate.

  • Loading with Calcium Indicator: The cells are loaded with a fluorescent calcium-sensitive dye (e.g., Fluo-4 AM).

  • Ligand Stimulation: The baseline fluorescence is measured before the addition of the test peptide at various concentrations.

  • Fluorescence Measurement: The change in fluorescence intensity upon ligand addition is monitored over time using a fluorescence plate reader.

  • Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium. Dose-response curves are generated to determine the EC50 value, which is the concentration of the peptide that elicits a half-maximal response.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the three-dimensional structure of peptides in solution.

  • Sample Preparation: A concentrated solution of the purified peptide is prepared in a suitable buffer, often containing D2O.

  • Data Acquisition: A series of 1D and 2D NMR experiments (e.g., TOCSY, NOESY) are performed to assign the proton resonances to specific amino acid residues and to identify protons that are close to each other in space.

  • Structure Calculation: The distance restraints derived from the NOESY spectra, along with other experimental constraints, are used as input for structure calculation programs to generate a family of 3D structures consistent with the data.[4][6]

Signaling Pathways and Experimental Workflow

The interaction of this compound with its G-protein coupled receptors (GPCRs) initiates intracellular signaling cascades. The diagrams below illustrate the general signaling pathway for V1a/V1b receptors and a typical experimental workflow for characterizing conopressin analogs.

GproteinSignaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ConopressinS This compound V1R V1a/V1b Receptor ConopressinS->V1R Binds Gq Gq protein V1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Response Cellular Response Ca_cyto->Response Activates pathways PKC->Response Phosphorylates targets

Caption: V1a/V1b Receptor Signaling Pathway.

ExperimentalWorkflow Peptide_Synthesis Peptide Synthesis & Purification (Solid Phase Synthesis, HPLC) Structure_Analysis Structural Analysis (NMR, Mass Spectrometry) Peptide_Synthesis->Structure_Analysis Receptor_Binding Receptor Binding Assays (Radioligand Displacement) Peptide_Synthesis->Receptor_Binding Functional_Assay Functional Assays (Calcium Mobilization, cAMP) Peptide_Synthesis->Functional_Assay Data_Analysis Data Analysis & SAR (Ki, EC50 Calculation) Structure_Analysis->Data_Analysis Receptor_Binding->Data_Analysis Functional_Assay->Data_Analysis Conclusion Conclusion on Residue Role Data_Analysis->Conclusion

Caption: Experimental Workflow for SAR Studies.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Conopressin S

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe and effective disposal of Conopressin S, a synthetic nonapeptide analogue of vasopressin. Adherence to these procedures is critical for maintaining laboratory safety, ensuring regulatory compliance, and minimizing environmental impact. By providing clear, actionable information, we aim to be your trusted partner in laboratory safety and chemical handling, extending our commitment to value beyond the product itself.

Essential Safety and Disposal Overview

This compound, like other peptide-based compounds, requires careful handling and a structured disposal plan. The primary goal of disposal is the complete inactivation of the peptide's biological activity before it enters the waste stream. This is best achieved through chemical degradation. This guide outlines a detailed protocol for alkaline hydrolysis, a robust method for breaking down the peptide bonds of this compound, rendering it biologically inert.

Accurate waste classification is the foundational step for proper disposal. All waste generated during research involving this compound must be categorized to ensure it follows the correct disposal pathway.

Waste Classification and Handling
Waste CategoryDescriptionHandling and Disposal Pathway
Solid Peptide Waste Unused, expired, or contaminated lyophilized this compound powder.Inactivate using the alkaline hydrolysis protocol provided below. After inactivation and neutralization, the solution can be disposed of down the sanitary sewer with copious amounts of water, subject to local regulations.
Liquid Peptide Waste Solutions containing this compound (e.g., stock solutions, experimental buffers).Inactivate using the alkaline hydrolysis protocol. Neutralize the resulting solution and dispose of it according to local regulations.
Contaminated Labware Glassware, plasticware, pipette tips, etc., that have come into direct contact with this compound.Immerse in a 1 M NaOH or KOH solution for at least 24 hours to hydrolyze any residual peptide. After decontamination, rinse thoroughly with water and dispose of as regular laboratory waste. For glassware, a subsequent acid wash is recommended for complete cleaning.[1]
Biologically Contaminated Waste Cell culture media, tissues, or other biological materials exposed to this compound.Treat as biohazardous waste. Collect in designated, leak-proof containers marked with the international biohazard symbol. Decontamination methods such as autoclaving should be employed before final disposal.
Chemical Waste (Solvents) Organic solvents (e.g., acetonitrile, trifluoroacetic acid) used in the synthesis, purification, or analysis of this compound.Collect in separate, clearly labeled, and compatible chemical waste containers. Halogenated and non-halogenated solvents should be segregated. Dispose of through your institution's hazardous waste management program.

Experimental Protocol: Alkaline Hydrolysis for this compound Inactivation

This protocol details the methodology for the chemical degradation of this compound using alkaline hydrolysis. This process effectively breaks the peptide bonds, ensuring the complete loss of biological activity.

Materials:

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) pellets

  • Distilled water

  • Hydrochloric acid (HCl) for neutralization

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

  • Fume hood

  • Heat-resistant container (e.g., borosilicate glass beaker)

  • Stir plate and stir bar

Procedure:

  • Preparation of Alkaline Solution:

    • Working within a fume hood, carefully prepare a 1 M solution of NaOH or KOH. To do this, slowly add 40 g of NaOH pellets or 56 g of KOH pellets to 800 mL of distilled water in a heat-resistant container, stirring continuously. The dissolution is exothermic.

    • Once the pellets have completely dissolved and the solution has cooled to room temperature, add more distilled water to bring the final volume to 1 L.

  • Inactivation of this compound Waste:

    • For Solid Waste: Dissolve the solid this compound waste in a minimal amount of water before adding the 1 M NaOH or KOH solution.

    • For Liquid Waste: Add the 1 M NaOH or KOH solution to the liquid this compound waste to achieve a final concentration of at least 0.5 M NaOH or KOH.

    • Stir the mixture at room temperature for a minimum of 24 hours. For a more rapid degradation, the solution can be heated to 50-60°C for 2-4 hours, ensuring the container is appropriately covered to prevent evaporation.[2]

  • Neutralization:

    • After the inactivation period, cool the solution to room temperature if it was heated.

    • Slowly and carefully add 1 M HCl to the alkaline solution while stirring continuously to neutralize it to a pH between 6.0 and 8.0. Monitor the pH using a calibrated pH meter. This step should also be performed in a fume hood as the neutralization reaction can generate heat.

  • Disposal:

    • Once neutralized, the inactivated this compound solution can typically be disposed of down the sanitary sewer with a large volume of running water.

    • Crucially, always consult and adhere to your local and institutional regulations for wastewater disposal.

Experimental Workflow for this compound Disposal

G cluster_prep Preparation cluster_inactivation Inactivation cluster_neutralization Neutralization cluster_disposal Disposal prep_solution Prepare 1M NaOH or KOH Solution add_waste Add this compound Waste prep_solution->add_waste Use in Fume Hood hydrolysis Stir for 24h at RT or Heat at 50-60°C for 2-4h add_waste->hydrolysis neutralize Neutralize with 1M HCl to pH 6-8 hydrolysis->neutralize Cool if Heated dispose Dispose via Sanitary Sewer (Check Local Regulations) neutralize->dispose

Caption: Workflow for the alkaline hydrolysis and disposal of this compound.

Understanding the Mechanism: this compound Signaling Pathway

This compound is an analogue of vasopressin and exerts its biological effects by binding to vasopressin and oxytocin receptors, which are G-protein coupled receptors (GPCRs).[3] While it can interact with multiple receptor subtypes, a primary pathway for vasopressin analogues is through the V1a receptor. The activation of the V1a receptor initiates a signaling cascade that leads to various physiological responses.

This compound has been shown to have a binding affinity for human vasopressin and oxytocin receptors.[4] Specifically, conopressins can act as agonists on these receptors.[5]

This compound Signaling via the V1a Receptor

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Conopressin_S This compound V1aR V1a Receptor Conopressin_S->V1aR Binds Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathway of this compound via the V1a receptor.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Conopressin S

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Conopressin S. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of experimental protocols. This guide offers procedural, step-by-step instructions for the handling, storage, and disposal of this potent vasopressin-like peptide.

Immediate Safety and Handling Precautions

This compound, a synthetic peptide, requires careful handling to prevent accidental exposure. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. While specific toxicity data for this compound is limited, its similarity to other conotoxins and vasopressin analogs necessitates a cautious approach.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound in its lyophilized powder form or in solution.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles.
Skin Protection Nitrile gloves (double-gloving recommended) and a lab coat.Prevents dermal absorption.
Respiratory Protection Not required under normal conditions of use with adequate ventilation. A NIOSH-approved particulate respirator (e.g., N95) is recommended when handling larger quantities or if aerosolization is possible.Minimizes inhalation of the lyophilized powder.

Always work in a well-ventilated area, preferably within a chemical fume hood, especially when weighing or reconstituting the lyophilized powder.

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of this compound in the laboratory is crucial for safety and experimental success.

Receiving and Storage

Upon receipt, inspect the vial for any damage. Lyophilized this compound should be stored at -20°C or colder in a desiccator to prevent degradation from moisture and light.[1][2][3][4][5] Before opening, allow the vial to equilibrate to room temperature in a desiccator to avoid condensation.[1][2][3][4]

Reconstitution and Aliquoting
  • Preparation : Don appropriate PPE and work within a chemical fume hood.

  • Solubilization : The solubility of peptides can vary. A recommended starting point is to reconstitute this compound in sterile, distilled water or a buffer appropriate for your experiment (e.g., 0.1% acetic acid for basic peptides). Sonication can aid in dissolution if necessary.[2]

  • Aliquoting : To avoid repeated freeze-thaw cycles which can degrade the peptide, it is highly recommended to aliquot the reconstituted solution into single-use volumes.[1][3]

  • Storage of Solutions : Store aliquots at -20°C or -80°C. For short-term storage (a few days), solutions can be kept at 4°C, but this is generally not recommended for long-term stability.[2][3][5]

Disposal Plan: Managing this compound Waste

All materials that come into contact with this compound, including vials, pipette tips, gloves, and excess solutions, must be treated as hazardous chemical waste.

  • Collection : Collect all solid and liquid waste in a designated, clearly labeled, and sealed hazardous waste container.[6][7][8]

  • Liquid Waste : Do not dispose of this compound solutions down the drain.[9] Collect in a compatible, leak-proof container.

  • Solid Waste : Contaminated items such as pipette tips, tubes, and gloves should be placed in a designated solid hazardous waste container.[10]

  • Decontamination : Spills should be cleaned immediately with an appropriate deactivating agent if known, or absorbed with an inert material and disposed of as hazardous waste. The area should then be cleaned with a suitable laboratory detergent.

  • Final Disposal : Arrange for pick-up and disposal by your institution's environmental health and safety (EHS) department in accordance with local, state, and federal regulations.[6]

Experimental Protocols: Methodologies for Characterization

The following are summaries of common experimental methodologies that can be adapted for studying the biological activity of this compound.

Receptor Binding Assay

This assay determines the affinity of this compound for its target receptors, typically vasopressin or oxytocin receptors.

  • Cell Culture : Utilize cell lines (e.g., CHO, HEK293) transiently or stably expressing the human vasopressin or oxytocin receptors.[11]

  • Membrane Preparation : Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.[11]

  • Binding Reaction : Incubate the cell membranes with a radiolabeled ligand (e.g., [³H]-Arginine Vasopressin) and varying concentrations of unlabeled this compound.

  • Detection : Separate the bound and free radioligand by filtration and quantify the radioactivity using a scintillation counter.

  • Data Analysis : Determine the inhibitory constant (Ki) of this compound by analyzing the competition binding curves.

Smooth Muscle Contraction Assay

This functional assay measures the ability of this compound to induce or inhibit smooth muscle contraction, a key physiological effect of vasopressin.[12][13][14]

  • Tissue Preparation : Isolate a segment of smooth muscle tissue, such as rat aorta or uterus, and mount it in an organ bath containing a physiological salt solution.

  • Equilibration : Allow the tissue to equilibrate under a constant tension.

  • Stimulation : Add increasing concentrations of this compound to the organ bath and record the resulting changes in muscle tension using a force transducer.

  • Data Analysis : Construct a dose-response curve to determine the potency (EC50) and efficacy (Emax) of this compound. To test for antagonistic activity, pre-incubate the tissue with this compound before adding a known agonist like vasopressin.

Signaling Pathway

This compound, as a vasopressin-like peptide, is expected to exert its effects by binding to vasopressin receptors (V1a, V1b, and V2), which are G-protein coupled receptors (GPCRs). The diagram below illustrates the canonical signaling pathway initiated by vasopressin receptor activation.

ConopressinS_Signaling ConopressinS This compound V1aR V1a Receptor ConopressinS->V1aR Binds to Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates PhysiologicalResponse Physiological Response (e.g., Smooth Muscle Contraction) Ca2->PhysiologicalResponse PKC->PhysiologicalResponse

Caption: this compound signaling via the V1a receptor.

This guide is intended to be a primary resource for the safe and effective handling of this compound. Always consult your institution's specific safety protocols and guidelines. By prioritizing safety and adhering to these procedures, you contribute to a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.